molecular formula C9H5BrN2O2 B189542 3-Bromo-8-nitroquinoline CAS No. 5341-07-1

3-Bromo-8-nitroquinoline

Cat. No.: B189542
CAS No.: 5341-07-1
M. Wt: 253.05 g/mol
InChI Key: DTXRHWZDVULKEJ-UHFFFAOYSA-N
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Description

3-Bromo-8-nitroquinoline is a valuable chemical scaffold in medicinal chemistry research, particularly in the design and synthesis of novel anticancer compounds. Its structure serves as a key precursor for generating more complex molecules, such as 8-nitroquinoline-based hydrazides and thiosemicarbazones, which have demonstrated significant potential in oncological studies . Research indicates that derivatives synthesized from this compound can induce cell cycle arrest at both G1/S and G2/M phases and activate the mitochondrial apoptosis pathway in cancer cells, often through a reactive oxygen species (ROS)-mediated mechanism . Furthermore, this compound and its derivatives are subjects of advanced in-silico explorations, including computational studies to predict their binding interactions with oncogenic proteins and to analyze their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which helps in rational drug design . The nitro group on the quinoline ring system activates the bromine substituent for nucleophilic substitution, enabling efficient functionalization to create a diverse library of compounds for biological evaluation . This makes this compound a crucial building block for researchers investigating new therapeutic agents and their mechanisms of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-8-nitroquinoline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H5BrN2O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXRHWZDVULKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201571
Record name Quinoline, 3-bromo-8-nitro-
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Molecular Weight

253.05 g/mol
Source PubChem
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CAS No.

5341-07-1
Record name Quinoline, 3-bromo-8-nitro-
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Record name Quinoline, 3-bromo-8-nitro-
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Record name Quinoline, 3-bromo-8-nitro-
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Record name 3-bromo-8-nitroquinoline
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Record name 3-BROMO-8-NITROQUINOLINE
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Foundational & Exploratory

Synthesis and Characterization of 3-Bromo-8-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the synthesis and characterization of 3-Bromo-8-nitroquinoline, a key intermediate in medicinal chemistry and materials science. This guide details a feasible synthetic route, experimental protocols, and a thorough analysis of the compound's physicochemical and spectroscopic properties.

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds widely recognized for their broad spectrum of biological activities and applications in materials science. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its properties. The introduction of a bromine atom at the 3-position and a nitro group at the 8-position yields this compound, a versatile intermediate for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. These modifications are instrumental in the development of novel therapeutic agents and functional materials.

Synthesis of this compound

The synthesis of this compound is most practically achieved through the electrophilic nitration of 3-bromoquinoline. This method offers a direct route to the desired product.

Reaction Scheme

The synthesis proceeds via the nitration of 3-bromoquinoline using a mixture of concentrated nitric acid and sulfuric acid. The strong electron-withdrawing nature of the bromine atom and the quinoline nitrogen directs the nitration primarily to the 5- and 8-positions. The 8-nitro isomer is a significant product in this reaction.

Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Nitration of 3-Bromoquinoline

This protocol is adapted from established procedures for the nitration of bromoquinolines.

Materials:

  • 3-Bromoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromoquinoline (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.[1]

PropertyValue
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Appearance Pale yellow to yellow solid
Melting Point 123-124 °C
CAS Number 5341-07-1
Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, such as 3-bromoquinoline, 8-nitroquinoline, and other substituted bromo-nitroquinolines.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show five distinct signals in the aromatic region. The chemical shifts are influenced by the anisotropic effects of the quinoline ring system and the electronic effects of the bromo and nitro substituents.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-28.9 - 9.1d
H-48.6 - 8.8d
H-58.2 - 8.4dd
H-67.7 - 7.9t
H-78.0 - 8.2dd

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen, bromine, and oxygen atoms.

CarbonPredicted Chemical Shift (δ, ppm)
C-2152 - 154
C-3118 - 120
C-4138 - 140
C-4a128 - 130
C-5124 - 126
C-6129 - 131
C-7126 - 128
C-8148 - 150
C-8a140 - 142

3.2.3. Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic molecular ion peak. Due to the presence of bromine, an isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio will be observed.

m/zInterpretation
252/254[M]⁺, Molecular ion with ⁷⁹Br and ⁸¹Br isotopes
206/208[M-NO₂]⁺
173[M-Br]⁺
127[M-Br-NO₂]⁺

Experimental Workflows

The logical flow for the synthesis and characterization of this compound is depicted in the following diagrams.

G cluster_synthesis Synthesis Start 3-Bromoquinoline Reaction Nitration (HNO3/H2SO4, 0-5 °C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Figure 2: Workflow for the synthesis of this compound.

G cluster_characterization Characterization cluster_analysis Spectroscopic Analysis Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry Sample->MS Data Data Analysis & Structure Confirmation NMR->Data MS->Data

Figure 3: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound. The outlined synthetic protocol offers a reliable method for its preparation from commercially available starting materials. The comprehensive characterization data, including physicochemical properties and predicted spectroscopic information, serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science, facilitating the use of this versatile intermediate in further synthetic endeavors.

References

Introduction: The Strategic Importance of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-8-nitroquinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of approved pharmaceuticals and biologically active compounds.[1][2] Its rigid, bicyclic aromatic system provides a versatile framework for interacting with biological targets. The strategic functionalization of the quinoline ring is a key tactic in drug discovery, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This guide focuses on This compound , a doubly activated quinoline derivative. The presence of a bromine atom at the 3-position and a nitro group at the 8-position creates a molecule with unique and highly valuable chemical characteristics. The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions.[1] Simultaneously, the potent electron-withdrawing nitro group modulates the electronic properties of the entire ring system, influencing its reactivity and potential biological interactions. This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, offering insights into its characterization, reactivity, and application for researchers in organic synthesis and drug development.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These characteristics dictate everything from storage and handling to reaction conditions and analytical methods.

Molecular Identity

This compound possesses a molecular formula of C₉H₅BrN₂O₂.[3] Its structure consists of a quinoline core with a bromine atom substituted at the C3 position and a nitro group at the C8 position.

cluster_start Initiation cluster_ms Mass Spectrometry (MS) cluster_nmr Nuclear Magnetic Resonance (NMR) cluster_final Conclusion start Sample of This compound ms_exp Acquire Mass Spectrum (e.g., ESI, EI) start->ms_exp Parallel Analysis nmr_exp Acquire ¹H and ¹³C NMR Spectra in Deuterated Solvent (e.g., CDCl₃) start->nmr_exp Parallel Analysis ms_data Analyze Data: 1. Molecular Ion (M⁺) 2. Isotopic Pattern (Br) (M⁺ & [M+2]⁺ at ~1:1 ratio) ms_exp->ms_data ms_confirm Result: Confirm Molecular Weight & Elemental Composition (Br presence) ms_data->ms_confirm final_confirm Unambiguous Structural Elucidation ms_confirm->final_confirm Correlate Results nmr_data Analyze Data: 1. ¹H: Chemical shifts, coupling patterns, & integration 2. ¹³C: Number of unique carbons nmr_exp->nmr_data nmr_confirm Result: Confirm Carbon-Hydrogen Framework & Substitution Pattern nmr_data->nmr_confirm nmr_confirm->final_confirm Correlate Results cluster_suzuki C-C & C-N Coupling cluster_nitro Nitro Group Reduction cluster_snar Nucleophilic Aromatic Substitution main This compound suzuki Suzuki Coupling (Pd catalyst, R-B(OH)₂) main->suzuki at C3-Br bond buchwald Buchwald-Hartwig Amination (Pd catalyst, R₂NH) main->buchwald at C3-Br bond reduction Reduction (e.g., SnCl₂, H₂, Pd/C) main->reduction at C8-NO₂ group snar SNAr (Strong Nucleophile, Nu⁻) main->snar at C3-Br bond (activated by NO₂ group) prod_suzuki 3-Aryl/Alkyl-8-nitroquinoline suzuki->prod_suzuki prod_buchwald 3-Amino-8-nitroquinoline buchwald->prod_buchwald prod_reduction 3-Bromo-8-aminoquinoline reduction->prod_reduction prod_snar 3-Nu-8-nitroquinoline snar->prod_snar

References

"CAS number for 3-Bromo-8-nitroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its physicochemical properties, synthesis, and potential biological activities. Detailed experimental protocols for the synthesis of related compounds and general bioactivity assays are presented to facilitate further research and application in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted quinoline carrying a bromine atom at the 3-position and a nitro group at the 8-position. Its unique electronic and steric properties make it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 5341-07-1[1][2][3][4]
Molecular Formula C₉H₅BrN₂O₂[1][2][3]
IUPAC Name This compound[1][3]
Molecular Weight 253.05 g/mol [2][3]
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis and Experimental Protocols

Below is a representative experimental protocol for the synthesis of a related compound, 6,8-dibromo-5-nitroquinoline, which can be adapted for the synthesis of this compound.[5]

Experimental Protocol: Synthesis of 6,8-Dibromo-5-nitroquinoline [5]

  • Dissolution: Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of sulfuric acid.

  • Cooling: Chill the solution to -5°C in a salt-ice bath.

  • Nitration: Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the 6,8-dibromoquinoline solution while stirring and maintaining the temperature at -5°C.

  • Reaction: Stir the reaction mixture for 1 hour in the ice bath.

  • Work-up: [Details on work-up would follow, typically involving quenching with ice, neutralization, extraction, and purification].

Diagram 1: General Synthetic Workflow

G cluster_start Starting Material cluster_intermediate Intermediate Steps cluster_product Final Product start Quinoline Derivative step1 Bromination / Nitration start->step1 Reaction step2 Purification step1->step2 Work-up product This compound step2->product Isolation

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, data for structurally similar compounds can provide an expected range for spectral characteristics. For instance, the 13C NMR data for 3-bromo-6-fluoro-8-nitroquinoline has been reported.[6] Mass spectrometry data for the parent compound, 3-bromoquinoline, shows a characteristic isotopic pattern for bromine-containing compounds (M+ and M+2 peaks in a roughly 1:1 ratio).[7]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm.
¹³C NMR Signals for nine distinct carbon atoms, with those attached to bromine and in the pyridine ring appearing at characteristic chemical shifts.
Mass Spec (EI) Molecular ion peaks (M⁺• and [M+2]⁺•) around m/z 252 and 254, with approximately equal intensity.
IR Spectroscopy Characteristic peaks for C=N, C=C, C-Br, and N-O stretching vibrations.

Biological Activity and Applications in Drug Development

The biological activity of this compound has not been extensively studied. However, the quinoline scaffold is a "privileged structure" in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3]

The introduction of a nitro group, as seen in other quinoline derivatives, can enhance the antiproliferative effects of the molecule.[5][8] For example, 6,8-dibromo-5-nitroquinoline has shown significant inhibitory activity against various cancer cell lines.[5] It is plausible that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for assessing the cytotoxic effects of a compound against cancer cell lines, which could be applied to this compound.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) in a suitable solvent (e.g., DMSO) and add them to the cells.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value.

Diagram 2: Drug Discovery Workflow

G A Compound Synthesis (this compound) B In Vitro Screening (e.g., Cytotoxicity Assays) A->B C Lead Identification B->C D Lead Optimization C->D E Preclinical Studies D->E F Clinical Trials E->F

Caption: A simplified workflow for drug discovery involving a novel compound.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest potential for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its properties and outlines methodologies for its synthesis and biological evaluation, thereby encouraging further investigation into its potential applications in research and drug development.

References

"Molecular structure and formula of 3-Bromo-8-nitroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromo-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated and nitrated derivative of the quinoline heterocyclic system. The quinoline scaffold is of paramount importance in medicinal chemistry, forming the core of numerous pharmacologically active agents. The strategic placement of a bromine atom and a nitro group on this scaffold endows this compound with unique electronic properties and chemical reactivity, making it a versatile building block for the synthesis of novel compounds. This technical guide provides a comprehensive examination of its molecular structure, formula, spectroscopic signature, and synthesis. It is designed to serve as a foundational resource for professionals engaged in chemical research and drug discovery.

Chemical and Molecular Identity

The unambiguous identification of a chemical compound is the cornerstone of scientific research. This compound is defined by the following identifiers and properties:

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 5341-07-1[1][2][3]
Molecular Formula C₉H₅BrN₂O₂[1][2][4]
Molecular Weight 253.05 g/mol [1][4]
Monoisotopic Mass 251.95344 Da[1][5]
Canonical SMILES C1=CC2=CC(=CN=C2C(=C1)--INVALID-LINK--[O-])Br[5]
InChIKey DTXRHWZDVULKEJ-UHFFFAOYSA-N[1][5]

Elucidation of the Molecular Structure

The structure of this compound is built upon a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The key features of its substitution pattern are:

  • A bromine atom at the C-3 position of the pyridine ring.

  • A nitro group (NO₂) at the C-8 position of the benzene ring.

The presence of the electron-withdrawing nitro group deactivates the benzene portion of the ring system towards electrophilic substitution, while also influencing the overall electronic distribution. The bromine atom at the C-3 position serves as a key functional handle for synthetic transformations, particularly for metal-catalyzed cross-coupling reactions.

Caption: 2D representation of the this compound structure.

Synthetic Protocol: Bromination of 8-Nitroquinoline

The synthesis of this compound is most commonly achieved via the direct bromination of 8-nitroquinoline. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and high yield. A well-established laboratory-scale procedure is outlined below.

Causality: The starting material, 8-nitroquinoline, already possesses the required nitro group at the C-8 position. The subsequent reaction must selectively introduce a bromine atom at the C-3 position. Direct bromination using molecular bromine in a suitable solvent is an effective method for this transformation on the quinoline ring system.

Experimental Protocol:

  • Reaction Setup: To a solution of 8-nitroquinoline (1.0 equivalent) in a suitable solvent such as acetic acid or chloroform in a round-bottom flask, add molecular bromine (Br₂) (1.1 to 1.5 equivalents) dropwise at room temperature with constant stirring.[6]

  • Reaction Execution: The reaction mixture is stirred at room temperature. The progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically several hours).

  • Work-up and Neutralization: Upon completion, the reaction mixture is poured into an ice-water mixture. The solution is then carefully neutralized with a base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until effervescence ceases. This step quenches any remaining bromine and neutralizes the acidic solvent.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent like dichloromethane or ethyl acetate. The organic layers are combined.

  • Drying and Concentration: The combined organic phase is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): The resulting crude solid is purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water. The purity of the final product, a pale yellow solid, is then validated by measuring its melting point and confirmed using the spectroscopic methods described in the next section.

Caption: Step-by-step workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Profile

The structural identity of a synthesized compound is unequivocally confirmed through a combination of spectroscopic techniques. The physicochemical properties are essential for its handling, storage, and application in further studies.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, based on its structure and data from analogous compounds.[7][8]

TechniqueExpected ObservationsInterpretation
¹H NMR Multiple signals in the aromatic region (δ 7.5-9.1 ppm). Distinct doublets and multiplets corresponding to the five protons on the quinoline ring. The proton at C-2 would be significantly downfield.Confirms the proton environment of the aromatic scaffold. The specific chemical shifts and coupling constants validate the 3,8-disubstitution pattern.
¹³C NMR Signals in the aromatic region (~120-155 ppm). The carbon attached to bromine (C-3) and the carbons influenced by the nitro group will show characteristic shifts.Verifies the carbon backbone of the molecule.
FT-IR (cm⁻¹) ~1530 & ~1350 (strong, sharp); ~3100-3000 (medium); ~830-750 (medium-strong)Asymmetric and symmetric N-O stretching of the nitro group; Aromatic C-H stretching; C-Br stretching and C-H out-of-plane bending.
Mass Spec. (MS) Molecular ion peaks at m/z ≈ 252 and 254 with a relative intensity ratio of approximately 1:1.This characteristic isotopic pattern is definitive proof of the presence of a single bromine atom (due to ⁷⁹Br and ⁸¹Br isotopes).[9]
Physicochemical Properties
PropertyValue / DescriptionSignificance
Appearance Pale yellow to yellow solidStandard physical state at room temperature.
Melting Point Not widely reported, but expected to be a sharp range for a pure crystalline solid.A key indicator of purity; a broad melting range suggests impurities.
Solubility Soluble in organic solvents (DMSO, DMF, CHCl₃); Insoluble in water.Critical for selecting appropriate solvents for reactions, purification, and biological assays.
XLogP3 2.1 - 2.7Predicts moderate lipophilicity, which is an important parameter for estimating membrane permeability in drug development.[4][10]

Utility in Chemical Biology and Drug Discovery

This compound is not merely a chemical curiosity; it is a strategic precursor for the development of more complex molecules with potential therapeutic applications.

  • Scaffold for Derivatization: The C-Br bond is a prime site for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, or amino groups.

  • Amine Precursor: The nitro group at C-8 can be readily reduced to a primary amine (-NH₂). This amine can then be converted into amides, sulfonamides, or used in other reactions to build more elaborate structures.

  • Biological Relevance: The quinoline core is a "privileged scaffold" found in numerous approved drugs, most notably antimalarials like chloroquine. By using this compound as a starting point, researchers can rapidly generate libraries of novel quinoline derivatives for screening against various biological targets, including kinases, parasites, and bacteria.[6]

R&D_Pathway cluster_0 Synthetic Diversification cluster_1 C-3 Modification cluster_2 C-8 Modification cluster_3 Drug Discovery Funnel start This compound cc Cross-Coupling (Suzuki, Heck, etc.) start->cc red Nitro Reduction start->red lib Diverse Chemical Library cc->lib amine 8-Amino Derivative red->amine amine->lib screen High-Throughput Screening lib->screen hit Hit Identification screen->hit lead Lead Optimization hit->lead candidate Drug Candidate lead->candidate

References

A Comprehensive Review of Synthetic Strategies for Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif that forms the core of a vast array of natural products, pharmaceuticals, and functional materials. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methods for accessing quinoline derivatives remains a significant focus in organic and medicinal chemistry. This technical guide provides an in-depth review of the seminal named reactions for the synthesis of quinolines, presenting detailed experimental protocols, comparative quantitative data, and visual representations of key reaction pathways.

Classical Named Reactions for Quinoline Synthesis

The synthesis of the quinoline ring system has a rich history, with several classical methods developed in the late 19th century still being widely employed today. These reactions, named after their discoverers, offer diverse pathways to differently substituted quinolines from readily available starting materials.

The Skraup Synthesis

The Skraup synthesis is a vigorous, exothermic reaction that produces quinoline itself or substituted quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation.[1]

Experimental Protocol: Synthesis of 6-Methoxy-8-nitroquinoline

A representative protocol for a substituted quinoline synthesis is as follows:

  • Reagent Preparation: In a large three-necked round-bottom flask equipped with a mechanical stirrer, a slurry of powdered arsenic pentoxide (2.45 moles), 3-nitro-4-aminoanisole (3.5 moles), and glycerol (13 moles) is prepared.

  • Acid Addition: Concentrated sulfuric acid (315 ml) is slowly added to the stirred mixture. The temperature will spontaneously rise.

  • Dehydration: The mixture is heated under reduced pressure at 105-110°C to remove water.

  • Reaction: The internal temperature is raised to 117-119°C, and additional concentrated sulfuric acid is added dropwise over several hours. The reaction is then maintained at 120°C for 4 hours and then at 123°C for 3 hours.

  • Workup: The cooled reaction mixture is diluted with water and neutralized with a concentrated solution of sodium carbonate.

  • Purification: The hot solution is filtered through Celite, and the filtrate is cooled to induce crystallization. The crude product is collected by filtration and recrystallized from 95% ethanol.

ReactantsOxidizing AgentAcidTemperature (°C)Time (h)Yield (%)
Aniline, GlycerolNitrobenzeneH₂SO₄140-1503-4Not specified
3-Nitro-4-aminoanisole, GlycerolArsenic pentoxideH₂SO₄105-123>7Not specified

Table 1: Representative Conditions for the Skraup Synthesis.

Skraup_Synthesis start Aromatic Amine + Glycerol step1 Dehydration of Glycerol (H₂SO₄) start->step1 step2 Michael Addition acrolein Acrolein step1->acrolein acrolein->step2 intermediate1 β-Anilinopropionaldehyde step2->intermediate1 step3 Cyclization (H₂SO₄) intermediate1->step3 dihydroquinoline 1,2-Dihydroquinoline step3->dihydroquinoline step4 Oxidation (e.g., Nitrobenzene) dihydroquinoline->step4 end Quinoline Derivative step4->end

Skraup Synthesis Workflow
The Doebner-von Miller Reaction

A variation of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. This method allows for the synthesis of a wider range of substituted quinolines.[2] The reaction is typically catalyzed by a strong acid.

Experimental Protocol: Synthesis of 2-Methylquinoline

  • Reaction Setup: Aniline is dissolved in aqueous hydrochloric acid.

  • Aldol Condensation (in situ): The solution is cooled in an ice bath, and acetaldehyde is added slowly. This in situ generation of crotonaldehyde helps to control the exothermic reaction.

  • Cyclization: Anhydrous zinc chloride is added as a Lewis acid catalyst.

  • Heating: The mixture is heated to reflux for several hours.

  • Workup: The reaction mixture is made strongly alkaline with sodium hydroxide solution.

  • Purification: The product is isolated by steam distillation and can be further purified by vacuum distillation.

Aniline Derivativeα,β-Unsaturated CarbonylAcid/CatalystSolventTemperatureTime (h)Yield (%)
AnilineAcroleinAg(I)-exchanged Montmorillonite K10Solvent-freeNot specified342-89
AnilineCrotonaldehydeStrong AcidWater (Flow reactor)Not specifiedNot specifiedGood to Excellent[3]

Table 2: Representative Conditions for the Doebner-von Miller Reaction. [3]

Doebner_von_Miller_Reaction start Aniline + α,β-Unsaturated Carbonyl step1 Michael Addition start->step1 intermediate1 β-Anilino Carbonyl step1->intermediate1 step2 Cyclization & Dehydration (Acid Catalyst) intermediate1->step2 dihydroquinoline Dihydroquinoline Intermediate step2->dihydroquinoline step3 Oxidation dihydroquinoline->step3 end Substituted Quinoline step3->end

Doebner-von Miller Reaction Pathway
The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[4] The reaction proceeds through an enamine intermediate, which then undergoes cyclization.[4]

Experimental Protocol: General Procedure

  • Condensation: Aniline or a substituted aniline is reacted with a β-diketone (e.g., acetylacetone) in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).

  • Cyclization: The resulting enamine intermediate is cyclized by heating in the presence of a strong acid.

  • Workup: The reaction mixture is cooled, poured into water, and neutralized to precipitate the quinoline product.

  • Purification: The product is collected by filtration and can be purified by recrystallization.

Aniline Derivativeβ-DiketoneAcid CatalystTemperature (°C)Time (h)Yield (%)
m-ChloroanilineAcetylacetoneH₂SO₄Not specifiedNot specifiedNot specified[4]
β-NaphthylamineNot specifiedHF60Not specifiedNot specified[4]

Table 3: Examples of Combes Synthesis. [4]

Combes_Synthesis start Aniline + β-Diketone step1 Formation of Enamine (Dehydration) start->step1 enamine Enamine Intermediate step1->enamine step2 Protonation of Ketone & Cyclization enamine->step2 intermediate1 Cyclized Intermediate step2->intermediate1 step3 Dehydration intermediate1->step3 end 2,4-Disubstituted Quinoline step3->end

Combes Synthesis Mechanism
The Friedländer Synthesis

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] The reaction can be catalyzed by either acids or bases.[5]

Experimental Protocol: Solvent-Free Synthesis

  • Mixing: A 2-aminoaryl ketone, a carbonyl compound with an α-methylene group, and a solid-supported acid catalyst (e.g., p-toluenesulfonic acid on silica gel) are mixed.

  • Heating: The mixture is heated under solvent-free conditions for a specified time.

  • Workup: The reaction mixture is cooled, and the product is extracted with a suitable solvent.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization.

2-Aminoaryl Carbonylα-Methylene CarbonylCatalystConditionsYield (%)
2-AminobenzaldehydeAcetaldehydeNaOHAqueous or alcoholic refluxNot specified[6]
o-Nitroarylcarbaldehydes (in situ reduction)Various ketones/aldehydesFe/HCl, then KOHOne-pot58-100

Table 4: Representative Conditions for the Friedländer Synthesis. [6]

Friedlander_Synthesis start 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl path1 Aldol Condensation start->path1 path2 Schiff Base Formation start->path2 intermediate1 Aldol Adduct path1->intermediate1 intermediate2 Schiff Base path2->intermediate2 cyclization1 Intramolecular Cyclization intermediate1->cyclization1 cyclization2 Intramolecular Aldol-type Reaction intermediate2->cyclization2 dehydration Dehydration cyclization1->dehydration cyclization2->dehydration end Substituted Quinoline dehydration->end

Alternative Pathways in Friedländer Synthesis
The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis of 4-hydroxyquinolines from an aniline and diethyl ethoxymethylenemalonate. The reaction involves condensation, thermal cyclization, saponification, and finally decarboxylation.

Experimental Protocol: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave vial, aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol) are mixed.

  • Microwave Irradiation: The vial is sealed and heated in a microwave reactor to a specified temperature for a set time (e.g., 300°C for 5 minutes).

  • Isolation: After cooling, the precipitated product is filtered.

  • Purification: The solid is washed with cold acetonitrile and dried under vacuum.

Aniline DerivativeMalonate DerivativeTemperature (°C)Time (min)Yield (%)
AnilineDiethyl ethoxymethylenemalonate250201
AnilineDiethyl ethoxymethylenemalonate3002037
AnilineDiethyl ethoxymethylenemalonate300547

Table 5: Microwave-Assisted Gould-Jacobs Reaction Conditions.

Gould_Jacobs_Reaction start Aniline + Diethyl Ethoxy- methylenemalonate step1 Condensation start->step1 intermediate1 Anilidomethylene- malonic Ester step1->intermediate1 step2 Thermal Cyclization (High Temp.) intermediate1->step2 intermediate2 4-Hydroxy-3-carbo- ethoxyquinoline step2->intermediate2 step3 Saponification (NaOH) intermediate2->step3 intermediate3 Quinoline-3-carboxylic Acid step3->intermediate3 step4 Decarboxylation (Heat) intermediate3->step4 end 4-Hydroxyquinoline step4->end

Gould-Jacobs Reaction Sequence
The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) from the condensation of anilines with β-ketoesters. The regiochemical outcome is dependent on the reaction temperature.[7] Lower temperatures favor the formation of the 4-hydroxyquinoline isomer, while higher temperatures lead to the 2-hydroxyquinoline.[7]

Experimental Protocol: Synthesis of 4-Hydroxyquinolines (Conrad-Limpach)

  • Condensation: Aniline and a β-ketoester (e.g., ethyl acetoacetate) are reacted at a moderate temperature (e.g., room temperature to 100°C) to form the β-anilinocrotonate.

  • Cyclization: The intermediate is heated to a high temperature (around 250°C) in an inert solvent like mineral oil to effect cyclization.

  • Workup and Purification: The product is isolated and purified by standard methods.

Aniline Derivativeβ-KetoesterConditionsProductYield (%)
AnilineEthyl acetoacetate1. Room Temp; 2. ~250°C in mineral oil4-Hydroxy-2-methylquinolineup to 95[7]
AnilineDimethyl-1,3-acetonedicarboxylate1. Reflux in Methanol; 2. 1,2-DichlorobenzeneMethyl 2-(4-hydroxyquinolin-2-yl)acetateNot specified[8]

Table 6: Conditions for the Conrad-Limpach Synthesis. [7][8]

Conrad_Limpach_Knorr start Aniline + β-Ketoester low_temp Low Temperature (Kinetic Control) start->low_temp high_temp High Temperature (Thermodynamic Control) start->high_temp intermediate_cl β-Anilinocrotonate low_temp->intermediate_cl intermediate_k β-Ketoanilide high_temp->intermediate_k cyclization_cl Thermal Cyclization intermediate_cl->cyclization_cl cyclization_k Cyclization intermediate_k->cyclization_k product_cl 4-Hydroxyquinoline cyclization_cl->product_cl product_k 2-Hydroxyquinoline cyclization_k->product_k

Temperature Dependence in Conrad-Limpach-Knorr Synthesis
The Pfitzinger Reaction

The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

Experimental Protocol: General Procedure

  • Ring Opening: Isatin is treated with a strong base (e.g., potassium hydroxide) to hydrolyze the amide bond and form an isatoic acid intermediate.

  • Condensation: A carbonyl compound with an α-methylene group is added to the reaction mixture.

  • Cyclization and Dehydration: The intermediate undergoes condensation, cyclization, and dehydration to form the quinoline-4-carboxylic acid.

  • Workup: The reaction mixture is acidified to precipitate the product.

  • Purification: The product is collected by filtration and can be recrystallized.

Isatin DerivativeCarbonyl CompoundBaseConditionsYield (%)
5-MethylisatinPhenoxyacetoneKOHNot specifiedNot specified
5-Chloroisatin5,6-DimethoxyindanoneKOH in Ethanol or HCl in Acetic AcidNot specified36 or 86

Table 7: Examples of the Pfitzinger Reaction.

Pfitzinger_Reaction start Isatin + α-Methylene Carbonyl step1 Ring Opening (Base) start->step1 intermediate1 Isatoic Acid step1->intermediate1 step2 Condensation with Carbonyl Compound intermediate1->step2 intermediate2 Schiff Base/Enamine step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 Dehydration intermediate3->step4 end Quinoline-4-carboxylic Acid step4->end

Pfitzinger Reaction Mechanism
The Camps Cyclization

The Camps cyclization is the intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield a mixture of two isomeric hydroxyquinolines.[9]

Experimental Protocol: General Procedure

  • Reaction Setup: An o-acylaminoacetophenone is dissolved in a suitable solvent, typically an alcohol.

  • Base Addition: An aqueous or alcoholic solution of a base (e.g., sodium hydroxide) is added.

  • Heating: The reaction mixture is heated to reflux for a period of time.

  • Workup: The reaction is cooled, and the products are isolated by filtration or extraction. The isomeric products may require separation by chromatography.

Starting MaterialBaseProduct Ratio (2-OH:4-OH)
o-AcetylaminoacetophenoneAlcoholic NaOH20:70[10]

Table 8: Product Distribution in the Camps Cyclization. [10]

Camps_Cyclization start o-Acylaminoacetophenone base Base (e.g., NaOH) pathway_a Intramolecular Aldol-type Condensation (Path A) start->pathway_a pathway_b Intramolecular Claisen-type Condensation (Path B) start->pathway_b product_a 2-Hydroxyquinoline Derivative pathway_a->product_a product_b 4-Hydroxyquinoline Derivative pathway_b->product_b

Competing Pathways in Camps Cyclization
The Niementowski Synthesis

The Niementowski synthesis involves the reaction of anthranilic acids with ketones or aldehydes at high temperatures to form γ-hydroxyquinoline derivatives.

Experimental Protocol: General Procedure

  • Mixing: An anthranilic acid and a ketone or aldehyde are mixed.

  • Heating: The mixture is heated to a high temperature, typically between 120-200°C.

  • Workup and Purification: The product is isolated from the reaction mixture and purified, often by recrystallization.

Anthranilic AcidCarbonyl CompoundTemperature (°C)ProductYield
Anthranilic acidAcetophenone120-1302-Phenyl-4-hydroxyquinolineNot specified
Anthranilic acidHeptaldehyde2004-Hydroxy-3-pentaquinolineMinimal

Table 9: Conditions for the Niementowski Synthesis.

Niementowski_Synthesis start Anthranilic Acid + Ketone/Aldehyde heat High Temperature step1 Schiff Base Formation start->step1 intermediate1 Schiff Base step1->intermediate1 step2 Intramolecular Condensation intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Dehydration intermediate2->step3 end γ-Hydroxyquinoline Derivative step3->end

Niementowski Synthesis Pathway

Conclusion

The classical named reactions for the synthesis of quinoline derivatives provide a powerful and diverse toolkit for organic and medicinal chemists. Each method offers unique advantages in terms of the substitution patterns accessible and the nature of the required starting materials. While modern advancements have introduced milder and more efficient protocols, a thorough understanding of these foundational reactions remains essential for the rational design and synthesis of novel quinoline-based compounds with potential therapeutic applications. This guide serves as a valuable resource for researchers by providing a consolidated overview of these key synthetic transformations, complete with detailed experimental guidance and comparative data.

References

Navigating the Risks: A Technical Safety and Handling Guide for 3-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Bromo-8-nitroquinoline. Due to the absence of a publicly available, official Safety Data Sheet (SDS) for this specific compound, this document synthesizes information from reliable chemical databases and SDSs of structurally related compounds to establish a robust framework for its safe utilization in a research and development setting. The information herein is intended to empower laboratory personnel with the knowledge to manage the risks associated with this chemical effectively.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on data available for this compound and its analogs.[1]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

The following diagram illustrates the primary hazards associated with this compound.

GHS_Hazards cluster_hazards GHS Hazard Profile for this compound node_main This compound Potential Health Hazards node_oral Harmful if Swallowed node_main:f1->node_oral node_dermal Harmful in Contact with Skin node_main:f1->node_dermal node_inhalation Harmful if Inhaled node_main:f1->node_inhalation node_skin_irritation Causes Skin Irritation node_main:f1->node_skin_irritation node_eye_irritation Causes Serious Eye Irritation node_main:f1->node_eye_irritation node_respiratory May Cause Respiratory Irritation node_main:f1->node_respiratory

GHS Hazard Profile for this compound

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior and for designing safe experimental and storage conditions.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₅BrN₂O₂[1][2]
Molecular Weight253.05 g/mol [1][3]
AppearanceNot explicitly stated, likely a solid-
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-
XLogP32.1[1][2]

Safe Handling and Storage Protocols

Given the hazardous nature of this compound, stringent adherence to safe handling and storage protocols is mandatory. The following procedures are based on best practices for handling hazardous chemical compounds and information derived from related quinoline derivatives.[4][5][6][7]

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[8]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face ProtectionChemical safety goggles or a face shield (EN 166 compliant).[7]
Skin ProtectionNitrile or butyl rubber gloves (inspect before use), and a lab coat.[4]
Respiratory ProtectionFor operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7]
Handling Procedures

The following workflow outlines the recommended procedure for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound node_prepare 1. Preparation - Review SDS (or this guide) - Ensure fume hood is operational - Verify availability of spill kit node_ppe 2. Don Personal Protective Equipment - Safety goggles/face shield - Chemical-resistant gloves - Lab coat node_prepare->node_ppe Proceed when ready node_handle 3. Chemical Handling - Work within a chemical fume hood - Avoid generating dust - Use appropriate tools for transfer node_ppe->node_handle Begin work node_storage 4. Storage - Store in a tightly sealed, labeled container - Keep in a cool, dry, well-ventilated area - Segregate from incompatible materials node_handle->node_storage After use node_cleanup 5. Decontamination and Waste Disposal - Clean work area thoroughly - Dispose of waste in a designated hazardous waste container node_storage->node_cleanup End of procedure

Recommended workflow for handling this compound.
Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] It should be stored away from incompatible materials such as strong oxidizing agents.[8] The storage area should be clearly marked, and access should be restricted to authorized personnel.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

Table 4: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Accidental Release Measures

In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for hazardous waste disposal. Do not allow the chemical to enter drains or waterways.[4][7]

Fire-Fighting Measures

Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

Toxicological Information

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled as hazardous and disposed of through a licensed waste disposal company.[9]

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be thoroughly trained in chemical safety and handling procedures. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

The Expanding Therapeutic Landscape of Substituted Nitroquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Substituted nitroquinolines are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The incorporation of a nitro group onto the quinoline scaffold profoundly influences the molecule's electronic properties, often enhancing its interaction with biological targets.[1][2] This technical guide provides an in-depth exploration of the multifaceted research applications of substituted nitroquinolines, focusing on their anticancer, antimicrobial, and antiparasitic properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further investigation and development.

Anticancer Applications: Targeting Proliferation and Survival

Substituted nitroquinolines have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways, induction of oxidative stress, and interference with critical enzymatic processes.[5][6][7]

Mechanisms of Anticancer Activity

Several distinct mechanisms contribute to the cytotoxic effects of substituted nitroquinolines:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 3-nitroquinoline derivatives have been specifically designed as inhibitors of EGFR, a receptor tyrosine kinase often overexpressed in tumors like human epidermoid carcinoma and breast cancer.[5] By blocking EGFR activity, these compounds inhibit downstream signaling pathways responsible for cell proliferation and survival.

  • Generation of Reactive Oxygen Species (ROS): Compounds like 8-hydroxy-5-nitroquinoline (Nitroxoline) exert their anticancer effects by increasing intracellular ROS levels.[6][8] This effect is significantly enhanced by the presence of copper, leading to oxidative stress and subsequent cell death.[6] Unlike some related compounds, Nitroxoline is not a zinc ionophore, which may reduce the risk of neurotoxicity.[6][8]

  • Enzyme Inhibition: Nitroxoline has been shown to inhibit enzymes crucial for cancer progression, such as cathepsin B and methionine aminopeptidase 2 (MetAP2).[7] Cathepsin B is involved in the degradation of the extracellular matrix, facilitating tumor cell invasion and metastasis, while MetAP2 is a key enzyme in angiogenesis (the formation of new blood vessels that supply tumors).[7]

  • DNA Damage: The archetypal compound 4-nitroquinoline 1-oxide (4NQO) is a well-known carcinogen used in research to induce tumors in animal models.[9] Its carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), forms stable adducts with DNA, leading to mutations and genotoxicity.[9] While not a therapeutic agent itself, 4NQO is a critical tool for studying carcinogenesis and evaluating potential cancer prevention strategies.[9]

cluster_0 Substituted Nitroquinoline SN Substituted Nitroquinoline EGFR EGFR SN->EGFR Inhibits ROS Reactive Oxygen Species (ROS) SN->ROS Induces Enzymes Cathepsin B MetAP2 SN->Enzymes Inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Blocks OxidativeStress Oxidative Stress & Cell Death ROS->OxidativeStress Causes Angiogenesis Angiogenesis Enzymes->Angiogenesis Blocks Metastasis Invasion & Metastasis Enzymes->Metastasis Blocks NQ Nitroquinoline (e.g., Nitroxoline) Metals Divalent Metal Ions (Fe²⁺, Zn²⁺) NQ->Metals Biofilm Bacterial Biofilm Matrix NQ->Biofilm Disrupts Metals->Biofilm Stabilizes Bacteria Bacterial Cells Metals->Bacteria Essential for Metabolism Inhibition Inhibition of Metabolic Enzymes Metals->Inhibition Depletion leads to Disruption Biofilm Disruption Biofilm->Disruption Action leads to Start Quinolone Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration Nitroquinoline Nitroquinoline Intermediate Nitration->Nitroquinoline Halogenation Halogenation (e.g., POCl₃) Nitroquinoline->Halogenation HaloNitroquinoline Halo-Nitroquinoline Halogenation->HaloNitroquinoline Substitution Nucleophilic Substitution (e.g., Amines, Alkoxides) HaloNitroquinoline->Substitution FinalProduct Substituted Nitroquinoline Substitution->FinalProduct

References

Spectroscopic and Synthetic Profile of 3-Bromo-8-nitroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 3-bromo-8-nitroquinoline. The strategic placement of a bromine atom and a nitro group on the quinoline scaffold makes this compound a valuable intermediate in medicinal chemistry and materials science. This document details the expected spectroscopic data (NMR, IR, MS), provides established experimental protocols for synthesis and analysis, and outlines the logical workflows for its characterization.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₅BrN₂O₂ and a molecular weight of approximately 253.05 g/mol .[1] The structure consists of a quinoline ring system substituted with a bromine atom at the C3 position and a nitro group at the C8 position.

Spectroscopic Data Summary

Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, including various bromoquinoline and nitroquinoline derivatives.[2][3][4][5][6]

Table 1: Predicted ¹H NMR Spectroscopic Data (δ, ppm)
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.9 - 9.1d~2.0 - 2.5
H-48.4 - 8.6d~2.0 - 2.5
H-58.2 - 8.4dd~8.0 - 8.5, ~1.0 - 1.5
H-67.6 - 7.8t~7.5 - 8.0
H-78.0 - 8.2dd~7.5 - 8.0, ~1.0 - 1.5

Note: Predicted values are based on the analysis of related bromo- and nitro-substituted quinoline systems. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data (δ, ppm)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~120 (C-Br)
C-4~138
C-4a~148
C-5~125
C-6~130
C-7~128
C-8~140 (C-NO₂)
C-8a~145

Note: These are estimated values. The presence of the bromine and nitro groups significantly influences the chemical shifts of the corresponding and adjacent carbon atoms.

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (aromatic)3100 - 3000Medium
C=N, C=C (aromatic)1600 - 1450Medium to Strong
N-O (nitro stretch, asymmetric)1550 - 1520Strong
N-O (nitro stretch, symmetric)1360 - 1340Strong
C-Br700 - 550Medium to Strong

Note: The characteristic strong absorptions of the nitro group are key diagnostic peaks in the IR spectrum.[7][8]

Table 4: Predicted Mass Spectrometry (MS) Data
m/z ValueInterpretation
252/254[M]⁺ and [M+2]⁺ molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.
206/208Fragment corresponding to the loss of NO₂.
127Fragment corresponding to the loss of Br and NO₂.

Note: The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) is a definitive feature in the mass spectrum of this compound.[9][10]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from established methods for related compounds.[6][11][12][13][14]

Synthesis of this compound

A potential synthetic route involves the nitration of 3-bromoquinoline.

  • Reaction Setup : In a round-bottom flask, dissolve 3-bromoquinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Reagent Addition : Add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the low temperature.

  • Reaction Conditions : After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification : Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

NMR Spectroscopy
  • Sample Preparation : Weigh approximately 10-20 mg of the purified this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • ¹H NMR Data Acquisition :

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.[3]

  • ¹³C NMR Data Acquisition :

    • Use a proton-decoupled pulse program.

    • A more concentrated sample may be required.

    • A larger number of scans and a longer relaxation delay are typically necessary compared to ¹H NMR.[9]

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired FID to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation : Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization : Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition : Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of the molecular ion.

  • Data Analysis : Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.[9]

Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and characterization of this compound.

G cluster_synthesis Synthetic Workflow 3-Bromoquinoline 3-Bromoquinoline Nitration Nitration 3-Bromoquinoline->Nitration H₂SO₄, HNO₃ Crude Product Crude Product Nitration->Crude Product Purification Purification Crude Product->Purification Recrystallization or Chromatography This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

G cluster_characterization Spectroscopic Analysis Workflow Purified Sample Purified Sample NMR NMR Purified Sample->NMR ¹H & ¹³C IR IR Purified Sample->IR MS MS Purified Sample->MS Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Solubility of 3-Bromo-8-nitroquinoline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-8-nitroquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant structural motif in a wide range of biologically active compounds and functional materials. Understanding the solubility of its derivatives, such as this compound, in various organic solvents is fundamental for its synthesis, purification, formulation, and application in drug discovery and materials science. Solubility data informs critical process parameters, including solvent selection for reactions and crystallizations, as well as bioavailability and formulation strategies in pharmaceutical development.

This guide outlines the necessary steps to systematically determine the solubility of this compound, ensuring data is reliable and comparable across different experimental setups.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. These properties are essential for understanding its general behavior.[1]

PropertyValue
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
IUPAC Name This compound
CAS Number 5341-07-1

Note: This information is compiled from publicly available chemical databases.[1][2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing and presenting experimentally determined solubility values.

Table 1: Experimental Solubility of this compound in Common Organic Solvents at 25°C (Note: This table is a template. Researchers should replace the placeholder values with their own experimental data.)

SolventSolubility (g/L)Solubility (mol/L)Method
Methanole.g., 5.2 ± 0.3e.g., 0.021 ± 0.001Shake-Flask
Ethanole.g., 3.8 ± 0.2e.g., 0.015 ± 0.001Shake-Flask
Acetonee.g., 15.1 ± 0.7e.g., 0.060 ± 0.003Shake-Flask
Acetonitrilee.g., 10.5 ± 0.5e.g., 0.042 ± 0.002Shake-Flask
Dichloromethanee.g., 25.3 ± 1.1e.g., 0.100 ± 0.004Shake-Flask
Chloroforme.g., 22.8 ± 1.0e.g., 0.090 ± 0.004Shake-Flask
Ethyl Acetatee.g., 8.9 ± 0.4e.g., 0.035 ± 0.002Shake-Flask
Toluenee.g., 1.2 ± 0.1e.g., 0.005 ± 0.0004Shake-Flask
Hexanee.g., <0.1e.g., <0.0004Shake-Flask

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reliability.[3] It involves equilibrating an excess amount of the solid compound in a specific solvent over a set period and then measuring the concentration of the dissolved solute in the supernatant.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. To separate the saturated solution (supernatant) from the undissolved solid, centrifuge the vials.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, immediately filter the aliquot using a syringe filter into a clean vial.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample by comparing its analytical response to the calibration curve.

  • Data Analysis: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results. Report the solubility as the mean concentration ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium solubility determination process.

Solubility_Workflow cluster_prep cluster_equil cluster_sep cluster_analysis prep Phase 1: Preparation node_prep1 Add excess this compound to a known volume of solvent equil Phase 2: Equilibration node_equil1 Seal vials and agitate at constant temperature (24-72h) sep Phase 3: Separation & Quantification node_sep1 Centrifuge to sediment excess solid analysis Phase 4: Data Analysis node_analysis1 Calculate solubility using a standard calibration curve node_prep1->equil node_equil1->sep node_sep2 Filter supernatant (e.g., 0.45 µm syringe filter) node_sep1->node_sep2 node_sep3 Quantify concentration (e.g., HPLC, UV-Vis) node_sep2->node_sep3 node_sep3->analysis node_analysis2 Report mean solubility and standard deviation (n≥3) node_analysis1->node_analysis2

Solubility Determination Workflow

Conclusion

This technical guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in common organic solvents. Although specific data is not currently available in the literature, the detailed experimental protocol for the shake-flask method and the provided templates will enable the generation of a robust and reliable solubility profile. This data is invaluable for the advancement of research and development involving this compound.

References

The Genesis of a Versatile Class: An In-depth Technical Guide to the Discovery and History of Bromo-Nitro Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of bromo-nitro aromatic compounds. These molecules, featuring both an electron-withdrawing nitro group and a versatile bromine substituent, have played a significant role as intermediates in the synthesis of a wide array of industrial chemicals, pharmaceuticals, and agrochemicals. This document details key historical milestones, provides structured quantitative data for representative compounds, outlines detailed experimental protocols, and visualizes fundamental concepts through diagrams.

A Historical Perspective: From Serendipity to Synthetic Staple

The story of bromo-nitro aromatic compounds is intrinsically linked to the broader development of synthetic organic chemistry in the 19th century. The ability to manipulate the aromatic nucleus of benzene, first isolated by Michael Faraday in 1825, was a pivotal moment. The subsequent elucidation of its structure by August Kekulé in 1865 laid the theoretical groundwork for understanding its reactivity.

The key reactions underpinning the synthesis of bromo-nitro aromatics are electrophilic aromatic substitutions. The nitration of aromatic compounds was one of the earliest and most studied of these reactions. In 1834, Eilhard Mitscherlich first synthesized nitrobenzene by treating benzene with fuming nitric acid. This discovery paved the way for the introduction of the nitro group, a powerful tool for altering the electronic properties of the aromatic ring and a precursor to the synthetically crucial amino group.

The introduction of bromine onto the aromatic ring was another significant advancement. While direct bromination of benzene was possible, the development of catalyzed reactions greatly improved efficiency and control. The seminal work of Charles Friedel and James Crafts in 1877 on the use of aluminum chloride as a catalyst for alkylation and acylation reactions, known as the Friedel-Crafts reactions, revolutionized aromatic chemistry.[1][2] Although not directly a bromination method, their work established the concept of using Lewis acids to activate electrophiles for aromatic substitution, a principle that extends to halogenation.

The synthesis of the first bromo-nitro aromatic compounds followed from the logical combination of these established nitration and bromination reactions. By controlling the reaction conditions and the order of substituent addition, chemists could direct the position of the incoming groups, a concept explained by the principles of ortho-, para-, and meta-direction that were being unraveled during this period.

History cluster_concepts Foundational Concepts cluster_reactions Key Synthetic Developments cluster_products Emergence of Bromo-Nitro Aromatics Benzene_Structure Kekulé's Benzene Structure (1865) EAS_Theory Electrophilic Aromatic Substitution Theory Benzene_Structure->EAS_Theory Nitration Nitration of Benzene (Mitscherlich, 1834) EAS_Theory->Nitration Halogenation Catalytic Bromination EAS_Theory->Halogenation Nitrobenzene Nitrobenzene Nitration->Nitrobenzene Friedel_Crafts Friedel-Crafts Reaction (1877) Friedel_Crafts->Halogenation Bromobenzene Bromobenzene Halogenation->Bromobenzene BromoNitroAromatics Bromo-Nitro Aromatic Compounds Nitrobenzene->BromoNitroAromatics Bromobenzene->BromoNitroAromatics

Key milestones in the history of bromo-nitro aromatic compound synthesis.

Quantitative Data of Representative Bromo-Nitro Aromatic Compounds

The physical and spectroscopic properties of bromo-nitro aromatic compounds are crucial for their identification, purification, and application. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Physical Properties of Selected Bromo-Nitro Aromatic Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Bromo-2-nitrobenzeneC₆H₄BrNO₂202.0140-42[3][4]261[3]
1-Bromo-3-nitrobenzeneC₆H₄BrNO₂202.0151.5-56[1]117-118 @ 9 mmHg[1]
1-Bromo-4-nitrobenzeneC₆H₄BrNO₂202.01124-127[5][6]255-256[7]
2,4-DibromonitrobenzeneC₆H₃Br₂NO₂280.9058-61-
3,5-DibromonitrobenzeneC₆H₃Br₂NO₂280.90102-104[8]290.5 (est.)[9]
1-Bromo-3,5-dinitrobenzeneC₆H₃BrN₂O₄247.0077-78[10]-
4-Bromo-2-nitroanilineC₆H₅BrN₂O₂217.02110-113[8]308.7 @ 760 mmHg[8]
2-Bromo-4-nitroanilineC₆H₅BrN₂O₂217.02198-202-

Table 2: Spectroscopic Data (¹H and ¹³C NMR) for Monobromonitrobenzene Isomers in CDCl₃

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
1-Bromo-2-nitrobenzene 7.84 (dd, J=7.9, 1.5 Hz, 1H), 7.74 (dd, J=8.1, 1.5 Hz, 1H), 7.46 (td, J=7.8, 1.5 Hz, 1H), 7.44 (td, J=7.9, 1.5 Hz, 1H)[11][12]149.5, 134.1, 128.3, 124.7, 121.8, 119.9
1-Bromo-3-nitrobenzene 8.38 (t, J=2.0 Hz, 1H), 8.17 (ddd, J=8.2, 2.2, 1.0 Hz, 1H), 7.83 (ddd, J=7.9, 1.8, 1.0 Hz, 1H), 7.44 (t, J=8.1 Hz, 1H)[13]148.8, 137.2, 130.6, 127.8, 123.1, 121.9[14]
1-Bromo-4-nitrobenzene 8.10 (d, J=9.1 Hz, 2H), 7.69 (d, J=9.1 Hz, 2H)[15]147.1, 132.7, 130.1, 125.1[12][16]

Note: NMR data can vary slightly based on solvent and spectrometer frequency. The data presented is a representative compilation from available sources.

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹) for Monobromonitrobenzene Isomers

CompoundC-Br StretchNO₂ Symmetric StretchNO₂ Asymmetric StretchC=C Aromatic Stretch
1-Bromo-2-nitrobenzene~650-550~1350~1530~1600, ~1470
1-Bromo-3-nitrobenzene~680-515~1350~1530~1610, ~1475
1-Bromo-4-nitrobenzene~650-550~1345~1520~1590, ~1480

Note: IR data is generalized. Specific peak positions and intensities can be found in the cited spectral databases.[17][18][19]

Experimental Protocols for Key Syntheses

The following sections provide detailed methodologies for the synthesis of several key bromo-nitro aromatic compounds. These protocols are based on established literature procedures and are intended for use by trained professionals in a laboratory setting.

Synthesis of 1-Bromo-4-nitrobenzene and 1-Bromo-2-nitrobenzene via Nitration of Bromobenzene[5]

This procedure yields a mixture of the ortho and para isomers, which can be separated by recrystallization.

Methodology:

  • Preparation of Nitrating Mixture: In a 50-mL Erlenmeyer flask, carefully combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid. Swirl the mixture gently to ensure thorough mixing.

  • Cooling: Cool the nitrating mixture to room temperature in an ice-water bath.

  • Addition of Bromobenzene: Slowly add 3.0 mL of bromobenzene to the cooled nitrating mixture in 0.5 mL portions over a period of 5 minutes. Maintain the temperature of the reaction mixture below 60°C by intermittent cooling in the ice-water bath to minimize the formation of dinitrated byproducts.

  • Reaction Completion: After the addition is complete, warm the reaction mixture in a water bath at 50-60°C for 15 minutes, swirling the flask periodically.

  • Isolation of Crude Product: Pour the warm reaction mixture onto 50 g of crushed ice in a beaker. Stir the mixture until the ice has melted. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification by Recrystallization: Transfer the crude solid product to an Erlenmeyer flask and recrystallize from 95% ethanol. The less soluble 1-bromo-4-nitrobenzene (m.p. 127°C) will crystallize upon cooling, while the more soluble 1-bromo-2-nitrobenzene (m.p. 43°C) will remain in the mother liquor.

  • Drying: Collect the crystals of 1-bromo-4-nitrobenzene by vacuum filtration and allow them to air dry.

Nitration_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Nitrating_Mixture Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) Cool_Nitrating_Mixture Cool Mixture in Ice Bath Nitrating_Mixture->Cool_Nitrating_Mixture Add_Bromobenzene Slowly Add Bromobenzene (Control Temperature < 60°C) Cool_Nitrating_Mixture->Add_Bromobenzene Warm_Reaction Warm at 50-60°C for 15 min Add_Bromobenzene->Warm_Reaction Quench Pour onto Crushed Ice Warm_Reaction->Quench Filter_Wash Vacuum Filter and Wash with Water Quench->Filter_Wash Recrystallize Recrystallize from 95% Ethanol Filter_Wash->Recrystallize Isolate_Para Isolate 1-Bromo-4-nitrobenzene (Crystals) Recrystallize->Isolate_Para Isolate_Ortho 1-Bromo-2-nitrobenzene (in Mother Liquor) Recrystallize->Isolate_Ortho

Experimental workflow for the synthesis of monobromonitrobenzenes.
Synthesis of 1-Bromo-3-nitrobenzene via Bromination of Nitrobenzene[1]

This procedure details the synthesis of the meta isomer.

Methodology:

  • Apparatus Setup: Assemble a 3-L three-necked round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Charge: Charge the flask with 270 g (2.2 moles) of freshly distilled, dry nitrobenzene.

  • Reaction Initiation: Heat the flask in an oil bath to 135-145°C. Add 8 g of iron powder ("ferrum reductum") to the stirred nitrobenzene.

  • Bromine Addition: From the dropping funnel, add 180 cc (3.5 moles) of dry bromine dropwise at a rate that prevents bromine vapors from escaping the condenser. This addition typically takes about one hour.

  • Staged Addition and Heating: After the initial bromine addition, continue stirring and heating for another hour. Then, add two more portions, each consisting of 8 g of iron powder and 60 cc of bromine, with a one-hour heating and stirring period between each addition. Finally, add a last portion of 2 g of iron powder and continue heating for one more hour.

  • Work-up: Cool the reaction mixture and pour it into 1.5 L of water containing 50 cc of a saturated sodium bisulfite solution to remove any unreacted bromine.

  • Steam Distillation: Steam distill the mixture to separate the product from the reaction residue. Collect the distillate until no more oily product is observed.

  • Isolation and Purification: Cool the distillate and collect the yellow crystalline solid by vacuum filtration. Press the solid on the funnel to remove excess water. The crude product melts at 51.5-52°C. For higher purity, the product can be distilled under reduced pressure. The yield of the crude product is typically in the range of 60-75%.

Synthesis of 3,5-Dibromonitrobenzene[8]

This synthesis proceeds via the deamination of 2,6-dibromo-4-nitroaniline.

Methodology:

  • Initial Suspension: In a suitable reaction vessel, suspend 296 parts of 2,6-dibromo-4-nitroaniline in a mixture of 400 parts of isopropanol and 750 parts of water.

  • Acidification: To this suspension, add 130 parts of concentrated sulfuric acid (98%).

  • Diazotization: Heat the mixture to 70°C and add a solution of 105 parts of sodium nitrite in 150 parts of water dropwise.

  • Deamination and Precipitation: After the addition is complete, cool the reaction mixture. Add 300 parts of water to precipitate the product.

  • Isolation: Collect the solid product by filtration. The yield of 3,5-dibromonitrobenzene is approximately 99%, with a melting point of 102-104°C.

Applications in Drug Development and Biological Activity

Bromo-nitro aromatic compounds are valuable intermediates in the synthesis of pharmaceuticals. The bromine atom serves as a handle for further functionalization, often through cross-coupling reactions (e.g., Suzuki, Heck), while the nitro group can be readily reduced to an amino group, a common pharmacophore.

The biological activity of many nitroaromatic drugs is contingent upon the in-situ reduction of the nitro group. This bioactivation is often carried out by nitroreductase enzymes, which are found in various microorganisms and also in hypoxic (low oxygen) tumor cells.

The mechanism involves the enzymatic transfer of electrons from a cofactor, such as NAD(P)H, to the nitroaromatic compound. This reduction proceeds through highly reactive intermediates, including the nitroso and hydroxylamino species. These intermediates can covalently modify and damage cellular macromolecules such as DNA and proteins, leading to cytotoxic effects. This selective activation in target cells (e.g., bacteria or cancer cells) is the basis for the therapeutic action of many nitroaromatic drugs.

Nitroreductase_Pathway cluster_enzyme Nitroreductase (NTR) Cycle cluster_substrate Substrate Reduction cluster_effect Cellular Effect NTR_ox NTR (Oxidized) NTR_red NTR (Reduced) NADP NADP⁺ NTR_red->NADP Nitroaromatic Bromo-Nitroaromatic (Prodrug) NTR_red->Nitroaromatic 2e⁻ NADPH NAD(P)H NADPH->NTR_ox e⁻ Nitroso Nitroso Intermediate Nitroaromatic->Nitroso 2e⁻, 2H⁺ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e⁻, 2H⁺ Cytotoxicity DNA/Protein Damage (Cytotoxicity) Nitroso->Cytotoxicity Amine Amino Metabolite Hydroxylamine->Amine 2e⁻, 2H⁺ Hydroxylamine->Cytotoxicity

Generalized pathway for the bioreduction of bromo-nitro aromatic compounds.

Conclusion

The discovery and development of synthetic routes to bromo-nitro aromatic compounds represent a significant chapter in the history of organic chemistry. From the early days of aromatic substitution to their current role as versatile synthetic intermediates, these compounds continue to be of great importance in both academic research and industrial applications. A thorough understanding of their synthesis, properties, and biological activation mechanisms is essential for researchers and professionals in the chemical and pharmaceutical sciences. This guide has provided a foundational overview of these key aspects, offering a valuable resource for those working with this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Bromo-8-nitroquinoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 3-bromo-8-nitroquinoline as a key building block in various palladium-catalyzed cross-coupling reactions. The functionalization of the quinoline scaffold is of paramount importance in medicinal chemistry, and the strategic introduction of substituents at the 3-position via robust and versatile cross-coupling methodologies enables the synthesis of diverse compound libraries for drug discovery and development.

Introduction

This compound is a valuable starting material for the synthesis of a wide array of substituted quinoline derivatives. The bromine atom at the 3-position serves as a versatile handle for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools in modern organic synthesis, allowing for the construction of complex molecular architectures with high efficiency and functional group tolerance.[1] The electron-withdrawing nitro group at the 8-position can influence the reactivity of the quinoline core and may require careful optimization of reaction conditions.

This document provides representative protocols and comparative data for the application of this compound in these key palladium-catalyzed transformations.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

The following sections detail the application of this compound in four major classes of palladium-catalyzed cross-coupling reactions. The provided protocols are representative and may require optimization based on the specific coupling partner and desired product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester.[2] This reaction is widely used to introduce aryl and heteroaryl moieties.

A flask is charged with this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), a suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), 0.04 mmol), and a base (e.g., potassium carbonate (K₂CO₃), 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL), is added. The reaction mixture is then heated to a temperature ranging from 80 to 110 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-8-nitroquinoline.[3]

Catalyst SystemLigandBaseSolventTemperature (°C)Representative Yield (%)
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O10070-90[3]
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O9075-95[1]
PdCl₂(dppf)dppfCs₂CO₃Dioxane10080-98[1]

Note: Yields are representative and based on reactions with various bromoquinolines and may require optimization for this compound.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal [R'B(OH)₃]⁻ ArPdR Ar-Pd(II)L₂(R') Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Substrate Ar-Br Boronic R'-B(OH)₂ Base Base Heck_Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Coordination Alkene Coordination ArPdBr->Coordination AlkeneComplex [Ar-Pd(II)L₂(Br)(Alkene)] Coordination->AlkeneComplex Migratory Migratory Insertion AlkeneComplex->Migratory Intermediate R-CH₂-CH(Ar)-Pd(II)L₂(Br) Migratory->Intermediate BetaHydride β-Hydride Elimination Intermediate->BetaHydride ProductComplex [HPd(II)L₂(Br)(Alkene')] BetaHydride->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Product Ar-Alkene' ProductComplex->Product RedElim->Pd0 - H-Base⁺Br⁻ Substrate Ar-Br Alkene Alkene Base Base Base->RedElim Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAlkynyl Ar-Pd(II)L₂(C≡CR') Transmetal->ArPdAlkynyl RedElim Reductive Elimination ArPdAlkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR' RedElim->Product CuX Cu(I)X PiComplex [R'-C≡CH---CuX] CuX->PiComplex Alkyne R'-C≡CH Alkyne->PiComplex Base Base CuAcetylide R'-C≡CCu PiComplex->CuAcetylide + Base - H-Base⁺X⁻ CuAcetylide->Transmetal Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr AmineCoord Amine Coordination ArPdBr->AmineCoord AmineComplex [Ar-Pd(II)L₂(Br)(HNR'R'')]⁺ AmineCoord->AmineComplex Deprotonation Deprotonation AmineComplex->Deprotonation - H-Base⁺Br⁻ AmidoComplex Ar-Pd(II)L₂(NR'R'') Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product Substrate Ar-Br Amine HNR'R'' Base Base

References

Application Notes and Protocols for the Synthesis of Aminoquinolines from 3-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 3,8-diaminoquinoline from 3-Bromo-8-nitroquinoline, a key intermediate in the development of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of amino groups at various positions can significantly modulate pharmacological activity.[1][2] The following protocols outline a two-step synthetic sequence involving a palladium-catalyzed amination followed by the reduction of the nitro group.

Reaction Principle

The synthesis of the target 3,8-diaminoquinoline from this compound is proposed to proceed via a two-step pathway:

  • Buchwald-Hartwig Amination: The first step involves the palladium-catalyzed cross-coupling of this compound with an ammonia surrogate. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering significant advantages over harsher, traditional methods for the synthesis of arylamines.[2][3] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[3][4]

  • Reduction of the Nitro Group: The second step is the reduction of the 8-nitro group of the resulting 3-amino-8-nitroquinoline to the corresponding 8-amino group. This transformation can be effectively achieved using various reducing agents, such as iron powder in an acidic medium or tin(II) chloride.[5][6]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-8-nitroquinoline via Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[2]

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ammonia (0.5 M solution in 1,4-dioxane) or Benzophenone imine/Lithium bis(trimethylsilyl)amide as ammonia surrogates

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Add the ammonia source (e.g., 2.0 mL of a 0.5 M solution of ammonia in 1,4-dioxane, 1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at 110 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield 3-amino-8-nitroquinoline.

Protocol 2: Synthesis of 3,8-Diaminoquinoline via Reduction of the Nitro Group

This protocol is adapted from a general procedure for the reduction of nitroquinolines.[5][6]

Materials:

  • 3-Amino-8-nitroquinoline

  • Iron powder

  • Ethanol

  • Water

  • Glacial acetic acid

  • Sodium hydroxide solution, aqueous

  • Ethyl acetate

  • Celite

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 3-amino-8-nitroquinoline (1.0 mmol) in a mixture of ethanol (10 mL), water (2.5 mL), and glacial acetic acid (2.5 mL).

  • Reagent Addition: To the stirred suspension, add iron powder (3.0 mmol) in portions.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.[6]

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with an aqueous solution of sodium hydroxide.

  • Filter the mixture through a pad of Celite to remove the iron salts.[6]

  • Extract the filtrate with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,8-diaminoquinoline. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of aminoquinolines from this compound. Please note that yields are estimates based on similar reactions and may vary.

StepProductStarting MaterialReagentsYield (%)Purity (%)Analytical Method
13-Amino-8-nitroquinolineThis compoundPd(OAc)₂, Xantphos, NaOtBu, Ammonia source60-80>95¹H NMR, ¹³C NMR, LC-MS
23,8-Diaminoquinoline3-Amino-8-nitroquinolineFe, AcOH, EtOH, H₂O75-90>98¹H NMR, ¹³C NMR, LC-MS

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the reaction mechanism.

Synthesis_Workflow Start This compound Intermediate 3-Amino-8-nitroquinoline Start->Intermediate Buchwald-Hartwig Amination Product 3,8-Diaminoquinoline Intermediate->Product Nitro Group Reduction

Caption: Synthetic workflow for the preparation of 3,8-diaminoquinoline.

Reaction_Mechanism cluster_buchwald Buchwald-Hartwig Amination cluster_reduction Nitro Reduction Pd0 Pd(0)Ln OxAdd [L-Pd(II)(Ar)(Br)] Pd0->OxAdd Oxidative Addition ArBr This compound ArBr->OxAdd PdAmido [L-Pd(II)(Ar)(NH2)] OxAdd->PdAmido + Amine - HBr Amine NH3 source Amine->PdAmido PdAmido->Pd0 Product1 3-Amino-8-nitroquinoline PdAmido->Product1 Reductive Elimination Nitro 3-Amino-8-nitroquinoline Amino 3,8-Diaminoquinoline Nitro->Amino Reduction Reagents Fe / H+

Caption: Simplified mechanism for the two-step synthesis.

References

"Application of 3-Bromo-8-nitroquinoline as an intermediate in pharmaceutical synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-Bromo-8-nitroquinoline is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring a bromine atom at the 3-position and a nitro group at the 8-position, allows for sequential and regioselective functionalization. This application note details the use of this compound in the synthesis of potential therapeutic and diagnostic agents, with a primary focus on quinoline derivatives for Alzheimer's disease and as scaffolds for kinase inhibitors in cancer therapy. Detailed experimental protocols for the synthesis of the intermediate and its subsequent transformations are provided, along with quantitative data on the biological activity of the resulting compounds.

Introduction

The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of pharmaceuticals and biologically active molecules. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's pharmacological properties. This compound is a valuable starting material due to the orthogonal reactivity of its substituents. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl moieties. The nitro group at the 8-position can be readily reduced to an amino group, which can then be further derivatized or can influence the electronic properties of the molecule. This dual functionality makes this compound a key intermediate in the development of novel drugs.

Application 1: Synthesis of Imaging Agents for Alzheimer's Disease

A significant application of this compound is in the synthesis of novel quinoline-based imaging agents for the detection of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, both of which are pathological hallmarks of Alzheimer's disease. These imaging agents, often radiolabeled, are crucial for early diagnosis and for monitoring disease progression.

Signaling Pathway and Mechanism of Action

The accumulation of Aβ plaques and tau aggregates in the brain is a central event in the pathogenesis of Alzheimer's disease. Quinoline derivatives have been shown to interact with and bind to these protein aggregates.[1] Specifically, certain quinolines can inhibit the self-aggregation of tau into paired helical filaments (PHFs), which form NFTs.[1][2] The mechanism of action for imaging agents involves the binding of the quinoline derivative to the β-sheet structures prevalent in both Aβ plaques and tau aggregates. When radiolabeled, these molecules can be detected by Positron Emission Tomography (PET), providing a non-invasive method to visualize these pathological features in the living brain.[3] Some quinoline-based probes exhibit "turn-on" fluorescence upon binding to tau fibrils, offering high selectivity over Aβ fibrils.[4]

Alzheimer_Pathway cluster_synthesis Synthesis of Imaging Agent cluster_imaging PET Imaging in Alzheimer's Disease 3_Bromo_8_nitroquinoline This compound Functionalized_Quinoline Functionalized Quinoline Derivative 3_Bromo_8_nitroquinoline->Functionalized_Quinoline Multi-step Synthesis Radiolabeled_Probe Radiolabeled PET Probe Functionalized_Quinoline->Radiolabeled_Probe Radiolabeling Abeta_Plaques Amyloid-β Plaques Radiolabeled_Probe->Abeta_Plaques Binding Tau_Aggregates Tau Aggregates (NFTs) Radiolabeled_Probe->Tau_Aggregates Binding PET_Signal PET Signal Detection Abeta_Plaques->PET_Signal Tau_Aggregates->PET_Signal Diagnosis_Monitoring Early Diagnosis & Disease Monitoring PET_Signal->Diagnosis_Monitoring Enables

Figure 1: Workflow for the synthesis and application of a quinoline-based PET imaging agent for Alzheimer's disease, starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the procedure described in patent WO2016183578A1.

  • Reaction Setup: To 5 mL of acetic acid in a round-bottom flask, add 8-nitroquinoline (0.2 g, 1.15 mmol) and N-bromosuccinimide (NBS) (0.102 g, 0.575 mmol).

  • Reaction Conditions: Heat the solution to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to ambient temperature and pour it over 20 mL of water.

  • Isolation: Collect the crude product by filtration, wash with cold water, and air dry.

  • Purification: Purify the crude product (a mixture of monobrominated, dibrominated, and unbrominated material) by column chromatography on silica gel using a 3:1 hexane/ethyl acetate mixture as the eluent to yield this compound as a white solid.

Protocol 2: Reduction of the Nitro Group to Synthesize 3-Bromo-8-aminoquinoline

This is a general procedure for the reduction of a nitroquinoline.

  • Reaction Setup: Suspend this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (2.5 mL).

  • Reagent Addition: Add iron powder (3.0 mmol) and a catalytic amount of ammonium chloride.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-8-aminoquinoline.

Quantitative Data

The following table summarizes the binding affinities of various quinoline derivatives for amyloid-β and tau aggregates.

Compound IDTargetBinding Affinity (Ki or Kd, nM)Reference
BF-158Tau Fibrils23.4[5]
BF-158Aβ1-42 Fibrils>5000[5]
BF-170Tau Fibrils48.6[5]
BF-170Aβ1-42 Fibrils>5000[5]
Q-tau 4Tau Fibrils16.6 (Kd)[4]
Q-tau 4Aβ Fibrils~23.2 (Kd)[4]

Application 2: Synthesis of Kinase Inhibitors for Cancer Therapy

The 3-aminoquinoline scaffold, readily accessible from this compound, is a key pharmacophore in the design of kinase inhibitors. Kinases are critical components of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Signaling Pathway and Rationale

Many receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), play a central role in cell proliferation, survival, and migration. Mutations or overexpression of these kinases can lead to uncontrolled cell growth and tumor development. Quinazoline and quinoline-based inhibitors are designed to bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cancer progression. The 3-amino group of the quinoline scaffold often serves as a key hydrogen bond donor, anchoring the inhibitor in the active site.

Kinase_Inhibitor_Pathway cluster_synthesis Synthesis of Kinase Inhibitor cluster_inhibition Inhibition of Cancer Signaling 3_Bromo_8_nitroquinoline This compound 3_Amino_8_X_quinoline 3-Amino-8-substituted-quinoline 3_Bromo_8_nitroquinoline->3_Amino_8_X_quinoline Reduction & Derivatization Kinase_Inhibitor Quinoline-based Kinase Inhibitor 3_Bromo_8_nitroquinoline->Kinase_Inhibitor 3_Amino_8_X_quinoline->Kinase_Inhibitor Further Functionalization RTK Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Inhibitor->RTK Competitive Inhibition at ATP-binding site Downstream_Signaling Downstream Signaling (Proliferation, Survival) RTK->Downstream_Signaling Phosphorylation Cascade ATP ATP ATP->RTK Apoptosis Apoptosis Downstream_Signaling->Apoptosis Kinase_Initor Kinase_Initor Kinase_Initor->Apoptosis

Figure 2: Synthetic logic and mechanism of action for a quinoline-based kinase inhibitor derived from this compound.

Experimental Protocols

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-8-substituted-quinoline

This protocol describes a general procedure for functionalizing the 3-position of the quinoline ring.

  • Reaction Setup: In a reaction vessel, combine 3-Bromo-8-substituted-quinoline (1.0 mmol), a boronic acid or ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and a base (e.g., K2CO3, 2.0 mmol).

  • Solvent: Add a suitable solvent system, such as a mixture of toluene and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 3-substituted quinoline derivative.

Quantitative Data

The following table presents the inhibitory activity of various quinoline and quinazoline-based kinase inhibitors against different cancer cell lines and kinases.

Compound IDTarget KinaseCell LineIC50 (nM)Reference
Compound 5 (quinazoline)EGFRA549 (Lung)1[6]
Vandetanib (quinazoline)EGFRA549 (Lung)11[6]
Compound 15 (quinazoline)EGFRA549 (Lung)5.9[6]
Compound 15 (quinazoline)VEGFR2-36.78[6]
Quizartinib (pyrazolo[4,3-f]quinoline)FLT3MV4-11 (AML)<1[7]

Conclusion

This compound is a highly valuable intermediate for the synthesis of complex heterocyclic molecules with significant potential in pharmaceutical research and development. Its utility has been demonstrated in the creation of sophisticated imaging agents for neurodegenerative diseases and in the development of targeted therapies for cancer. The synthetic protocols provided herein offer a foundation for researchers to explore the rich chemistry of this scaffold and to develop novel therapeutic and diagnostic agents. The continued investigation into derivatives of this compound is likely to yield new and improved candidates for a variety of disease indications.

References

"Step-by-step synthesis of 3-Bromo-8-nitroquinoline from 8-nitroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromo-8-nitroquinoline, a valuable building block in medicinal chemistry and materials science. The synthesis involves the direct electrophilic bromination of 8-nitroquinoline. Due to the electron-withdrawing nature of the nitro group and the inherent electronic properties of the quinoline ring system, this transformation presents a significant chemical challenge. The protocol outlined below is a proposed method based on established principles of electrophilic aromatic substitution on deactivated heterocyclic systems.

Introduction

Quinoline and its derivatives are fundamental scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position of the quinoline nucleus provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery. The 8-nitro substituent, being a strong electron-withdrawing group, modulates the electronic properties of the quinoline ring and can also serve as a precursor to the 8-amino group, which is present in several biologically active molecules. The synthesis of this compound from 8-nitroquinoline is a key step for accessing novel chemical space in the design of new pharmaceuticals.

Electrophilic substitution on the pyridine ring of quinoline is generally disfavored.[1] In the presence of strong acids, the quinoline nitrogen is protonated, forming the quinolinium ion, which is highly deactivated towards electrophilic attack. Substitution typically occurs on the benzene ring, primarily at the 5- and 8-positions.[2] However, a synthetic route involving the halogenation of 8-nitroquinoline has been reported as a feasible pathway to 3-halo-8-quinolinols, suggesting that direct bromination at the 3-position is achievable, albeit likely requiring forcing conditions.[3]

Reaction Scheme

G reactant 8-Nitroquinoline product This compound reactant->product Bromination reagents Br2, FeBr3 (or other Lewis Acid) High Temperature Bromination Bromination reagents->Bromination G cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Combine 8-Nitroquinoline and Lewis Acid in Solvent B 2. Add Bromine Solution Dropwise A->B C 3. Heat to Reflux and Monitor Reaction B->C D 4. Quench with Sodium Bisulfite C->D Cool to RT E 5. Aqueous Workup (NaHCO₃, H₂O, Brine) D->E F 6. Dry and Concentrate Organic Layer E->F G 7. Purify by Column Chromatography F->G H 8. Characterize Product (NMR, MS, MP) G->H

References

Application Notes: 3-Bromo-8-nitroquinoline in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have become a critical scaffold in the development of new therapeutic agents.[1][2] Their diverse biological activities, including anticancer properties, stem from various mechanisms of action such as inducing cell cycle arrest, apoptosis, and inhibiting angiogenesis.[1][2] The introduction of specific substituents, like bromine and nitro groups, onto the quinoline core has been shown to significantly enhance its anticancer potency.[3] For instance, the presence of a nitro group can activate a neighboring bromo group for nucleophilic substitution, allowing for the synthesis of diverse and potent derivatives.[3]

Quantitative Data Summary

The antiproliferative activity of various bromo-nitroquinoline derivatives has been evaluated against several cancer cell lines. The data highlights the significant impact of the substitution pattern on cytotoxic potency.

CompoundCancer Cell LineIC50 Value (µM)Reference
6,8-dibromo-5-nitroquinoline (17) C6 (Rat Glioblastoma)50.0[3]
HT29 (Human Colon Carcinoma)26.2[3]
HeLa (Human Cervical Carcinoma)24.1[3]
5,7-Dibromo-8-hydroxyquinoline (5) C6, HeLa, HT296.7 - 25.6 (µg/mL)[4]
6-bromo-5-nitroquinoline Various Cancer Cell LinesSignificant antiproliferative effects[3]

Note: The precursor 6,8-dibromoquinoline showed no inhibitory activity, emphasizing the crucial role of the nitro group in enhancing anticancer potency.[3]

Key Experimental Protocols

Synthesis of Bromo-Nitroquinoline Derivatives

A common method for synthesizing nitro-substituted bromoquinolines is through direct nitration of a brominated quinoline precursor.

Protocol: Synthesis of 6,8-dibromo-5-nitroquinoline (17) [3]

  • Starting Material: 6,8-dibromoquinoline.

  • Nitration: Perform direct nitration of the starting material. [Note: Specific reagents and conditions for nitration, such as the nitrating agent (e.g., HNO₃/H₂SO₄) and reaction temperature, would be optimized based on standard organic chemistry principles.]

  • Work-up and Purification: Following the reaction, the mixture is typically quenched with a base and extracted with an organic solvent.

  • Isolation: The product is isolated and purified using techniques like column chromatography, eluting with a suitable solvent system (e.g., Ethyl Acetate/Hexane).[4]

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[4]

In Vitro Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Protocol: [5]

  • Cell Seeding: Plate cancer cells (e.g., HT29, HeLa) in 96-well plates at a density of 4,000 to 5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., 0.01, 0.1, 1, 5, 10 µM) in triplicate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection (DNA Laddering Assay)

This assay confirms if the compound induces cell death via apoptosis, which is characterized by the cleavage of DNA into specific fragments.

Protocol: [3]

  • Cell Treatment: Treat the target cancer cells with the test compound at its approximate IC50 concentration for a predetermined time (e.g., 24-48 hours).

  • DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA extraction kit or standard phenol-chloroform extraction protocols.

  • Electrophoresis: Load the extracted DNA onto a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide).

  • Visualization: Run the gel electrophoresis to separate the DNA fragments by size. Visualize the DNA under UV light.

  • Interpretation: The appearance of a "ladder" of DNA fragments indicates apoptotic cell death, whereas a smear or a single high-molecular-weight band suggests necrotic or healthy cells, respectively.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of cancer cells, a key process in metastasis.

Protocol: [3]

  • Create Monolayer: Grow cancer cells in a culture dish until they form a confluent monolayer.

  • Create Wound: Use a sterile pipette tip to create a uniform scratch or "wound" through the cell monolayer.

  • Wash and Treat: Gently wash the dish with media to remove detached cells. Add fresh media containing the test compound at a non-lethal concentration. An untreated control dish should be prepared in parallel.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Analysis: Measure the width of the wound at different time points. A delay or inhibition of wound closure in the treated group compared to the control group indicates an inhibitory effect on cell migration.

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Evaluation cluster_mechanism Phase 3: Mechanism of Action S1 Synthesis of 3-Bromo-8-nitroquinoline Derivatives S2 Purification (Column Chromatography) S1->S2 S3 Structural Confirmation (NMR, IR) S2->S3 I1 Antiproliferative Assay (MTT / BCPE) S3->I1 Test Compound I2 Determine IC50 Values I1->I2 I3 Apoptosis Assay (DNA Laddering) I2->I3 Use IC50 Concentration I4 Cell Migration Assay (Wound Healing) I2->I4 M1 Topoisomerase I Inhibition Assay I3->M1 Investigate Mechanism M2 Signaling Pathway Analysis (Western Blot) snar_activation Quinoline Quinoline Ring Br Effect Reduces Electron Density on Quinoline Ring Quinoline->Effect Nitro NO₂ (Nitro Group) Nitro->Quinoline attached to Activation Activates Bromine for Nucleophilic Attack Effect->Activation Reaction SɴAr Reaction with Nucleophile (Nu) Activation->Reaction Product Quinoline Ring Nu Reaction->Product topoisomerase_inhibition TopoI Topoisomerase I (Topo I) DNA_Relaxed Relaxed DNA TopoI->DNA_Relaxed relaxes Replication_Block DNA Replication & Repair Inhibited TopoI->Replication_Block DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->TopoI binds to Compound Bromo-nitroquinoline Derivative Compound->TopoI inhibits Apoptosis Apoptosis (Cell Death) Replication_Block->Apoptosis

References

Application Notes and Protocols: 3-Bromo-8-nitroquinoline as a Building Block for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-8-nitroquinoline is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry and drug discovery. The presence of three key functional components—the quinoline core, a bromine atom at the 3-position, and a nitro group at the 8-position—provides a rich platform for a variety of chemical transformations. The quinoline scaffold itself is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.

The bromine atom at the 3-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of a vast library of novel heterocyclic compounds. The nitro group at the 8-position can be readily reduced to an amino group, which can then be further functionalized or can influence the electronic properties and biological activity of the final molecule. This combination of functionalities makes this compound an ideal starting material for the development of new therapeutic agents.

These application notes provide an overview of the utility of this compound in the synthesis of novel heterocyclic compounds and offer detailed protocols for key synthetic transformations.

Data Presentation

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

This table summarizes typical reaction conditions and expected yields for common cross-coupling reactions using this compound as a substrate. The data is compiled from analogous reactions with other bromoquinolines and represents a starting point for optimization.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O90-11012-2470-90[1][2]
Heteroarylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃1,4-Dioxane/H₂O80-10012-1865-85[1]
Buchwald-HartwigAnilinePd₂(dba)₃ (2)XPhos (4)K₃PO₄t-BuOH10012-2460-80[3]
AlkylaminePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10012-2455-75[4]
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂ (2)-NEt₃THF658-1670-90[5]
CuI (1)

Yields are estimates based on reactions with similar substrates and may vary depending on the specific coupling partners and reaction conditions.

Table 2: Biological Activity of Representative 3-Substituted 8-Nitroquinoline Derivatives

This table presents a summary of the biological activities reported for heterocyclic compounds derived from substituted quinolines, highlighting the potential of derivatives of this compound.

Compound ClassBiological ActivityTarget/AssayIC₅₀ / MICReference(s)
3-Aryl-8-nitroquinolinesAnticancerHeLa, HT29 cell lines5-30 µM[6]
AnticancerC6 glioma cell line15-50 µM[6]
3-Amino-8-nitroquinolinesAntimicrobialS. aureus1-10 µg/mL[7][8]
AntimicrobialE. coli5-25 µg/mL[7][8]
3-Alkynyl-8-nitroquinolinesAntifungalC. albicans2-15 µg/mL[7]

IC₅₀ and MIC values are representative and can vary based on the specific substituents and assay conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.[1]

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[1]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-8-nitroquinoline.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (aniline or alkylamine) (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed tert-butanol (t-BuOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Schlenk tube

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a nitrogen-filled glovebox, add this compound, Pd₂(dba)₃, XPhos, and K₃PO₄ to a Schlenk tube containing a magnetic stir bar.[3]

  • Add the amine and degassed t-BuOH.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and partition between DCM and water.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic phases, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired 3-amino-8-nitroquinoline derivative.[3]

Protocol 3: General Procedure for Sonogashira Coupling of this compound

This protocol outlines a general procedure for the palladium and copper-catalyzed coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 0.02 equiv)

  • Copper(I) iodide (CuI) (0.01 mmol, 0.01 equiv)

  • Triethylamine (NEt₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Schlenk flask

  • Magnetic stir bar

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[5]

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at 65 °C for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-alkynyl-8-nitroquinoline.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex R-X (this compound) transmetalation Transmetalation pd_complex->transmetalation pd_r_r R-Pd(II)Ln-R' transmetalation->pd_r_r R'-B(OR)₂ Base reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex R-X (this compound) amine_coordination Amine Coordination pd_complex->amine_coordination HNR'₂ pd_amine_complex [R-Pd(II)Ln(HNR'₂)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex R-Pd(II)Ln-NR'₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 R-NR'₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (this compound) pd_complex R-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex R-Pd(II)Ln-C≡CR' transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 R-C≡CR' cu_x CuX alkyne_coordination Alkyne Coordination cu_x->alkyne_coordination R'C≡CH Base cu_acetylide Cu-C≡CR' alkyne_coordination->cu_acetylide cu_acetylide->transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start: This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling purification Purification & Characterization coupling->purification partners Coupling Partners: - Boronic Acids - Amines - Alkynes partners->coupling derivatives Library of Novel 3-Substituted-8-nitroquinoline Derivatives purification->derivatives biological_eval Biological Evaluation derivatives->biological_eval sar Structure-Activity Relationship (SAR) Studies biological_eval->sar assays Assays: - Anticancer (IC₅₀) - Antimicrobial (MIC) assays->biological_eval lead_opt Lead Optimization sar->lead_opt end End: Drug Candidates lead_opt->end

Caption: General workflow for synthesis and evaluation of novel compounds.

References

Application Notes & Protocols for the Regioselective Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] The precise and regioselective introduction of functional groups onto the quinoline core is a transformative strategy in modern synthetic chemistry, allowing for the expansion of chemical space and the enhancement of the pharmacological profiles of these derivatives.[7][8]

Direct C–H bond functionalization has emerged as the most attractive strategy for modifying the quinoline scaffold, offering atom- and step-economical routes compared to classical condensation methods.[1][2][3][9] However, achieving high regioselectivity across the various positions (C2 to C8) presents a significant challenge due to the intrinsic electronic properties of the heterocycle. This document provides detailed application notes and protocols for key catalytic methods that enable the selective functionalization of the quinoline ring at the C2, C3, C4, and C8 positions.

Fig. 1: Regiochemical landscape of the quinoline scaffold.

Application Note: C8-Selective Functionalization via N-Oxide Direction

The C8 position of the quinoline ring is a valuable site for modification in drug discovery.[1] A robust strategy for achieving C8 selectivity involves the use of quinoline N-oxides. The N-oxide moiety acts as an efficient directing group, forming a stable five-membered metallacyclic intermediate with transition metals like rhodium or palladium.[1][9] This directs the C-H activation exclusively to the C8 position. Following the desired functionalization (e.g., arylation, alkylation, alkenylation), the N-oxide group can be easily removed by reduction to yield the C8-substituted quinoline.[1][9]

C8_Functionalization_Workflow start Quinoline Substrate step1 N-Oxidation (e.g., m-CPBA) start->step1 step2 Quinoline N-Oxide step1->step2 step3 Directed C8 C-H Activation (e.g., Rh(III), Pd(II) catalyst) step2->step3 step4 C8-Functionalization (Coupling Partner) step3->step4 step5 C8-Functionalized Quinoline N-Oxide step4->step5 step6 Deoxygenation (e.g., PCl3, H3PO2) step5->step6 end C8-Functionalized Quinoline step6->end

Fig. 2: General workflow for C8-functionalization of quinolines.
Protocol 1: Rhodium-Catalyzed C8-Alkylation of Quinoline N-Oxides

This protocol describes the C8-selective alkylation of quinoline N-oxides with Michael acceptors, leveraging a Rh(III) catalyst.[10] The N-oxide directs the catalyst to the C8 position for C-H activation and subsequent coupling.

Materials:

  • Quinoline N-oxide (0.5 mmol, 1.0 equiv)

  • Michael acceptor (e.g., N-phenylmaleimide, 0.75 mmol, 1.5 equiv)

  • [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%)

  • AgSbF₆ (0.05 mmol, 10 mol%)

  • Anhydrous 1,2-dichloroethane (1,2-DCE) (2.5 mL)

  • Screw-capped vial, magnetic stirrer, standard glassware for workup and chromatography

Procedure:

  • In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol) and AgSbF₆ (17.2 mg, 0.05 mmol).

  • Add the quinoline N-oxide (e.g., 72.5 mg, 0.5 mmol) and the Michael acceptor (e.g., N-phenylmaleimide, 130 mg, 0.75 mmol).

  • Add anhydrous 1,2-DCE (2.5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired C8-alkylated quinoline N-oxide.[10]

Quantitative Data Summary:

EntryQuinoline N-OxideMichael AcceptorTime (h)Yield (%)
1Quinoline N-oxideN-Phenylmaleimide1295
2Quinoline N-oxideN-Methylmaleimide1292
3Quinoline N-oxideEthyl acrylate2475
46-Me-QNON-Phenylmaleimide1296
56-Cl-QNON-Phenylmaleimide2488
Table 1: Selected examples for Rh-catalyzed C8-alkylation. Data sourced from reference[10].

Application Note: C2-Selective Functionalization

The C2 position of quinoline is intrinsically electron-deficient, making it a primary site for functionalization.[9] Transition metal-catalyzed C-H activation, particularly with palladium, is a highly effective method for C2-arylation.[2][11] Similar to C8-functionalization, using quinoline N-oxides can facilitate the C-H activation step.[10] However, direct C2-functionalization of quinolines is also well-established due to the inherent reactivity of the C=N bond and the coordinating ability of the nitrogen atom.[1][9]

Pd_Catalytic_Cycle Pd0 Pd(0) PdII_ArX Ar-Pd(II)-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Qu Ar-Pd(II)-Quinoline PdII_ArX->PdII_Qu C-H Activation (Quinoline N-Oxide) Product 2-Arylquinoline N-Oxide PdII_Qu->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig. 3: Catalytic cycle for Pd-catalyzed C2-arylation of quinoline N-oxides.
Protocol 2: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxides

This protocol details a reliable method for the C2-arylation of quinoline N-oxides with aryl bromides using a palladium catalyst.[10]

Materials:

  • Quinoline N-oxide (0.5 mmol, 1.0 equiv)

  • Aryl bromide (0.6 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.025 mmol, 5 mol%)

  • Di-tert-butyl(methyl)phosphonium tetrafluoroborate (P(t-Bu)₂Me·HBF₄) (0.025 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)

  • Anhydrous toluene (2.5 mL)

  • Oven-dried Schlenk tube, magnetic stirrer, oil bath, standard workup and chromatography equipment

Procedure:

  • To an oven-dried Schlenk tube, add quinoline N-oxide (72.5 mg, 0.5 mmol), the aryl bromide (e.g., 4-bromotoluene, 103 mg, 0.6 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), P(t-Bu)₂Me·HBF₄ (6.5 mg, 0.025 mmol), and K₂CO₃ (138 mg, 1.0 mmol).[10]

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (2.5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-arylquinoline N-oxide.[10]

Quantitative Data Summary:

EntryQuinoline N-OxideAryl BromideCatalyst (mol%)Yield (%)
1Quinoline N-oxide4-BromotoluenePd(OAc)₂ (5)95
26-Me-QNO4-BromoanisolePd(OAc)₂ (5)93
3Quinoline N-oxide4-BromobenzonitrilePd(OAc)₂ (5)85
4Quinoline N-oxide3-BromopyridinePd(OAc)₂ (5)78
Table 2: Selected examples for Pd-catalyzed C2-arylation. Data sourced from reference[10].

Application Note: C3 and C4 Functionalization

Functionalization at the C3 and C4 positions is less common and often more challenging.[9]

C3-Functionalization: The C3 position is not as electronically activated as C2 or C4. However, specific catalytic systems have been developed to achieve this transformation. A mild, nickel-catalyzed method allows for the exclusive C3-selective thioetherification, alkylation, and arylation at room temperature without requiring a directing group.[12] Gold catalysis has also been employed for the C3-H functionalization of C8-substituted quinoline N-oxides with various nucleophiles.[13][14]

C4-Functionalization: The C4 position is susceptible to nucleophilic attack, especially in Minisci-type radical reactions.[15] For C-H activation, examples are scarce.[11] Nickel-catalyzed C4-arylation has been successfully demonstrated for 8-aminoquinoline derivatives, where the amino group likely plays a role in directing the reaction.[16]

Protocol 3: Nickel-Catalyzed C3-Thioetherification of Quinolines

This protocol provides a method for the direct C3-thioetherification of quinolines using a nickel catalyst and a Grignard reagent.[12]

Materials:

  • Quinoline (0.4 mmol, 1.0 equiv)

  • Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%)

  • Grignard reagent (e.g., EtMgBr, 0.6 mmol, 1.5 equiv)

  • Disulfide electrophile (e.g., Ph₂S₂, 0.6 mmol, 1.5 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv)

  • Diethoxymethane (DEDM) (2.0 mL)

  • Dry Schlenk tube, magnetic stirrer, standard workup and chromatography equipment

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add quinoline (51.6 mg, 0.4 mmol), Ni(dppp)Cl₂ (6.5 mg, 0.012 mmol), and diethoxymethane (2.0 mL).

  • Add the Grignard reagent (0.6 mmol) dropwise to the mixture at room temperature and stir for 20 minutes.

  • Add the disulfide electrophile (e.g., diphenyl disulfide, 131 mg, 0.6 mmol) and stir for an additional 20 minutes.

  • Finally, add DDQ (90.8 mg, 0.4 mmol) and continue stirring until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-thioether-substituted quinoline.[12]

Quantitative Data Summary:

EntryQuinolineDisulfide (R-S-S-R)Grignard ReagentYield (%)
1QuinolinePh-S-S-PhEtMgBr91
2Quinoline(4-Cl-Ph)-S-S-(4-Cl-Ph)EtMgBr85
3QuinolineMe-S-S-MeEtMgBr78
42-Me-QuinolinePh-S-S-PhEtMgBr88
Table 3: Selected examples for Ni-catalyzed C3-thioetherification. Data sourced from reference[12].

Application Note: Photocatalytic Functionalization

Visible-light photoredox catalysis has emerged as a powerful, green, and mild strategy for quinoline functionalization.[10] These methods often proceed through radical intermediates, enabling transformations that are complementary to transition-metal catalysis.[17] Minisci-type reactions, for example, can be initiated under photocatalytic conditions to functionalize electron-deficient positions like C2 and C4.[15][17]

Protocol 4: Iron-Photocatalyzed C4-Hydroxyalkylation of Quinolines

This protocol describes a C4-selective hydroxyalkylation of protonated quinolines using carboxylic acids as alkyl radical precursors under iron photocatalysis.[10]

Materials:

  • Quinoline (1.0 mmol, 1.0 equiv)

  • Carboxylic acid (e.g., cyclopentanecarboxylic acid, 5 mL)

  • Fe(phen)Cl₃·H₂O (0.1 mmol, 10 mol%)

  • Potassium iodate (KIO₃) (0.1 M aqueous solution, 10 mL)

  • Sulfuric acid (H₂SO₄) (0.1 mL)

  • Water (25 mL)

  • 36 W blue LED lamp

  • Standard glassware for reaction, workup, and chromatography

Procedure:

  • To a reaction vessel, add a solution of quinoline (129 mg, 1.0 mmol) and H₂SO₄ (0.1 mL) in water (25 mL).

  • Add the corresponding carboxylic acid (5 mL).

  • Add Fe(phen)Cl₃·H₂O (53 mg, 0.1 mmol) and the 0.1 M aqueous solution of KIO₃ (10 mL).

  • Sparge the reaction mixture with nitrogen for 15 minutes to degas.

  • Stir the mixture and irradiate with a 36 W blue LED lamp at room temperature for 48 hours.

  • After completion, neutralize the reaction with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-hydroxyalkyl quinoline.[10]

Quantitative Data Summary:

EntryQuinolineCarboxylic AcidYield (%)
1QuinolineCyclopentanecarboxylic acid75
2QuinolineCyclohexanecarboxylic acid72
3LepidineCyclopentanecarboxylic acid68
4QuinaldineCyclopentanecarboxylic acid70
Table 4: Selected examples for Fe-photocatalyzed C4-hydroxyalkylation. Data sourced from reference[10].

Conclusion

The regioselective functionalization of the quinoline ring is a cornerstone of modern synthetic and medicinal chemistry. The strategic use of directing groups like N-oxides, the selection of appropriate transition-metal catalysts (Pd, Rh, Ni), and the application of modern techniques like photoredox catalysis provide a powerful toolkit for chemists.[8][10] The protocols and data presented herein offer a practical guide for researchers to access a wide diversity of substituted quinolines, accelerating the discovery and development of novel pharmaceuticals and functional materials.[7]

References

Application Notes and Protocols for the Catalytic Hydrogenation of 3-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing a gateway to the corresponding amino compounds which are pivotal intermediates in the pharmaceutical and fine chemical industries. 3-Bromo-8-aminoquinoline, in particular, is a valuable building block for the synthesis of various biologically active molecules. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3-Bromo-8-nitroquinoline to 3-Bromo-8-aminoquinoline. The primary focus is on achieving high chemoselectivity, specifically the reduction of the nitro group while preserving the C-Br bond. Both classical catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas and catalytic transfer hydrogenation with ammonium formate as a hydrogen donor are discussed.

Reaction Principle

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that typically proceeds through nitroso and hydroxylamine intermediates. The reaction is facilitated by a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), which adsorbs both the substrate and molecular hydrogen, lowering the activation energy of the reaction.[1]

A significant challenge in the hydrogenation of halogenated nitroaromatics is the potential for competitive hydrodehalogenation, which can lead to undesired byproducts. The choice of catalyst, solvent, and reaction conditions is therefore critical to ensure high selectivity for the desired amino product.[2]

Experimental Protocols

Two primary methods for the catalytic hydrogenation of this compound are presented below.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol describes a standard method for the reduction of a nitroaromatic compound using a heterogeneous catalyst and molecular hydrogen.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol (or other suitable solvent such as methanol or ethyl acetate)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker or similar pressure reactor)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a suitable pressure reactor, add this compound (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere, carefully add 5% or 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).[3]

  • Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the substrate. The concentration is typically in the range of 0.1-0.5 M.

  • Purging: Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) several times to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing hydrogen uptake.

  • Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent. Caution: The used catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench the catalyst immediately with water.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-Bromo-8-aminoquinoline by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method offers a convenient alternative to using hydrogen gas, as ammonium formate serves as the in situ hydrogen donor.[4][5]

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol (or other suitable solvent)

  • Filtration aid (e.g., Celite®)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Reagent Addition: Add ammonium formate (typically 3-5 equivalents).[5]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% by weight).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.

  • Purification: The resulting crude product can be purified by standard methods such as column chromatography or recrystallization.

Data Presentation

The following tables summarize representative reaction conditions and outcomes for the catalytic hydrogenation of nitroquinolines and related compounds.

Table 1: Catalytic Hydrogenation Conditions for Nitroaromatic Compounds [6]

Substrate ExampleHydrogen SourceCatalyst LoadingSolventTemperature (°C)TimeYield (%)
NitrobenzeneH₂ (1 atm)0.4 mol% Pd/CWaterRoom Temp.-High
Substituted NitroarenesAmmonium Formate5-10 wt% 10% Pd/CMethanolReflux1-3 hHigh

Table 2: Chemoselectivity in Catalytic Hydrogenation

Substrate TypeFunctional Group to be ReducedFunctional Group to be PreservedRecommended Catalyst/Conditions
Halogenated NitroaromaticNitroBromo, ChloroRaney Nickel with H₂; Sulfided Pt/C with H₂
Nitro-alkeneNitroAlkeneSpecific conditions required to avoid alkene reduction
Nitro-ketoneNitroKetoneSnCl₂·2H₂O in EtOH/EtOAc

Mandatory Visualization

experimental_workflow Experimental Workflow for Catalytic Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup: - this compound - Solvent - Catalyst (Pd/C) start->setup purge Purge with Inert Gas (N₂ or Ar) setup->purge hydrogenation Hydrogenation: - Introduce H₂ gas or - Add Ammonium Formate purge->hydrogenation monitor Monitor Reaction (TLC, H₂ uptake) hydrogenation->monitor monitor->hydrogenation Continue if incomplete vent Vent H₂ & Purge monitor->vent Reaction Complete filtration Filter through Celite® to remove catalyst vent->filtration concentration Concentrate Filtrate filtration->concentration purification Purify Product: - Column Chromatography or - Recrystallization concentration->purification end End: 3-Bromo-8-aminoquinoline purification->end

Caption: Workflow for the catalytic hydrogenation of this compound.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, reaction time, or hydrogen pressure. Ensure the solvent is of high purity and adequately degassed.

  • Dehalogenation: The primary side reaction is the cleavage of the carbon-bromine bond. To minimize this, consider the following:

    • Catalyst Choice: Raney Nickel is often a better choice than Pd/C for substrates prone to dehalogenation. Sulfided platinum on carbon has also been shown to be highly selective for nitro group reduction in the presence of aryl halides.

    • Reaction Conditions: Milder conditions (lower temperature and pressure) can favor the reduction of the nitro group over dehalogenation.

    • Additives: The addition of catalyst poisons, such as diphenyl sulfide, can sometimes be used to selectively inhibit dehalogenation while allowing the nitro reduction to proceed.[2]

  • Incomplete Reaction: Ensure efficient stirring to overcome mass transfer limitations, especially with heterogeneous catalysts. Check the activity of the catalyst, as it can deactivate over time or in the presence of impurities.

Conclusion

The catalytic hydrogenation of this compound to 3-Bromo-8-aminoquinoline is a crucial transformation for the synthesis of valuable chemical intermediates. By carefully selecting the catalyst and optimizing reaction conditions, high yields and excellent chemoselectivity can be achieved. The protocols provided herein offer a solid foundation for researchers to successfully perform this reduction while minimizing unwanted side reactions. For substrates that are particularly sensitive to dehalogenation, exploring alternative catalysts to Pd/C or utilizing transfer hydrogenation methods is highly recommended.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Bromo-8-nitroquinoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted quinoline scaffold is a key feature in numerous pharmacologically active compounds. The strategic placement of the nitro and bromo groups allows for diverse downstream functionalization; the nitro group can be reduced to an amine, and the bromine atom can participate in various cross-coupling reactions.

The synthesis of this compound, particularly for bulk production, is not straightforward due to challenges in achieving the desired regioselectivity. Direct nitration of 3-bromoquinoline or direct bromination of 8-nitroquinoline can lead to mixtures of isomers. This document outlines a robust two-step synthetic route suitable for scale-up, beginning with the nitration of quinoline to produce 8-nitroquinoline, followed by a proposed protocol for the regioselective bromination at the C-3 position.

Overall Synthetic Workflow

The proposed pathway involves two primary experimental stages:

  • Synthesis and Purification of 8-Nitroquinoline: Nitration of quinoline yields a mixture of 5-nitro and 8-nitro isomers, which are then separated to isolate the 8-nitroquinoline intermediate.

  • Bromination of 8-Nitroquinoline: The isolated 8-nitroquinoline is subjected to electrophilic bromination under conditions designed to favor substitution on the electron-deficient pyridine ring at the C-3 position.

Synthesis_Workflow cluster_0 Protocol 1: Synthesis of 8-Nitroquinoline Intermediate cluster_1 Protocol 2: Proposed Bromination A Quinoline B Nitration (H₂SO₄, HNO₃) A->B Step 1.1 C Isomer Mixture (5-Nitro & 8-Nitroquinoline) B->C D Isomer Separation (HCI, Wet DMF) C->D Step 1.2 E 8-Nitroquinoline (Isolated Intermediate) D->E F Bromination (Br₂, Lewis Acid) E->F G Crude Product F->G Step 2.1 H Purification (Recrystallization) G->H I This compound (Final Product) H->I

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis of 3-Bromo-8-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The synthesis of this compound is not a single-step reaction. It typically involves a multi-step process due to the directing effects of the functional groups on the quinoline ring. The most viable pathway is:

  • Synthesis of 8-nitroquinoline: This precursor is usually synthesized either through the nitration of quinoline or via a Skraup reaction using o-nitroaniline.

  • Bromination of 8-nitroquinoline: This is the most challenging step. Direct electrophilic bromination of the 8-nitroquinoline intermediate is required to introduce the bromine atom at the 3-position. This step often requires significant optimization to achieve regioselectivity and good yields.

Q2: Why is it difficult to introduce a bromine atom at the 3-position of 8-nitroquinoline?

A2: There are two main challenges. First, direct electrophilic bromination of the quinoline ring typically favors substitution at the 5- and 8-positions.[1] Second, the 8-nitro group is a strong deactivating group, which makes electrophilic aromatic substitution on the entire ring system significantly more difficult, leading to low yields and requiring harsh reaction conditions.[2]

Q3: What are the primary challenges encountered during the synthesis of this compound?

A3: Researchers frequently face several key challenges:

  • Poor Regioselectivity: Difficulty in controlling the position of bromination, which can lead to a mixture of isomers.[2]

  • Low Yields: The deactivating effect of the nitro group can lead to incomplete conversion or product degradation under the required harsh reaction conditions.[2]

  • Byproduct Formation: Over-brominated products or tar-like polymeric materials can form, complicating the purification process.[2]

  • Difficult Purification: Separating the desired this compound from starting materials, isomers, and other byproducts can be complex due to similar polarities.

Synthesis and Troubleshooting Guide

This guide addresses specific issues that may arise during the key stages of the synthesis.

Stage 1: Synthesis of 8-Nitroquinoline Precursor

Problem 1: Low yield and isomer mixture (5-nitroquinoline and 8-nitroquinoline) from direct nitration of quinoline.

  • Cause: The nitration of quinoline inherently produces a mixture of 5-nitro and 8-nitro isomers.[3] The ratio is highly dependent on reaction conditions.

  • Solution:

    • Control Reaction Conditions: Carefully control the temperature and the rate of addition of nitric acid. Running the reaction at 95°C to 100°C for 1-2 hours with approximately 1.5 equivalents of nitric acid can influence the isomer ratio.[3]

    • Isomer Separation: The 5- and 8-nitroquinoline isomers must be separated before proceeding. This can be achieved by forming hydrohalide salts in wet dimethylformamide (DMF), which allows for the selective precipitation of the 5-nitroquinoline salt, leaving the 8-nitroquinoline isomer in solution.[3]

    • Alternative Synthesis: Consider the Skraup reaction, which provides a more direct route to 8-nitroquinoline. This involves reacting o-nitroaniline with glycerol, sulfuric acid, and an oxidizing agent like arsenic acid.[4]

Stage 2: Bromination of 8-Nitroquinoline

Problem 2: The bromination reaction has a low yield or does not proceed.

  • Cause: The 8-nitroquinoline ring is strongly deactivated, making it resistant to electrophilic attack.

  • Solution:

    • Choice of Brominating Agent: While molecular bromine (Br₂) is a strong brominating agent, milder reagents like N-Bromosuccinimide (NBS) may offer better control and reduce side reactions.[2]

    • Temperature Control: Low temperatures (e.g., 0 °C) can sometimes decrease the rate of side reactions.[2] However, due to the deactivated ring, higher temperatures may be necessary to drive the reaction to completion. Systematic temperature screening is recommended.

    • Solvent Selection: The choice of solvent is critical. Dichloroethane (DCE) or strong acids like sulfuric acid can be effective in promoting bromination.[2][5]

    • Catalyst: The use of a Lewis acid catalyst might be necessary to enhance the electrophilicity of the bromine.

Problem 3: Formation of multiple brominated products or other byproducts.

  • Cause: Harsh reaction conditions or incorrect stoichiometry can lead to over-bromination or side reactions.[2]

  • Solution:

    • Precise Stoichiometry: Use a carefully controlled molar ratio of the brominating agent. A slight excess may be needed for full conversion, but a large excess will likely lead to di- or poly-brominated products.

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Stage 3: Purification of this compound

Problem 4: Difficulty in separating the final product from impurities.

  • Cause: The product may have similar polarity to starting materials or byproducts, making chromatographic separation challenging.

  • Solution:

    • Column Chromatography: Use a high-resolution silica gel for flash chromatography. A carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial.[6]

    • Recrystallization: This can be a highly effective method. Recrystallization of the hydrobromide salt from a mixed solvent system, such as water and an alcohol (e.g., ethanol or isopropanol), can yield highly pure crystals.[2][7] The free base can then be obtained by neutralizing the purified salt.[2]

    • Acid-Base Extraction: Utilize the basic nitrogen of the quinoline ring to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid to move the product into the aqueous layer. After separation, basify the aqueous layer and extract the purified product back into an organic solvent.[6]

Data Summary

Table 1: Conditions for Nitration of Quinoline

Parameter Condition Expected Outcome Reference
Reagent Nitric Acid (~1.5 eq.) Nitration of the quinoline ring [3]
Solvent Sulfuric Acid Reaction medium [3]
Temperature 95°C - 100°C Influences isomer ratio [3]
Duration 1 - 2 hours Reaction completion [3]

| Product Ratio | | ~40-60% 5-nitroquinoline, ~30-50% 8-nitroquinoline | [3] |

Experimental Protocols

Protocol 1: Synthesis of 8-Nitroquinoline via Skraup Reaction [4]

  • In a suitable flask, carefully mix 100 g of concentrated sulfuric acid and 51.5 g of arsenic acid.

  • Add 110 g of glycerol and 50 g of o-nitroaniline to the mixture and shake well.

  • Heat the mixture carefully on a sand bath under a reflux condenser. Once the reaction begins, remove the heat source until the initial vigorous reaction subsides.

  • Boil the mixture for 3 hours.

  • After cooling, add a large volume of water and let it stand overnight.

  • Filter the mixture. To the filtrate, carefully add a sodium hydroxide solution until a brown precipitate appears; filter and discard this precipitate.

  • Continue adding sodium hydroxide to the filtrate until it is alkaline.

  • Collect the precipitated 8-nitroquinoline, wash it with water, and purify by recrystallization from alcohol with charcoal treatment, followed by precipitation with water.

Protocol 2: General Procedure for Bromination of 8-Nitroquinoline (Requires Optimization)

  • Dissolve 8-nitroquinoline in a suitable solvent (e.g., dichloroethane or concentrated sulfuric acid) in a flask equipped with a dropping funnel and a stirrer.

  • Cool the solution to the desired temperature (e.g., 0 °C to room temperature).

  • Slowly add a solution of the brominating agent (e.g., 1.0 to 1.2 equivalents of N-Bromosuccinimide or molecular bromine) in the same solvent.

  • Stir the reaction mixture at the selected temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench it by pouring it onto crushed ice.

  • Neutralize the mixture carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 3: Purification by Recrystallization of the Hydrobromide Salt [2][7]

  • Dissolve the crude this compound product (as the hydrobromide salt formed during reactions with Br₂) in a minimal amount of a hot water/alcohol (e.g., ethanol) mixed solvent.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration and wash them with a small amount of the cold solvent mixture.

  • To obtain the free base, dissolve the purified crystals in water and neutralize with a base until the solution is alkaline. The pure product will precipitate or can be extracted with an organic solvent.

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_purification Purification Quinoline Quinoline Nitration Nitration of Quinoline Quinoline->Nitration Route A o_Nitroaniline o-Nitroaniline Skraup Skraup Reaction o_Nitroaniline->Skraup Route B Separation Isomer Separation (5-NO2 vs 8-NO2) Nitration->Separation Eight_NQ 8-Nitroquinoline Skraup->Eight_NQ Separation->Eight_NQ Bromination Regioselective Bromination Eight_NQ->Bromination Crude_Product Crude this compound Bromination->Crude_Product Purification Chromatography or Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall synthetic workflow for this compound.

G Start Problem: Low Yield/ No Reaction in Bromination Step Check_Reagents Verify Purity of 8-Nitroquinoline & Brominating Agent Start->Check_Reagents Change_Conditions Systematically Vary Reaction Conditions Check_Reagents->Change_Conditions Pure Sol_Impure Solution: Purify Starting Materials and Re-run Check_Reagents->Sol_Impure Impure Sol_Temp Action: Screen Temperatures (e.g., 0°C, RT, 50°C, 80°C) Change_Conditions->Sol_Temp Vary Temp Sol_Solvent Action: Test Different Solvents (e.g., DCE, H2SO4, AcOH) Change_Conditions->Sol_Solvent Vary Solvent Change_Reagent Change Brominating Agent (e.g., NBS for Br2) Sol_Reagent Solution: Attempt Reaction with Alternate Reagent Change_Reagent->Sol_Reagent Successful Failure If yield is still low, consider alternative synthetic routes Change_Reagent->Failure Unsuccessful Sol_Temp->Change_Reagent Sol_Solvent->Change_Reagent

References

Technical Support Center: Purification of Crude 3-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 3-Bromo-8-nitroquinoline.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude this compound is a dark, oily residue. How can I solidify it for further purification?

A1: Oiling out is a common issue with quinoline derivatives. Here are a few strategies to induce solidification:

  • Trituration: Vigorously stir the oil with a non-polar solvent like hexane or pentane. This can often encourage the formation of a solid precipitate by washing away more soluble impurities.

  • Mixed-Solvent Precipitation: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane) until the solution becomes cloudy. Allow the solution to stand, ideally at a reduced temperature, to promote crystallization.[1]

  • Salt Formation: As quinolines are basic, forming a salt can often lead to a more crystalline and easily handled solid.[2] You can dissolve the oily product in a suitable solvent and add an acid like HCl (in ether or isopropanol) to precipitate the hydrochloride salt.[2] The purified salt can then be neutralized with a base to regenerate the pure this compound.[1]

Q2: I'm seeing multiple spots on my TLC analysis of the crude product. What are the likely impurities?

A2: The impurities in your crude this compound will depend on the synthetic route used. However, common impurities in quinoline syntheses can include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual starting materials.

  • Isomeric Byproducts: Depending on the directing effects of the substituents, other bromo-nitroquinoline isomers may form.

  • Over-brominated or Over-nitrated Products: The formation of di-brominated or di-nitrated quinolines is possible if the reaction conditions are not carefully controlled.

  • Tarry Byproducts: Many quinoline syntheses, like the Skraup synthesis, are highly exothermic and can produce polymeric or tarry substances if the temperature is not well-managed.[3]

Q3: My recrystallization is not working effectively. The yield is very low, or the purity is not improving significantly.

A3: Here are some troubleshooting tips for recrystallization:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at room temperature.[4] You may need to screen several solvents or solvent mixtures. For bromoquinolines, systems like ethanol/water or ethyl acetate/hexane are often effective.[3]

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation and purity.[3]

  • Amount of Solvent: Using too much solvent will result in a low yield as a significant amount of the product will remain dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

Q4: I am attempting column chromatography, but the separation is poor, or the compound appears to be degrading on the column.

A4: Column chromatography of quinoline derivatives can be challenging. Here's how to address common issues:

  • Stationary Phase Acidity: Silica gel is acidic and can cause degradation of basic compounds like quinolines.[5] To mitigate this, you can:

    • Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent containing a small amount of a tertiary amine like triethylamine (0.5-2%).[5]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[5]

  • Improving Separation: To improve the separation of closely related impurities:

    • Optimize the Mobile Phase: Use TLC to screen different solvent systems. A good starting point for bromoquinolines is a mixture of petroleum ether and ethyl acetate.[3] Varying the ratio to achieve an Rf value of around 0.3 for your product can improve separation.[5]

    • Use a Shallow Gradient: If using gradient elution, a shallower gradient will provide better resolution between compounds with similar polarities.[3]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C9H5BrN2O2[6]
Molecular Weight 251.05 g/mol [7]
Melting Point 141-143 °C[7]
Appearance Yellow crystalline powder[7]
Solubility Slightly soluble in water, soluble in organic solvents such as ethanol and acetone.[7]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethanol/Water)

This protocol is a general method for the recrystallization of crude this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals under vacuum.[3]

Protocol 2: Purification by Flash Column Chromatography

This protocol describes a general method for purifying crude this compound using silica gel flash chromatography.

  • Eluent Selection: Dissolve a small amount of the crude material in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of petroleum ether:ethyl acetate) to find a system that gives your product an Rf value of approximately 0.3 and good separation from impurities.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica gel.[3]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution and Fraction Collection: Carefully add the eluent to the column and apply gentle pressure to begin elution. Collect fractions and monitor the elution by TLC.[5]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

Diagrams

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude this compound tlc TLC Analysis start->tlc oily Is the product an oil? tlc->oily impurities Are there multiple spots? tlc->impurities oily->impurities No trituration Triturate with non-polar solvent oily->trituration Yes mixed_solvent Mixed-solvent precipitation oily->mixed_solvent Yes salt_formation Form salt (e.g., HCl salt) oily->salt_formation Yes recrystallization Attempt Recrystallization impurities->recrystallization Yes column_chromatography Attempt Column Chromatography impurities->column_chromatography Yes pure_product Pure this compound impurities->pure_product No (single spot) recrystallization_issues Recrystallization Issues? recrystallization->recrystallization_issues chromatography_issues Chromatography Issues? column_chromatography->chromatography_issues trituration->recrystallization mixed_solvent->recrystallization salt_formation->recrystallization recrystallization_issues->pure_product No (successful) optimize_recrystallization Optimize solvent system and cooling rate recrystallization_issues->optimize_recrystallization Yes chromatography_issues->pure_product No (successful) optimize_chromatography Deactivate silica or use alumina; Optimize eluent chromatography_issues->optimize_chromatography Yes optimize_recrystallization->recrystallization optimize_chromatography->column_chromatography

Caption: Troubleshooting workflow for the purification of this compound.

References

"Side reactions and byproducts in the bromination of 8-nitroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the bromination of 8-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. The electrophilic bromination of 8-nitroquinoline is a key step in the synthesis of various pharmaceutical intermediates and functional materials. However, like many electrophilic aromatic substitution reactions on heterocyclic systems, it is prone to side reactions and the formation of challenging byproduct profiles.

This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common experimental challenges, optimize your reaction conditions, and ensure the synthesis of your target compound with high purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the bromination of 8-nitroquinoline. The solutions are based on established chemical principles and field-proven insights.

Q1: My reaction yields a mixture of mono- and di-brominated products. How can I improve selectivity for the mono-brominated product?

Answer:

This is the most common issue encountered in the bromination of quinoline derivatives. The formation of a di-brominated byproduct, likely 5,7-dibromo-8-nitroquinoline, occurs when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. The initial bromination product is still susceptible to a second electrophilic attack.

Root Causes & Solutions:

  • Incorrect Stoichiometry of Brominating Agent: Using an excess of the brominating agent (e.g., N-Bromosuccinimide or molecular bromine) is the primary cause of over-bromination.[1][2]

    • Solution: Carefully control the stoichiometry. Use a slight excess, typically 1.05 to 1.1 equivalents of the brominating agent, to ensure full conversion of the starting material without promoting the second bromination. For reactions with 8-aminoquinoline, a related substrate, using 1.5 equivalents of Br₂ resulted in a mixture of mono- and di-bromo products, while 2.0 equivalents led exclusively to the di-bromo product.[2][3] This highlights the extreme sensitivity of the reaction to stoichiometry.

  • High Reaction Temperature: Higher temperatures increase the reaction rate but decrease selectivity, providing sufficient energy to overcome the activation barrier for the second bromination.

    • Solution: Maintain strict temperature control. It is recommended to perform the addition of the brominating agent at low temperatures, for example, between -25°C and -15°C.[4] After the addition, the reaction can be allowed to proceed at a slightly higher, but still controlled, temperature.

  • Choice of Brominating Agent: Molecular bromine (Br₂) can be more aggressive and less selective than other sources.

    • Solution: N-Bromosuccinimide (NBS) is widely recommended as a milder and more selective brominating agent for these systems.[5][6][7] It provides a low, steady concentration of the electrophilic bromine species, which helps to suppress over-bromination.[5]

Q2: TLC analysis shows multiple spots with very close Rf values that I can't separate. What are these likely to be and how can I deal with them?

Answer:

The presence of multiple, poorly separated spots on a Thin-Layer Chromatography (TLC) plate strongly suggests the formation of isomeric byproducts or a mixture of mono- and di-brominated products, which often have very similar polarities.[2][3]

Likely Byproducts:

  • 5-bromo-8-nitroquinoline (Desired Product)

  • 7-bromo-8-nitroquinoline (Isomeric Byproduct)

  • 5,7-dibromo-8-nitroquinoline (Over-bromination Product)

  • Unreacted 8-nitroquinoline

Troubleshooting & Purification Strategies:

  • Optimize Chromatography: Standard silica gel chromatography may not be sufficient.

    • Action: Use a long column with a shallow solvent gradient to maximize separation. Test various eluent systems with different polarities (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in heptane) to find the optimal conditions.[8] Sometimes, switching to a different stationary phase like alumina can provide a different selectivity profile.[2]

  • Recrystallization: This is a powerful technique for purifying the desired product if a suitable solvent system can be found.

    • Action: Perform a systematic solvent screen to find a solvent or solvent pair (e.g., heptane/toluene) in which the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurities remain in solution.[4] Often, recrystallization is the most effective method for removing small amounts of the di-bromo byproduct.

  • Acid-Base Extraction: This technique is useful for removing non-basic impurities but will not separate the desired product from unreacted starting material or other basic isomers.[8]

    • Action: Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinoline derivatives will move to the aqueous layer. Basify the aqueous layer and re-extract the products back into an organic solvent. This can be a good initial cleanup step before chromatography or recrystallization.[8]

Q3: I'm observing a low yield or significant decomposition of my starting material. What are the likely causes?

Answer:

Low yields and decomposition often point to reaction conditions that are too harsh or exposure to air and light, especially for sensitive quinoline derivatives.[9]

Root Causes & Solutions:

  • Harsh Reaction Conditions: Highly concentrated acids or high temperatures can lead to degradation of the quinoline ring system.

    • Solution: Ensure the reaction temperature does not exceed the recommended range. If using molecular bromine, consider switching to the milder NBS.[5] Ensure that the workup procedure, particularly the basification step, is performed at a low temperature (e.g., in an ice bath) to prevent side reactions.[4]

  • Oxidation: Substituted quinolines can be susceptible to oxidation, which may be indicated by a darkening of the reaction mixture or final product.

    • Solution: If your compound is particularly sensitive, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Using degassed solvents can also help minimize oxidation by removing dissolved oxygen.[9]

  • Light Sensitivity: Some aromatic compounds can decompose upon exposure to light.

    • Solution: Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is run over a long period.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: At which position on the 8-nitroquinoline ring is bromination expected to occur and why?

The bromination of 8-nitroquinoline is an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is dictated by the electronic effects of the existing substituents and the nature of the quinoline ring system itself.

  • Ring Activation/Deactivation: The pyridine ring of quinoline is electron-deficient (deactivated) towards electrophilic attack. In strongly acidic media (like H₂SO₄), the nitrogen atom is protonated, further deactivating the pyridine ring.[10] Consequently, electrophilic substitution occurs preferentially on the benzene ring.[10][11]

  • Directing Effects of the Nitro Group: The nitro group at the C8 position is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring, particularly from the ortho (C7) and para (C5) positions.

  • Combined Effect: The attack will occur on the benzene ring. The C8 position is already substituted. The nitro group deactivates the C7 and C5 positions. However, in the quinolinium ion, electrophilic attack at C5 and C8 (or in this case, C5 and C7, adjacent to the nitro group) is generally favored over C6 and C7 because it allows for resonance structures that do not disrupt the aromaticity of the adjacent pyridine ring.[11] Between the available C5, C6, and C7 positions, the attack preferentially occurs at the C5 position. This leads to 5-bromo-8-nitroquinoline as the major product.

Q2: What is the role of concentrated sulfuric acid in this reaction?

Concentrated sulfuric acid (H₂SO₄) serves two critical functions in this reaction:

  • Solvent: It is a polar solvent that can dissolve the 8-nitroquinoline starting material.

  • Activating Agent: It protonates the brominating agent (like NBS), making it a much more potent electrophile ("Br⁺"). This is essential for the electrophile to attack the deactivated aromatic ring of 8-nitroquinoline.[12][13]

  • Deactivating the Pyridine Ring: By protonating the quinoline nitrogen, it creates a positive charge on the pyridine ring, strongly deactivating it towards electrophilic attack and ensuring the reaction occurs on the carbocyclic (benzene) ring.[10]

Q3: Why is N-Bromosuccinimide (NBS) often preferred over molecular bromine (Br₂)?

NBS is a crystalline solid that is safer and easier to handle than the highly corrosive and volatile liquid bromine.[5] From a chemical standpoint, NBS offers superior control and selectivity for several reasons:

  • Milder Reaction: It generates a low concentration of Br₂ in situ, preventing the buildup of a large excess of the reactive brominating species, which helps to minimize over-bromination side reactions.[5]

  • Improved Selectivity: The controlled release of the electrophile often leads to higher regioselectivity and cleaner reaction profiles compared to using a bolus addition of molecular bromine.[6][7]

Part 3: Mechanistic Insights & Visualization

The bromination of 8-nitroquinoline proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism.

  • Generation of the Electrophile: In the presence of a strong acid (H₂SO₄), NBS is protonated and generates a highly electrophilic bromine species (Br⁺).

  • Electrophilic Attack: The π-electrons of the benzene ring of 8-nitroquinoline attack the electrophilic bromine. This attack occurs preferentially at the C5 position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. This is the rate-determining step of the reaction.[12]

  • Deprotonation: A weak base in the mixture (e.g., HSO₄⁻) removes the proton from the C5 position, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product, 5-bromo-8-nitroquinoline.

Reaction Pathway Diagram

EAS_Mechanism Mechanism: Bromination of 8-Nitroquinoline cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 8-NQ 8-Nitroquinoline NBS NBS / H₂SO₄ Sigma_Mono Sigma Complex (Mono-bromination) Product 5-Bromo-8-nitroquinoline (Desired Product) Sigma_Mono->Product - H⁺ Sigma_Di Sigma Complex (Di-bromination) Byproduct 5,7-Dibromo-8-nitroquinoline (Byproduct) Sigma_Di->Byproduct - H⁺ Product->Sigma_Di + 'Br⁺' (Excess NBS/ High Temp)

Caption: Workflow of the electrophilic bromination of 8-nitroquinoline.

Table 1: Impact of Reaction Parameters on Product Distribution
ParameterConditionPrimary OutcomeRationale
Equivalents of NBS 1.05 - 1.1 eq.Selective mono-bromination (desired)Limits availability of electrophile, preventing a second attack.[2][3]
> 1.5 eq.Formation of di-brominated byproductsExcess electrophile readily attacks the mono-brominated product.[1][2]
Temperature Low (-25°C to 0°C)Higher selectivity for C5-mono-brominationFavors the kinetic product and suppresses over-bromination.[4]
High (> 25°C)Decreased selectivity, increased byproductsProvides activation energy for less favored reaction pathways.
Brominating Agent NBS in H₂SO₄Good selectivity, controlled reactionProvides a steady, low concentration of the active electrophile.[5][7]
Br₂ in H₂SO₄Potentially lower selectivity, more vigorousHigher initial concentration of electrophile can lead to more side reactions.

Part 4: Reference Experimental Protocol

This protocol is adapted from established procedures for the selective synthesis of 5-bromo-8-nitroquinoline derivatives and is intended as a starting point for laboratory work.[4]

Objective: To synthesize 5-bromo-8-nitroquinoline via electrophilic bromination.

Materials & Reagents:

  • 8-Nitroquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (96-98%)

  • Ammonium Hydroxide (25% aq. solution)

  • Crushed Ice / Ice-water

  • Heptane

  • Toluene

  • Dichloromethane (for chromatography, optional)

  • Ethyl Acetate (for chromatography, optional)

  • Silica Gel (for chromatography, optional)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Dry ice/acetone bath

  • Standard laboratory glassware

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a three-neck flask, add concentrated sulfuric acid. Cool the acid in an ice-water bath.

  • Addition of Starting Material: Slowly add 8-nitroquinoline (1.0 eq.) to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Cooling: Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Addition of NBS: Add recrystallized NBS (1.1 eq.) portion-wise to the vigorously stirred solution. Carefully monitor the addition rate to maintain the internal temperature between -25°C and -20°C.

  • Reaction: Stir the suspension efficiently for 2-4 hours, maintaining the temperature at approximately -20°C. The reaction progress can be monitored by TLC (if a suitable workup and spotting procedure is developed).

  • Quenching: Once the reaction is complete, pour the homogeneous reaction mixture carefully onto a large amount of crushed ice in a large beaker with stirring.

  • Basification: Cool the resulting acidic slurry in an ice-water bath. Slowly add 25% aqueous ammonium hydroxide to adjust the pH to ~8.0. Crucially, maintain the internal temperature below 30°C during this exothermic neutralization.

  • Precipitation & Isolation: Stir the resulting suspension in the ice-water bath for 1-2 hours to ensure complete precipitation. Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with several portions of cold water to remove any inorganic salts.

  • Drying: Air-dry the crude product to a constant weight.

Purification:

  • Recrystallization: Suspend the crude solid in a mixture of heptane and toluene (e.g., 4:1 ratio). Heat the mixture to reflux with stirring for 1-2 hours. If needed, filter the hot solution to remove any insoluble material. Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Isolate the pure crystals by vacuum filtration, wash with cold heptane, and dry.[4]

  • Column Chromatography: If recrystallization is ineffective, the product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in dichloromethane.[4]

Part 5: References

  • Sharma, S., et al. (2019). Rh-catalyzed C8 bromination of quinoline N-oxides with NBS. Molecules, 26(1), 467. Available at: --INVALID-LINK--

  • Li, J., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot. RSC Advances. Available at: --INVALID-LINK--

  • Ökten, S., et al. (2016). Bromination of 8-substituted quinolines. ResearchGate. Available at: --INVALID-LINK--

  • Gershon, H., et al. (1995). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Fordham Research Commons. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline. BenchChem. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline. BenchChem. Available at: --INVALID-LINK--

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: --INVALID-LINK--

  • Kumar, S., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: --INVALID-LINK--

  • StackExchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses. Available at: --INVALID-LINK--

  • Ieromina, O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical Journal. Available at: --INVALID-LINK--

  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. National Institutes of Health. Available at: --INVALID-LINK--

  • Lambert, F. L., et al. (1966). Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques. BenchChem. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: --INVALID-LINK--

  • Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave. r/chemistry. Available at: --INVALID-LINK--

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. Available at: --INVALID-LINK--

  • Zheng, C., et al. (2024). Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. Available at: --INVALID-LINK--

  • Quora. (2018). Why does an electrophilic attack occur at the 5 and 8 position in Quinoline? Quora. Available at: --INVALID-LINK--

  • Reddit. (2020). Can Someone Explain the Difference between NBS, light and Br2, light. r/OrganicChemistry. Available at: --INVALID-LINK--

  • Nielsen, A. T., et al. (2005). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: --INVALID-LINK--

References

"Optimizing reaction conditions for Suzuki coupling with 3-Bromo-8-nitroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-bromo-8-nitroquinoline. The information is designed to help overcome common experimental challenges and optimize reaction conditions for this electron-deficient substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges arise from the electronic properties of the substrate. The strong electron-withdrawing nature of the nitro group at the 8-position, combined with the quinoline ring, significantly influences the reactivity of the C-Br bond. While this electron deficiency can facilitate the oxidative addition step of the catalytic cycle, it can also increase the susceptibility to side reactions. Additionally, the nitrogen atom of the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.

Q2: Which palladium catalyst systems are recommended for coupling with an electron-deficient substrate like this compound?

A2: For electron-deficient aryl bromides, a variety of palladium catalysts can be effective. Standard catalysts like Pd(PPh₃)₄ can work, but more robust systems are often preferred to ensure high yields and efficient conversion. Catalysts with electron-rich and bulky phosphine ligands, such as those from the Buchwald ligand family (e.g., SPhos, XPhos), are often successful.[1] Pre-formed complexes like Pd(dppf)Cl₂ are also versatile and frequently used for challenging couplings, including those with heteroaryl halides.[2]

Q3: How does the choice of base impact the reaction?

A3: The base plays a crucial role in activating the boronic acid for the transmetalation step.[3] The choice of base can significantly affect the reaction's success. For electron-deficient substrates, moderately strong inorganic bases are typically used. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solubility of the base in the chosen solvent system is a critical factor; often, a mixed solvent system including water is necessary to dissolve the inorganic base.[2]

Q4: What are suitable solvent systems for this reaction?

A4: A range of solvents can be employed, frequently in a biphasic mixture with water. Ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons such as toluene, are common.[2] The addition of water is often required to facilitate the dissolution of the inorganic base.[4] It is imperative that all solvents are thoroughly degassed before use to prevent the oxidation and deactivation of the Pd(0) catalyst.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or Low Conversion 1. Inactive Catalyst: The Pd(0) active species has been oxidized or has precipitated as palladium black.1a. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere (N₂ or Ar).[5]1b. Use a fresh batch of palladium precursor and ligand.
2. Inappropriate Ligand: The chosen ligand may not be suitable for this specific electron-deficient substrate.2a. Switch to a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos).[1]
3. Insufficiently Strong Base: The base may not be effectively activating the boronic acid.3a. Change the base to a stronger one, such as K₃PO₄ or Cs₂CO₃.[6]
4. Low Reaction Temperature: The reaction may require more thermal energy to proceed.4a. Gradually increase the reaction temperature in increments of 10-20 °C.[4]
Formation of Side Products (e.g., Homocoupling) 1. Boronic Acid Degradation: Protodeborylation of the boronic acid can lead to homocoupling of the boronic acid partner.1a. Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[2]1b. Ensure the boronic acid is of high quality and stored correctly.
2. Oxygen Contamination: Presence of oxygen can promote homocoupling reactions.2a. Improve the degassing procedure for solvents and ensure a robust inert atmosphere.[5]
Reaction Stalls 1. Catalyst Deactivation: The active Pd(0) species may be precipitating out of the solution over time.1a. Consider a more robust catalyst system or slightly lower the reaction temperature to improve catalyst longevity.
2. Reagent Insolubility: A starting material or intermediate may not be fully soluble in the chosen solvent system.2a. Try a different solvent or solvent mixture to improve solubility.[4]

Data Presentation: Reaction Conditions for Analogous Systems

Table 1: Suzuki Coupling Conditions for 3-Bromoquinoline

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O (4:1)80-9012-16N/A[2]
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O90-110N/A~75*N/A

Note: Yield is inferred from similar reactions in the literature.

Table 2: Suzuki Coupling Conditions for Nitro-Substituted Aryl Halides

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-Chloro-2-nitrobenzeneVariousPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100>90[1]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O100~77[7]
Nitroarenes**Arylboronic acidsPd(acac)₂/BrettPhos (2.5)K₃PO₄·nH₂O1,4-Dioxane130High[8]

Note: This table presents data from electronically analogous systems to guide experimental design for this compound. *Note: In this case, the nitro group itself acts as the leaving group.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure adapted from literature methods for 3-bromoquinoline and should be optimized for the specific arylboronic acid being used.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water and transfer to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln OxAdd Ar-Pd(II)L2-X Pd0->OxAdd Oxidative Addition Transmet Ar-Pd(II)L2-Ar' OxAdd->Transmet Transmetalation Product Ar-Ar' Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X (this compound) ArX->OxAdd ArB Ar'-B(OR)2 ArB->Transmet Base Base Base->Transmet

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Reagent Preparation Setup Reaction Setup: Combine solids in Schlenk flask Start->Setup Inert Establish Inert Atmosphere: Evacuate & backfill with Ar/N2 (3x) Setup->Inert Solvent Solvent Addition: Inject degassed solvent Inert->Solvent Reaction Reaction: Heat with vigorous stirring Solvent->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Workup Workup: Quench, extract, and dry Monitor->Workup Purify Purification: Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Caption: General experimental workflow for a Suzuki coupling reaction.[2]

Caption: Decision tree for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Selective Reduction of 3-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of 3-bromo-8-nitroquinoline to its corresponding amine, a critical step in the synthesis of various biologically active compounds.

Troubleshooting Guides

This section addresses common problems encountered during the selective reduction of this compound, offering systematic approaches to diagnose and resolve these issues.

Problem 1: Incomplete Reaction or Low Yield of 3-Bromo-8-aminoquinoline

Symptoms:

  • TLC analysis shows significant amounts of remaining this compound starting material.

  • The isolated yield of the desired 3-bromo-8-aminoquinoline is lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Reducing Agent Ensure the stoichiometry of the reducing agent is adequate. For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), a significant excess (typically 3-5 equivalents or more) is often required to drive the reaction to completion.[1]
Poor Reagent/Catalyst Activity For catalytic hydrogenations (e.g., H₂/Raney Ni), the catalyst may be old or poisoned. Use a fresh batch of catalyst or increase the catalyst loading. For metal-based reductions, ensure the metal powder is of high purity and has a large surface area; activation may be necessary.[1]
Low Reaction Temperature While many reductions can proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] If the reaction is sluggish, consider gently heating the reaction mixture.
Poor Solubility of Starting Material This compound may have limited solubility in certain solvents, hindering the reaction rate.[1] Consider using a co-solvent system (e.g., ethanol/water, acetic acid) or a solvent in which the starting material is more soluble, such as THF.[1]
Problem 2: Formation of Undesired Byproducts

Symptoms:

  • Isolation of colored impurities.

  • Complex mixture of products observed by TLC or NMR.

  • Mass spectrometry data indicates the presence of dehalogenated or dimeric species.

Possible Byproducts and Mitigation Strategies:

ByproductMitigation Strategy
Dehalogenation (loss of Bromine) This is a common side reaction with catalytic hydrogenation using palladium on carbon (Pd/C).[2][3] To avoid this, consider using Raney Nickel with H₂ or non-catalytic methods like SnCl₂ or Fe/HCl, which do not typically cause dehalogenation.[2][3]
Azoxy/Azo Compounds These dimeric byproducts can form under certain reduction conditions.[4] To minimize their formation, ensure a sufficient excess of the reducing agent is present and maintain acidic conditions during the reduction.[4] Catalytic hydrogenation often provides a cleaner reduction to the amine.[4]
Hydroxylamine/Nitroso Intermediates Incomplete reduction can lead to the accumulation of these intermediates. To favor the formation of the final amine, ensure complete reaction by extending the reaction time, increasing the amount of reducing agent, or elevating the temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the reduction of this compound?

A1: The primary challenge is achieving chemoselectivity—reducing the nitro group to an amine without affecting the bromine substituent. The C-Br bond can be susceptible to hydrogenolysis (cleavage) under certain reductive conditions, particularly with catalytic hydrogenation using palladium catalysts.[2][3]

Q2: Which reducing agents are recommended to avoid dehalogenation?

A2: To minimize the risk of dehalogenation, the following methods are recommended:

  • Tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate is a mild and effective reagent for reducing nitro groups in the presence of halogens.[2][3]

  • Iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic, robust, and cost-effective method that is selective for the nitro group.[3][5]

  • Catalytic hydrogenation with Raney Nickel is often preferred over Pd/C for substrates where dehalogenation is a concern.[3]

Q3: I am using catalytic hydrogenation with Pd/C and observing dehalogenation. What can I do?

A3: If you must use catalytic hydrogenation, switching from Pd/C to Raney Nickel is a good first step.[3] Alternatively, using sulfided platinum on carbon (Pt/C) with H₂ can be highly selective for nitro group reduction while preserving halogens.[2] Another approach is to use catalytic transfer hydrogenation with a hydrogen donor like ammonium formate, but conditions must be carefully optimized to prevent alkene reduction if present.[2]

Q4: My reaction with Fe/HCl is very slow. How can I speed it up?

A4: Ensure the iron powder is finely divided to maximize surface area. Activating the iron with a brief acid wash before adding the substrate can also help. Increasing the reaction temperature by heating to reflux is a common strategy to increase the reaction rate.[4] Also, verify that the acid concentration is sufficient.

Q5: Can I use strong reducing agents like Lithium Aluminum Hydride (LiAlH₄)?

A5: LiAlH₄ is generally not recommended for the reduction of aromatic nitro compounds to amines as it tends to produce azo products.[3] It is primarily used for the reduction of aliphatic nitro compounds.[3]

Experimental Protocols

Protocol 1: Reduction using Tin(II) Chloride (SnCl₂)

This protocol is suitable for substrates sensitive to dehalogenation.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the this compound (1 equivalent) in absolute ethanol.

  • Add SnCl₂·2H₂O (typically 3-5 equivalents) to the solution.[1]

  • Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Carefully neutralize the residue by adding a 5% aqueous solution of NaHCO₃ or NaOH until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the crude 3-bromo-8-aminoquinoline.

Protocol 2: Reduction using Iron and Hydrochloric Acid (Fe/HCl)

This is a classic and robust method for selective nitro group reduction.

Materials:

  • This compound

  • Iron powder (fine)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Celite

Procedure:

  • In a round-bottom flask, create a slurry of iron powder (3-5 equivalents) in ethanol/water.

  • Add the this compound (1 equivalent) to the slurry.

  • Heat the mixture to reflux and add concentrated HCl dropwise.

  • Continue heating at reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate.

  • Make the filtrate basic by adding an aqueous solution of NaOH.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Data Presentation

The following table summarizes typical reaction conditions for the selective reduction of nitroarenes, which can be used as a starting point for the optimization of the this compound reduction.

Reducing SystemEquivalents of ReagentSolventTemperature (°C)Typical Reaction Time (h)Selectivity vs. Dehalogenation
SnCl₂·2H₂O 3 - 5Ethanol, Ethyl Acetate25 - 781 - 6Excellent
Fe / HCl 3 - 5Ethanol/Water, Acetic Acid25 - 1002 - 12Excellent
H₂ / Raney Ni CatalyticEthanol, Methanol25 - 501 - 8Good to Excellent
H₂ / Pd/C CatalyticEthanol, Methanol25 - 501 - 4Poor (Dehalogenation likely)

Visualizations

selective_reduction_workflow cluster_start Starting Material cluster_decision Key Challenge cluster_methods Recommended Methods cluster_avoid Method to Avoid cluster_product Desired Product start This compound decision Preserve C-Br Bond? start->decision sncl2 SnCl₂ / EtOH decision->sncl2 Yes fe_hcl Fe / HCl decision->fe_hcl Yes raney_ni H₂ / Raney Ni decision->raney_ni Yes pd_c H₂ / Pd-C (Risk of Dehalogenation) decision->pd_c No product 3-Bromo-8-aminoquinoline sncl2->product fe_hcl->product raney_ni->product

Caption: Decision workflow for selecting a reduction method.

troubleshooting_flowchart cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_byproducts Solutions for Byproducts start Reaction Start monitor Monitor by TLC start->monitor incomplete Incomplete Reaction? monitor->incomplete byproducts Byproducts Observed? incomplete->byproducts No sol_incomplete1 Increase Reducing Agent incomplete->sol_incomplete1 Yes sol_incomplete2 Increase Temperature incomplete->sol_incomplete2 Yes sol_incomplete3 Check Reagent Activity incomplete->sol_incomplete3 Yes sol_byproducts1 Switch to Milder Reagent (e.g., SnCl₂) byproducts->sol_byproducts1 Yes sol_byproducts2 Avoid Pd/C to prevent Dehalogenation byproducts->sol_byproducts2 Yes end Successful Reduction byproducts->end No sol_incomplete1->monitor sol_incomplete2->monitor sol_incomplete3->monitor sol_byproducts1->start sol_byproducts2->start

References

"How to avoid over-bromination of quinoline derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline derivative synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid common issues during the bromination of quinoline derivatives, particularly over-bromination.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the bromination of quinoline derivatives?

A1: The main challenges include controlling regioselectivity, preventing over-halogenation (the formation of di- or poly-brominated products), and the frequent need for harsh reaction conditions that can degrade the starting material or the desired product.[1] Direct bromination, in particular, often results in a mixture of products that are difficult to separate and control.[1]

Q2: How do existing substituents on the quinoline ring influence the outcome of a bromination reaction?

A2: Substituents play a crucial role in directing the position of bromination. Electron-donating groups (EDGs), such as hydroxyl (-OH), methoxy (-OCH3), and amino (-NH2), activate the benzene ring towards electrophilic substitution, often leading to a mixture of mono- and di-bromo derivatives.[2][3][4] In contrast, electron-withdrawing groups (EWGs) can deactivate the ring, potentially requiring more severe reaction conditions.[1] The position of the substituent also dictates where the bromine will add, a key factor in achieving regioselectivity.[1]

Q3: Which brominating agents are recommended for milder, more selective reactions?

A3: N-Bromosuccinimide (NBS) is a widely used reagent for mild bromination of quinolines.[1] It can function as both an electrophile and an oxidant, offering versatile, metal-free reaction pathways.[5][6] For certain substrates, molecular bromine (Br₂) can be used effectively when reaction conditions such as temperature and solvent are carefully controlled.[1][3] Other N-bromo compounds like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been used to prevent competing side reactions like aromatic ring bromination.[7]

Q4: How can I prevent over-bromination and the formation of poly-brominated products?

A4: Controlling the stoichiometry is critical. To avoid over-bromination, use a controlled amount of the brominating agent, typically between 1.0 and 1.1 equivalents for mono-bromination.[8] The ratio of products can be highly dependent on the equivalents of bromine used.[2][3] Additionally, controlling the reaction temperature—often by running the reaction at 0 °C or lower—can significantly improve selectivity for the mono-brominated product.[3]

Q5: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity?

A5: To favor mono-bromination, you can try several strategies. First, carefully control the stoichiometry by using just one equivalent of the brominating agent.[8] Second, lower the reaction temperature; for instance, conducting the reaction at 0°C can help.[3] Third, consider the solvent. Solvents like acetonitrile (CH3CN) or dichloromethane (CH2Cl2) can influence the reaction outcome.[2][3] Finally, the slow, dropwise addition of the brominating agent can help maintain a low concentration of bromine in the reaction mixture, disfavoring multiple additions.

Q6: Are there catalyst-based methods to improve the regioselectivity of bromination?

A6: Yes, transition metal catalysts can be used for C-H activation to achieve site-selective functionalization.[1] For example, ruthenium-based catalysts have been reported for meta-selective C-H bromination, offering an alternative to traditional electrophilic substitution patterns.[9] This approach provides orthogonal selectivity compared to other methods and can be highly effective for producing specific isomers that are otherwise difficult to access.[9]

Troubleshooting Guide

This guide addresses common problems encountered during the bromination of quinoline derivatives.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Over-bromination (mixture of di- and poly-brominated products)1. Excess brominating agent. 2. Reaction temperature is too high. 3. Highly activated substrate.1. Control Stoichiometry: Carefully use 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS, Br₂) for mono-bromination.[8] 2. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to increase selectivity.[3] 3. Slow Addition: Add the brominating agent slowly and dropwise to the reaction mixture. 4. Change Reagent: Switch to a milder brominating agent, such as NBS instead of molecular bromine.[1]
Poor Regioselectivity (mixture of positional isomers)1. Inherent reactivity of the quinoline ring. 2. Suboptimal reaction conditions (solvent, temperature). 3. Steric and electronic effects of substituents.1. Adjust Conditions: Modify the solvent and temperature. Bromination in strong acids like H₂SO₄ can direct substitution to the benzenoid ring.[1][10] 2. Use a Directing Group: Install a directing group to guide the bromination to a specific position.[11] 3. Catalytic Methods: Employ a transition-metal catalyst (e.g., Ruthenium) for site-specific C-H activation and bromination.[9]
Low or No Conversion 1. Deactivated substrate. 2. Insufficiently reactive brominating agent. 3. Reaction temperature is too low.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 2. Use a Stronger Brominating Agent: If using a mild reagent like NBS fails, consider carefully using molecular bromine (Br₂), possibly with a Lewis acid catalyst. 3. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer duration.[8]
Reaction is Too Vigorous or Uncontrollable 1. Highly activated substrate (e.g., with multiple electron-donating groups). 2. Reaction is highly exothermic.1. Dilute the Reaction: Use a larger volume of solvent to help dissipate heat. 2. Implement Efficient Cooling: Use an ice bath or other cooling system to maintain a low and stable temperature. 3. Slow Addition: Ensure very slow, portion-wise addition of the brominating agent.[8]

Quantitative Data on Bromination of 8-Hydroxyquinoline

The following table summarizes the results from a study on the bromination of 8-hydroxyquinoline (2a) under various conditions, demonstrating the impact of bromine equivalents and solvent choice on product distribution. The primary products are 5,7-dibromo-8-hydroxyquinoline (3a) and 7-bromo-8-hydroxyquinoline (3d).

EntryEquivalents of Br₂SolventTemperature (°C)Conversion of 2a (%)Yield of 3a (%)Yield of 3d (%)
12.1CH₃CN010090-
22.1CH₂Cl₂010090-
31.5CH₃CN01003058
41.1CH₃CN0802545
51.1CH₂Cl₂0602030

Data adapted from Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines.[2][3]

This data clearly shows that using 2.1 equivalents of bromine leads exclusively to the di-brominated product (3a), while reducing the equivalents to 1.1 or 1.5 results in a mixture of mono- and di-brominated products.[2]

Visualizations and Workflows

The following diagrams illustrate key decision-making processes and workflows for troubleshooting quinoline bromination.

G cluster_solutions Recommended Solutions start Start: Bromination Issue Identified issue What is the primary issue? start->issue over_brom Over-bromination (Di-/Poly-bromination) issue->over_brom Excess Product Mass poor_select Poor Regioselectivity (Isomer Mixture) issue->poor_select Multiple Spots on TLC low_conv Low or No Conversion issue->low_conv Starting Material Remains sol_over1 Reduce Br₂/NBS equivalents to 1.0-1.1 eq. over_brom->sol_over1 sol_over2 Lower reaction temperature (e.g., 0°C) over_brom->sol_over2 sol_over3 Use a milder reagent (NBS instead of Br₂) over_brom->sol_over3 sol_select1 Change solvent or add strong acid (H₂SO₄) poor_select->sol_select1 sol_select2 Use a directing group strategy poor_select->sol_select2 sol_select3 Employ a site-selective catalyst (e.g., Ru) poor_select->sol_select3 sol_conv1 Increase reaction temperature gradually low_conv->sol_conv1 sol_conv2 Increase reaction time (monitor by TLC) low_conv->sol_conv2 sol_conv3 Use a more potent brominating agent low_conv->sol_conv3

Caption: Troubleshooting workflow for common quinoline bromination issues.

G start Select Quinoline Substrate q1 Does the substrate have strong activating groups (-OH, -NH₂)? start->q1 activated_yes High risk of over-bromination q1->activated_yes Yes activated_no Is regioselectivity the primary goal? q1->activated_no No strategy1 Strategy for Activated Rings: 1. Use 1.0-1.1 eq. NBS/Br₂ 2. Low temperature (0°C) 3. Slow, dropwise addition activated_yes->strategy1 regio_yes Strategy for High Regioselectivity: 1. Use directing groups 2. Explore metal-catalyzed C-H activation 3. Reaction in strong acid activated_no->regio_yes Yes regio_no Standard Bromination: 1. Use NBS or Br₂ in CH₂Cl₂/CHCl₃ 2. Monitor reaction by TLC 3. Adjust temp/time as needed activated_no->regio_no No

Caption: Decision tree for selecting a quinoline bromination strategy.

Experimental Protocols

Protocol 1: Synthesis of 5,7-dibromo-8-hydroxyquinoline (Di-bromination)

This protocol is adapted from a procedure that yields the di-brominated product as the sole product.[3]

  • Materials:

    • 8-hydroxyquinoline (2a)

    • Bromine (Br₂)

    • Chloroform (CHCl₃)

    • 5% aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, stir bar, dropping funnel

  • Procedure:

    • Dissolve 8-hydroxyquinoline (0.3 g, 2.06 mmol) in 10 mL of CHCl₃ in a round-bottom flask.

    • Prepare a solution of bromine (0.67 g, 4.20 mmol, 2.04 eq) in 5 mL of CHCl₃.

    • Add the bromine solution dropwise to the 8-hydroxyquinoline solution over 5 minutes while stirring at room temperature.

    • Continue stirring at room temperature for 1 hour. A yellow solid should form.

    • Dissolve the resulting solid in an additional 15 mL of CHCl₃.

    • Transfer the solution to a separatory funnel and wash it three times with 15 mL portions of 5% aqueous NaHCO₃ solution to quench any remaining bromine and HBr.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and evaporate the solvent under reduced pressure. The resulting residue should be the desired 5,7-dibromo-8-hydroxyquinoline product.

    • The product can be further purified by crystallization from benzene to yield a high-purity solid.

Protocol 2: Regioselective Synthesis of 5-bromo-8-methoxyquinoline (Mono-bromination)

This protocol is adapted from a procedure that yields a single mono-brominated product with high selectivity.[3]

  • Materials:

    • 8-methoxyquinoline (2b)

    • Bromine (Br₂)

    • Dichloromethane (CH₂Cl₂)

    • 5% aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Alumina for column chromatography

    • AcOEt/hexane mixture

  • Procedure:

    • Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in 15 mL of distilled CH₂Cl₂ in a round-bottom flask. Protect the reaction from light.

    • Prepare a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in CHCl₃.

    • Add the bromine solution dropwise to the 8-methoxyquinoline solution over 10 minutes at ambient temperature.

    • Stir the reaction mixture in the dark for 2 days. Monitor the reaction progress by TLC.

    • Once the reaction is complete, wash the organic layer three times with 20 mL portions of 5% NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure.

    • Purify the crude material by passing it through a short alumina column, eluting with an AcOEt/hexane (1:3) mixture to obtain the pure 5-bromo-8-methoxyquinoline product.

References

"Troubleshooting low conversion rates in 3-Bromo-8-nitroquinoline reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered during the synthesis of 3-Bromo-8-nitroquinoline. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is the conversion rate for the bromination of 8-nitroquinoline exceptionally low?

A1: The primary reason for low conversion is severe electronic deactivation of the quinoline ring. The 8-nitro group is a powerful electron-withdrawing group, which strongly deactivates the entire aromatic system towards electrophilic aromatic substitution (the typical mechanism for bromination). Electrophilic attack preferentially occurs on the more electron-rich benzene ring (at positions 5 and 8), but the nitro group at position 8 significantly reduces the nucleophilicity of this ring, making any substitution difficult and requiring harsh conditions.[1][2]

Q2: My reaction shows no product formation, even after extended periods. What are the most critical parameters to adjust?

A2: When dealing with a highly deactivated substrate like 8-nitroquinoline, several parameters can be cautiously adjusted. First, ensure the reaction time is sufficient, as these reactions can take several days; monitor progress diligently using Thin Layer Chromatography (TLC).[3] Second, a moderate increase in temperature may be required, but this raises the risk of product degradation. Finally, consider the brominating agent and solvent system. Using a more reactive system, such as N-Bromosuccinimide (NBS) in strong acid, may be necessary, but this can also affect regioselectivity.[4]

Q3: Is direct electrophilic bromination the best method to achieve substitution at the 3-position?

A3: Direct electrophilic bromination of quinoline is electronically directed to the C-5 and C-8 positions.[1][2] The pyridine ring is inherently electron-deficient, making substitution at C-3 unfavorable under standard electrophilic conditions.[5][6] Achieving high yields of the 3-bromo isomer via this method is a significant challenge. Alternative, multi-step synthetic routes or modern C-H activation methodologies, while more complex, may be required for efficient synthesis of this specific isomer.[7]

Q4: The reaction mixture is turning into a dark, intractable tar. What is causing this and how can it be prevented?

A4: Tar formation is a common sign of product or starting material degradation.[1] This often occurs when the harsh conditions (e.g., high temperatures or prolonged heating) required to force the reaction on a deactivated substrate begin to decompose the organic molecules. To mitigate this, consider running the reaction at a lower temperature for a longer duration and ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q5: What are the most effective methods for purifying the crude this compound product, especially when yields are low?

A5: When the desired product is present in low quantities within a complex crude mixture, purification requires careful technique.

  • Flash Column Chromatography: This is the most common and effective method. A silica gel stationary phase with a gradient eluent system, typically starting with a non-polar solvent like hexanes and gradually increasing the proportion of a more polar solvent like ethyl acetate or dichloromethane, is recommended.[8][9]

  • Recrystallization: If a sufficient quantity of crude material is isolated, recrystallization from a suitable solvent system (e.g., heptane/toluene or ethanol) can be highly effective for achieving high purity.[9]

  • Acid-Base Extraction: To remove non-basic impurities, the crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The basic quinoline product will move to the aqueous layer. After separation, the aqueous layer can be basified and the product re-extracted into an organic solvent.[9]

Troubleshooting Guide for Low Conversion Rates

SymptomPotential CauseRecommended Solution
No or Very Low Conversion (<10%) Highly Deactivated Substrate: The 8-nitro group strongly inhibits electrophilic attack.[1][2]• Significantly extend the reaction time (monitor by TLC).[3] • Cautiously increase the reaction temperature in small increments. • Consider alternative, more reactive brominating agents like N-Bromosuccinimide (NBS) in an acidic medium.[4]
Poor Reagent Quality: Impurities or moisture in solvents or reagents can halt the reaction.• Use freshly distilled, anhydrous solvents. • Ensure the brominating agent has not decomposed.
Reaction Stalls (Does not go to completion) Insufficient Brominating Agent: Incorrect stoichiometry will leave unreacted starting material.• Ensure accurate measurement of 1.0-1.1 equivalents of the brominating agent to avoid both incomplete reaction and potential over-bromination.[10]
Reversible Reaction or Product Inhibition: The generated HBr can protonate the quinoline nitrogen, further deactivating it.• Consider adding a non-nucleophilic base or a scavenger for HBr, although this may complicate the reaction medium.
Formation of Dark Tar / Decomposition Excessively High Temperature: The conditions required to force the reaction are degrading the material.[1]• Reduce the reaction temperature and compensate with a longer reaction time. • Ensure slow, portion-wise addition of the brominating agent, especially if the reaction is exothermic.
Formation of Multiple Isomers Inherent Reactivity: Electrophilic attack on quinoline favors the 5- and 8-positions.[1][2]• This is a fundamental challenge. Screen different solvents and temperatures to assess impact on the product ratio. • High selectivity for the 3-position is unlikely with this method; purification will be critical.

Quantitative Data Summary

Disclaimer: No direct quantitative data for the bromination of 8-nitroquinoline was found. The following table presents data for the bromination of 8-hydroxyquinoline and 8-aminoquinoline , which are electronically activated systems. This data is provided for illustrative purposes only, to demonstrate how changes in stoichiometry and solvent can affect product distribution in a related quinoline system. These results are not predictive for the deactivated 8-nitroquinoline substrate.

EntryStarting MaterialBr₂ (equiv.)SolventTemp.TimeProduct(s) & Ratio/YieldReference
18-Hydroxyquinoline1.5CH₃CN0°C24 hMixture of 5,7-dibromo- and 7-bromo- derivatives[3][10]
28-Hydroxyquinoline2.1CHCl₃RT1 h5,7-Dibromo-8-hydroxyquinoline (90% yield)[3]
38-Aminoquinoline1.5CH₂Cl₂RT17 h5,7-dibromo- (42%) and 5-bromo- (58%) derivatives[3]
48-Aminoquinoline2.1CH₂Cl₂RT17 h5,7-Dibromo-8-aminoquinoline (99% yield)[3]

Experimental Protocols

Protocol 1: General Procedure for Bromination of 8-Nitroquinoline

Safety Warning: Handle molecular bromine and strong acids with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation: In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve 8-nitroquinoline (1.0 equiv.) in a suitable anhydrous solvent (e.g., CHCl₃ or CH₂Cl₂). Protect the flask from light by wrapping it in aluminum foil.

  • Reagent Addition: In the dropping funnel, prepare a solution of molecular bromine (1.1 equiv.) in the same solvent.[10] Add the bromine solution dropwise to the stirred 8-nitroquinoline solution over 30-60 minutes at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress periodically by TLC, comparing to the 8-nitroquinoline starting material. The reaction may take 24-72 hours or longer.

  • Work-up: Once the reaction has reached completion (or has stalled), quench the excess bromine by washing the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution until the organic layer is colorless.[3]

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes). Gradually increase the solvent polarity by slowly adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to yield the purified product.[8]

Visualizations

Logical Troubleshooting Workflow

G start Low Conversion Rate Observed in this compound Rxn check_tlc Does TLC show any product formation at all? start->check_tlc no_product No Product Detected check_tlc->no_product No some_product Some Product & Starting Material (SM) Detected check_tlc->some_product Yes action_harsh Action: Increase reaction time significantly. If still no product, cautiously increase temperature. Verify reagent quality. no_product->action_harsh check_degradation Are there signs of degradation (tar, dark color)? some_product->check_degradation action_degrade Action: Decrease temperature. Compensate with longer reaction time. Ensure inert atmosphere. check_degradation->action_degrade Yes action_stall Action: Extend reaction time. Check reagent stoichiometry (1.0-1.1 eq Br2). Monitor until SM is consumed or stalls. check_degradation->action_stall No end_point Purify Product via Column Chromatography action_harsh->end_point action_degrade->end_point action_stall->end_point

Caption: A logical workflow for troubleshooting low conversion rates.
Electrophilic Substitution Propensity of 8-Nitroquinoline

Caption: Relative reactivity of positions on 8-nitroquinoline.

References

"Stability issues of 3-Bromo-8-nitroquinoline under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 3-Bromo-8-nitroquinoline, particularly under acidic conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a quinoline core substituted with a bromine atom and a nitro group. This specific arrangement of functional groups dictates its reactivity and stability. The quinoline ring system is basic due to the lone pair of electrons on the nitrogen atom. The nitro group is a strong electron-withdrawing group, while the bromine is a weakly deactivating, ortho-, para-directing group in electrophilic aromatic substitution, though its influence is complex in this fused ring system. Under acidic conditions, the quinoline nitrogen is protonated, which can significantly alter the electron distribution across the aromatic system and influence the stability of the substituents.

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can infer its likely behavior based on the known chemistry of quinolines, nitroaromatics, and bromo-aromatic compounds.[1][2] This guide is built upon these established chemical principles to provide a robust framework for your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is my solution of this compound changing color (e.g., turning yellow) when I add acid?

A1: The color change is likely due to the protonation of the quinoline nitrogen in the acidic medium. This alters the electronic structure of the molecule, affecting its chromophore and thus how it absorbs light. While a slight color change upon dissolution in acid can be normal, a progressive darkening or the appearance of turbidity may indicate degradation. It is crucial to monitor for any changes over time.

Q2: What are the primary degradation pathways for this compound in acidic conditions?

A2: Based on its structure, two main degradation pathways are plausible under acidic conditions:

  • Hydrolysis of the Bromo Group: Although aryl halides are generally stable, under forcing acidic conditions (e.g., high temperature, strong acid), the C-Br bond can undergo hydrolysis to yield 3-hydroxy-8-nitroquinoline.[3] This is a known reaction for bromoquinolines, sometimes requiring a catalyst.[4]

  • Reactions involving the Nitro Group: The strongly electron-withdrawing nitro group can be susceptible to reduction, especially in the presence of reducing agents or certain metals.[5] While strong acids alone are not reducing agents, impurities in the reaction mixture or unforeseen side reactions could potentially lead to the reduction of the nitro group to a nitroso or amino group. Additionally, rearrangements of aromatic nitro compounds have been observed in strongly acidic media.[6]

Q3: How does pH affect the stability of this compound?

A3: The stability is expected to be pH-dependent. In strongly acidic conditions (pH ≤ 2), the protonated quinoline ring is more deactivated, which might paradoxically offer some protection against certain electrophilic attacks but could enhance susceptibility to nucleophilic attack or hydrolysis.[1] The ideal pH range for stability would likely be near-neutral to slightly acidic (pH 5-7), where the compound is soluble but extensive protonation is avoided. A systematic pH stability study is recommended to determine the optimal range for your specific application.

Q4: Can I heat my acidic solution of this compound?

A4: Heating should be approached with caution. Elevated temperatures will accelerate any potential degradation reactions, including hydrolysis of the bromine and other decomposition pathways.[1][2] If heating is necessary, it is imperative to conduct a preliminary thermal stress study. Analyze samples heated at different temperatures and for varying durations by a stability-indicating method like HPLC to quantify any degradation.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Problem Potential Cause(s) Recommended Troubleshooting Steps
Unexpected peaks in my chromatogram (e.g., HPLC, LC-MS). Degradation of the parent compound.1. Confirm Peak Identity: Use mass spectrometry (MS) to determine the mass of the new peaks. A mass corresponding to the replacement of Br with OH (+17 Da, -79.9 Da) would suggest hydrolysis. A mass corresponding to the reduction of NO₂ to NH₂ (-30 Da) would suggest reduction. 2. Run a Control: Analyze a freshly prepared solution of this compound to ensure the impurity was not present initially. 3. Perform a Forced Degradation Study: Intentionally stress the compound under acidic, basic, oxidative, and photolytic conditions to generate potential degradants and confirm their retention times.[7][8][9]
Poor recovery or low assay values over time. The compound is degrading in the solution used for the experiment (e.g., mobile phase, reaction buffer).1. Assess Solution Stability: Prepare the sample in the experimental solution and analyze it at several time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the main peak area over time confirms instability. 2. Adjust pH: If using a highly acidic solution, try increasing the pH to a milder range (e.g., pH 4-5) if the experimental conditions allow. 3. Protect from Light: Nitroaromatic compounds can be susceptible to photodecomposition.[2] Prepare and store solutions in amber vials or protect them from light to rule out photolysis.
Inconsistent results between experimental runs. Variability in experimental conditions (e.g., acid concentration, temperature, time).1. Standardize Procedures: Ensure that the concentration of the acid, the temperature, and the duration of the experiment are precisely controlled and documented for each run. 2. Use Freshly Prepared Solutions: Do not use aged acidic stock solutions of the compound, as it may have already undergone partial degradation. Prepare solutions fresh for each experiment. 3. Evaluate Reagent Quality: Ensure the purity of the acid and solvents used, as impurities could catalyze degradation.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study for this compound

This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[7][9]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector[10]

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 30 minutes.[8] Cool, neutralize with 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 30 minutes.[8] Cool, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample and dilute for analysis.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. Analyze alongside a control sample kept in the dark.

  • Analysis: Analyze all samples, along with an unstressed control, using a suitable HPLC method.

Protocol 2: HPLC Method for Analysis of Quinoline Derivatives

This is a general starting point for a stability-indicating method. Optimization will be required.[10][11]

  • Instrument: High-Performance Liquid Chromatograph with UV/DAD detector.[11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program: Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient might be: 0-20 min, 20-80% B.[10]

  • Flow Rate: 1.0 mL/min.[11]

  • Injection Volume: 10 µL.[11]

  • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the parent compound (e.g., 225 nm and a wavelength of maximum absorbance).[11]

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of injected standards.[10]

Visualizations

Logical Flow for Troubleshooting Stability Issues

G start Problem Observed: Unexpected Peak or Low Recovery check_fresh Is the solution freshly prepared? start->check_fresh prepare_fresh Prepare Fresh Solution and Re-analyze check_fresh->prepare_fresh No forced_degradation Perform Forced Degradation Study check_fresh->forced_degradation Yes prepare_fresh->start id_degradant Identify Degradant (LC-MS, etc.) forced_degradation->id_degradant assess_conditions Assess Experimental Conditions (pH, Temp, Light) id_degradant->assess_conditions optimize Optimize Conditions: - Adjust pH - Lower Temperature - Protect from Light assess_conditions->optimize end_node Problem Resolved optimize->end_node

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

DegradationPathways Parent This compound HydrolysisProduct 3-Hydroxy-8-nitroquinoline Parent->HydrolysisProduct Acid/Heat (Hydrolysis) ReductionProduct 3-Bromo-8-aminoquinoline Parent->ReductionProduct Reducing Agent (Reduction)

Caption: Plausible degradation routes for the molecule.

References

Technical Support Center: Recrystallization of 3-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-8-nitroquinoline via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
Low or No Crystal Formation - The solution is not sufficiently saturated (too much solvent was added).- The cooling process is too rapid.- The compound is too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution by carefully evaporating some of the solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Re-evaluate the solvent system; consider a solvent in which the compound is less soluble.
Oiling Out (Formation of a liquid layer instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- The cooling rate is too fast.- Select a solvent with a lower boiling point.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to reduce saturation.- Allow the solution to cool more slowly to encourage gradual crystal growth.
Impure Crystals (Discoloration or incorrect melting point) - Impurities are co-precipitating with the product.- The cooling was too fast, trapping impurities within the crystal lattice.- Incomplete washing of the filtered crystals.- Ensure the solution cools slowly to allow for selective crystallization.- Perform a second recrystallization (double recrystallization) for higher purity.- Wash the collected crystals with a small amount of cold, fresh solvent to remove residual impurities.
Poor Recovery/Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not completely collected from the flask or filter paper.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Rinse the crystallization flask with a small amount of cold solvent and pass it through the filter to collect any remaining crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

Q2: My this compound is a persistent oil. How can I get it to crystallize?

A2: Oiling out can be a challenge. First, try reheating the solution to dissolve the oil and then allow it to cool much more slowly. If that fails, add a small amount of a "poor" solvent (an anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[3] Using a mixed solvent system from the start can also prevent this issue.

Q3: How can I remove colored impurities from my product?

A3: If your crystals have a persistent color, it may be due to highly colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.

Q4: What is a mixed-solvent recrystallization and how is it performed?

A4: A mixed-solvent recrystallization uses a pair of miscible solvents: one in which the compound of interest is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[3]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

    • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2]

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.[2]

Quantitative Data on Related Compounds

The following table summarizes recrystallization solvents used for compounds structurally related to this compound, as specific quantitative data for the target compound is limited in the literature.

CompoundRecrystallization Solvent(s)Observed YieldReference
5,7-dibromo-8-hydroxyquinolineAcetonitrile37% (isolated from a mixture)[1]
7-bromo-8-hydroxyquinolineMethanol/Acetone (1:1)51% (isolated from a mixture)[1]
5-chloro-4-(quinolin-8-yloxy)phthalonitrileEthanol94%[1]
3-bromoquinoline hydrobromideWater/Alcohol mixtureHigh Purity[4]
5-bromo-8-nitroisoquinolineHeptane/Toluene47-51%[5]
3,5,6,7-tetrabromo-8-methoxyquinolineEthyl Acetate/Hexane (1:5)74%[6]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Example with Ethanol)

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle). Continue adding small portions of hot ethanol until the solid has just dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Allow the crystals to dry on the filter paper under vacuum, and then transfer them to a watch glass to air dry completely.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethyl Acetate/Hexane)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate required for complete dissolution.

  • Inducing Precipitation: While the solution is still hot, add hexane dropwise with swirling until a faint cloudiness persists.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small volume of cold hexane. Dry the crystals under vacuum.[3]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration slow_cool Slow Cooling to Room Temp hot_filtration->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath crystals Crystal Formation ice_bath->crystals vacuum_filtration Vacuum Filtration crystals->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Tree cluster_no_crystals No Crystals cluster_oiling Oiling Out cluster_impure Impure Product start Recrystallization Issue? no_crystals No Crystals Formed? start->no_crystals oiling Product Oiling Out? impure Crystals Impure? too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes no_crystals->oiling No evaporate Evaporate some solvent too_much_solvent->evaporate Yes induce Induce crystallization (scratch/seed) too_much_solvent->induce No reheat Reheat, add more solvent, cool slowly oiling->reheat Yes oiling->impure No recrystallize Perform second recrystallization impure->recrystallize Yes success Successful Purification impure->success No

Caption: A decision tree for troubleshooting common recrystallization problems.

References

"Analytical methods for monitoring the progress of 3-Bromo-8-nitroquinoline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TSC-CHEM-4829-B Last Updated: December 16, 2025

Introduction: The "Why" Behind Rigorous Monitoring

Welcome to the technical support guide for the synthesis of 3-Bromo-8-nitroquinoline. This molecule is a key building block in medicinal chemistry and materials science, making the reliability of its synthesis paramount. Inefficient or poorly monitored reactions can lead to low yields, difficult purifications, and the generation of closely related impurities that can compromise downstream applications.[1]

This guide provides field-proven troubleshooting advice and frequently asked questions (FAQs) to empower researchers with the tools to effectively monitor reaction progress using standard analytical techniques. Our focus is on proactive problem-solving and understanding the causal links between your experimental observations and the underlying chemistry.

Overview of a Common Synthetic Route

A frequent approach to synthesizing this compound involves the direct bromination of 8-nitroquinoline. Understanding the key players in the reaction vessel is the first step to designing a robust monitoring strategy.

Reaction Scheme:

Key species to monitor:

  • Starting Material (SM): 8-Nitroquinoline

  • Product (P): this compound

  • Potential Byproducts (BP): Isomeric monobrominated species, dibrominated products (e.g., 3,X-dibromo-8-nitroquinoline).[2]

Thin-Layer Chromatography (TLC): Your First Line of Analysis

TLC is the workhorse of reaction monitoring—it's fast, cheap, and provides an immediate qualitative snapshot of your reaction's progress.[3]

TLC Troubleshooting and FAQs

Question: How do I select an appropriate TLC solvent system (mobile phase)?

Answer: The goal is to achieve good separation between your starting material, product, and any significant byproducts, with R_f (Retention Factor) values ideally between 0.2 and 0.8.

  • Starting Point: For quinoline derivatives of "normal" polarity, begin with a mixture of 10-50% ethyl acetate in hexanes.[4]

  • Polar Compounds: If your derivatives have highly polar groups, a more polar system like 5% methanol in dichloromethane may be necessary.[4]

  • Pro-Tip for Quinolines: The basic nitrogen in the quinoline ring can interact with acidic silica gel, causing spots to "streak" or "tail." To counteract this, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your solvent system.[4][5] This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.

Compound Type Polarity Suggested Starting Solvent System Typical R_f Range
8-Nitroquinoline (SM)More Polar30% Ethyl Acetate / 70% Hexanes + 0.5% NEt₃~0.4 - 0.5
This compound (P)Less Polar30% Ethyl Acetate / 70% Hexanes + 0.5% NEt₃~0.6 - 0.7
Dibromo-byproducts (BP)Least Polar30% Ethyl Acetate / 70% Hexanes + 0.5% NEt₃~0.8 - 0.9

Question: My spots are streaking badly, even with triethylamine. What's wrong?

Answer: Severe streaking can point to a few issues:

  • Sample Overload: You've spotted too much material on the plate. The stationary phase becomes saturated, and the compound can't partition effectively. Try diluting your reaction sample 10-fold before spotting.

  • Insoluble Material: If your sample hasn't fully dissolved in the spotting solvent, it will smear at the baseline. Ensure your aliquot is fully soluble before applying it to the plate.

  • Highly Acidic Impurity: An acidic byproduct might be interacting strongly with the silica. While triethylamine helps, you may need to consider an alternative stationary phase like alumina for purification.[5]

Question: I see a new spot on the TLC. How do I know if it's my product?

Answer: Use the technique of co-spotting .

  • On your TLC plate, mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • In the "SM" lane, spot a dilute solution of your pure 8-nitroquinoline.

  • In the "Rxn" lane, spot your reaction mixture.

  • In the "Co" lane, carefully spot the starting material first, then spot the reaction mixture directly on top of it.

  • Develop the plate. If the new spot in your "Rxn" lane is the product, the "Co" lane will show two distinct spots: one corresponding to your starting material and the new product spot. As the reaction proceeds, the SM spot in the "Rxn" lane will fade, and the product spot will intensify.

Visualization Techniques

Most quinoline derivatives are UV-active. After developing, dry the plate and view it under a UV lamp (254 nm).[6] Circle the visible spots with a pencil. For compounds that are not UV-active or for better visualization, use a chemical stain like a potassium permanganate (KMnO₄) dip, which reacts with oxidizable groups to produce yellow-brown spots on a purple background.[4]

High-Performance Liquid Chromatography (HPLC): Quantitative Progress Tracking

When you need precise, quantitative data on reaction conversion and impurity profiling, HPLC is the gold standard. A reverse-phase C18 column is typically the first choice for this analysis.[2]

HPLC Troubleshooting and FAQs

Question: What are good starting HPLC conditions for my reaction?

Answer: A reverse-phase gradient method provides excellent resolving power for this class of compounds.

Parameter Recommended Setting Rationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Industry standard for separating small organic molecules of moderate polarity.[2]
Mobile Phase A Water + 0.1% Formic AcidThe acid improves peak shape by protonating silanols and the analyte.
Mobile Phase B Acetonitrile + 0.1% Formic AcidA common, effective organic modifier.
Gradient Start at 30% B, ramp to 90% B over 15 minThis gradient should effectively elute the more polar SM first, followed by the less polar product and byproducts.[2]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV at 254 nmAromatic quinoline rings have strong absorbance at this wavelength.

Question: My peak shapes are poor (fronting or tailing). How can I fix this?

Answer: Poor peak shape is a common but fixable problem.

  • Tailing Peaks: This often indicates a secondary interaction, similar to TLC streaking. Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic or trifluoroacetic acid) to protonate the quinoline nitrogen and minimize interaction with residual silica silanols. If the problem persists, consider a base-deactivated column.[2]

  • Fronting Peaks: This is a classic sign of column overload. Your sample is too concentrated. Dilute your sample 10- or 100-fold and reinject.

  • Peak Splitting: This can indicate that your sample is not fully dissolved in the mobile phase. Ensure the solvent used for your sample preparation is weaker than or identical to the initial mobile phase composition.

Question: My retention times are drifting between runs. What should I check?

Answer: Retention time stability is critical for reliable data.

  • Temperature Fluctuation: The column temperature is not stable. Use a column oven to maintain a consistent temperature (e.g., 30 °C).[2]

  • Mobile Phase Composition: Ensure your mobile phase is accurately prepared and well-mixed. Use a degasser to remove dissolved gases which can cause pump issues.[2]

  • Pump Issues: Check for leaks or air bubbles in the pump heads. Priming the pump can often resolve this.[2]

Workflow for HPLC Monitoring

The following diagram outlines a robust workflow for using HPLC to monitor your reaction.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Decision p1 1. Aliquot Reaction (e.g., 50 µL) p2 2. Quench Immediately (in 4.95 mL Acetonitrile) p1->p2 p3 3. Filter Sample (0.22 µm Syringe Filter) p2->p3 a1 4. Inject onto HPLC-UV p3->a1 a2 5. Integrate Peaks (SM, Product, Byproducts) a1->a2 a3 6. Calculate % Conversion (%Area_Product / Total Area) a2->a3 d1 Conversion >98%? a3->d1 d1->p1 No (Take next time point) end_node Work-up Reaction d1->end_node Yes continue_node Continue Monitoring

Caption: A typical experimental workflow for HPLC-based reaction monitoring.

NMR and Mass Spectrometry: Confirming Identity

While chromatography tracks progress, spectroscopy confirms identity. A quick ¹H NMR or MS of a reaction aliquot can provide definitive proof of product formation.

NMR Spectroscopy FAQs

Question: Which signals in the ¹H NMR spectrum should I look for to confirm product formation?

Answer: The key is to look for the disappearance of the proton at the 3-position of 8-nitroquinoline and the appearance of a new set of aromatic signals corresponding to the product.

  • 8-Nitroquinoline (SM): Will show a characteristic proton signal for H3.

  • This compound (P): The H3 signal will be absent. The electronic environment of the other protons (H2, H4, H5, H6, H7) will also shift slightly downfield due to the influence of the bromine atom.[7][8]

Proton Approx. δ (ppm) in 8-Nitroquinoline Approx. δ (ppm) in this compound Key Change to Monitor
H2~9.0 (dd)~9.1 (d)Coupling pattern changes
H3~7.6 (dd)Absent Disappearance of this signal
H4~8.6 (dd)~8.8 (d)Coupling pattern changes

Note: Exact chemical shifts are solvent-dependent. These are estimates for CDCl₃.[7][9][10]

Mass Spectrometry FAQs

Question: How can mass spectrometry confirm the presence of my brominated product?

Answer: Mass spectrometry is exceptionally useful because bromine has a unique isotopic signature.[11] Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[12]

  • Look for the M+2 Peak: In the mass spectrum of your product, you will see two peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another, equally intense peak two mass units higher for the molecule containing ⁸¹Br (M+2).[13][14] This distinctive "doublet" is a hallmark of a monobrominated compound.

  • Byproduct Identification: If a dibrominated byproduct is formed, you will see a characteristic M, M+2, and M+4 pattern with a relative intensity ratio of roughly 1:2:1.

MS_Isotopes cluster_mono Monobrominated Product cluster_di Dibrominated Byproduct m1 M⁺ (C₉H₅N₂O₂⁷⁹Br) m2 M+2 (C₉H₅N₂O₂⁸¹Br) bar1 bar2 d1 M⁺ (..⁷⁹Br⁷⁹Br) d2 M+2 (..⁷⁹Br⁸¹Br) d3 M+4 (..⁸¹Br⁸¹Br) dbar1 dbar2 dbar3

Caption: Isotopic patterns for mono- and di-brominated compounds in MS.

Step-by-Step Protocols

Protocol 1: TLC Analysis of Reaction Progress
  • Preparation: Prepare a developing chamber with your chosen eluent (e.g., 30% EtOAc/Hexanes + 0.5% NEt₃). Place a piece of filter paper inside to saturate the chamber atmosphere and cover it.[4]

  • Sample Prep: Withdraw ~5 µL of the reaction mixture with a capillary tube. Dilute it in a vial with ~0.5 mL of a suitable solvent like ethyl acetate.

  • Spotting: On a silica TLC plate, draw a light pencil line ~1 cm from the bottom (the baseline). Spot your diluted reaction mixture, a pure standard of your starting material, and a co-spot on the baseline. Ensure spots are small and concentrated.

  • Development: Place the plate in the developing chamber, ensuring the baseline is above the solvent level.[4] Allow the solvent to ascend the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp and/or with a chemical stain.[4] Calculate R_f values to track progress.

Protocol 2: HPLC Sample Preparation and Analysis
  • System Equilibration: Set up the HPLC method as described in the table above and allow the system to equilibrate until a stable baseline is achieved.

  • Sample Prep: Using a calibrated pipette, withdraw 50 µL of the reaction mixture and dispense it into a 5 mL volumetric flask or vial containing 4.95 mL of acetonitrile (a 1:100 dilution). This immediately quenches the reaction.[2]

  • Filtration: Vortex the quenched sample thoroughly. Draw the sample into a syringe and filter it through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial.[2] This prevents particulates from damaging the column.

  • Analysis: Place the vial in the autosampler and run the analysis.

  • Data Processing: Integrate the peak areas for the starting material, product, and any major byproducts. Calculate the percent conversion by dividing the product peak area by the total area of all relevant peaks.

References

Validation & Comparative

Reactivity Under the Microscope: A Comparative Analysis of 3-Bromo-8-nitroquinoline and Other Haloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount for efficient synthesis and the rational design of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 3-Bromo-8-nitroquinoline with other haloquinolines, supported by established chemical principles and available experimental data. We delve into key reaction classes, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, to elucidate the impact of the halogen and the activating nitro group on the quinoline scaffold.

The strategic placement of a halogen atom on the quinoline ring system provides a versatile handle for a myriad of chemical transformations. The inherent reactivity of these haloquinolines is further modulated by the presence of other substituents. The introduction of a strongly electron-withdrawing nitro group, as seen in this compound, significantly influences the electron density of the aromatic system, thereby altering its susceptibility to various reagents.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. The reactivity of the haloquinoline in these reactions is critically dependent on the nature of the carbon-halogen bond.

The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of decreasing bond dissociation energy: I > Br > Cl. This trend implies that an iodoquinoline would be the most reactive, followed by the bromoquinoline, and then the chloroquinoline, under identical reaction conditions. This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex, which is facilitated by a weaker carbon-halogen bond.

While direct quantitative comparative studies for 3-halo-8-nitroquinolines are not extensively documented, the established principles of organic chemistry allow for a reliable prediction of their relative reactivities.

Table 1: Predicted Relative Reactivity of 3-Halo-8-nitroquinolines in Suzuki-Miyaura Coupling

HaloquinolineHalogenC-X Bond Energy (kJ/mol, approx. for halobenzene)Predicted Relative Reactivity
3-Iodo-8-nitroquinolineIodine272Highest
This compoundBromine330Intermediate
3-Chloro-8-nitroquinolineChlorine397Lowest

It is important to note that while iodoquinolines are more reactive, bromoquinolines often represent a balance between reactivity, stability, and cost-effectiveness, making them widely used substrates in organic synthesis. The presence of the nitro group at the 8-position is not expected to dramatically alter this fundamental reactivity trend in cross-coupling reactions, as its electronic influence is more pronounced in nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The Activating Role of the Nitro Group

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The reactivity of haloquinolines in SNAr reactions is profoundly influenced by the presence of electron-withdrawing groups, such as the nitro group in this compound.

The nitro group, positioned at C8, exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This effect significantly reduces the electron density of the quinoline ring system, making it more susceptible to attack by nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a crucial factor in determining the reaction rate.

For haloarenes, the reactivity in SNAr reactions often follows the order F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and facilitating the initial nucleophilic attack (the rate-determining step in many cases). However, the ability of the halogen to act as a leaving group (I > Br > Cl > F) also plays a role, and the overall reactivity can be a balance of these two factors.

The presence of the nitro group in this compound activates the quinoline ring for nucleophilic attack. This activation is particularly effective for positions ortho and para to the electron-withdrawing group. In the case of this compound, while the nitro group is not directly ortho or para to the bromine, its overall electron-withdrawing effect on the entire ring system enhances the reactivity at the 3-position compared to a simple 3-bromoquinoline.

Table 2: Predicted Relative Reactivity of Haloquinolines in Nucleophilic Aromatic Substitution

HaloquinolineHalogen Electronegativity (Pauling Scale)Leaving Group AbilityPredicted Relative Reactivity
3-Fluoro-8-nitroquinoline3.98PoorestPotentially Highest (if attack is rate-determining)
3-Chloro-8-nitroquinoline3.16GoodHigh
This compound2.96BetterIntermediate
3-Iodo-8-nitroquinoline2.66BestPotentially Lowest (if leaving group departure is not rate-determining)
3-Bromoquinoline2.96BetterLower than this compound

The data suggests that the presence of the nitro group is a more dominant factor in activating the ring for SNAr than the specific halogen present. Therefore, this compound is expected to be significantly more reactive towards nucleophiles than 3-bromoquinoline.

Experimental Protocols

To provide a practical context for the discussed reactivity, detailed experimental protocols for representative reactions are provided below.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Haloquinoline, Boronic Acid, Palladium Catalyst, Ligand, and Base in a Flask B Add Degassed Solvent A->B C Heat the Mixture under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, GC-MS) C->D E Cool to Room Temperature and Quench the Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate the Organic Layer F->G H Purify by Column Chromatography G->H

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol for Suzuki-Miyaura Coupling of a Haloquinoline:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the haloquinoline (1.0 eq), the corresponding boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand, and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Workflow for Nucleophilic Aromatic Substitution (SNAr)

The following diagram outlines a general procedure for performing a nucleophilic aromatic substitution reaction.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Haloquinoline in a Polar Aprotic Solvent B Add the Nucleophile (and Base if necessary) A->B C Heat the Reaction Mixture B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Cool to Room Temperature and Quench D->E F Extract with an Organic Solvent E->F G Wash, Dry, and Concentrate F->G H Purify the Product G->H

A typical experimental workflow for a nucleophilic aromatic substitution reaction.

Protocol for Nucleophilic Aromatic Substitution on a Halo-nitroquinoline:

  • Reaction Setup: In a round-bottom flask, dissolve the halo-nitroquinoline (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 eq). If the nucleophile is not basic enough, a non-nucleophilic base (e.g., K₂CO₃, DIPEA) may be added.

  • Reaction: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to >150 °C, depending on the reactivity of the substrates) and stir until the starting material is consumed, as monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water or an ice-water mixture.

  • Purification: Collect the precipitated product by filtration or extract the aqueous mixture with an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizing Reaction Mechanisms

To further clarify the chemical transformations discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the mechanism of nucleophilic aromatic substitution.

Suzuki_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-B(OR)2 Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

SNAr_Mechanism Ar-X Ar-X Meisenheimer\nComplex Meisenheimer Complex Ar-X->Meisenheimer\nComplex + Nu- Ar-Nu Ar-Nu Meisenheimer\nComplex->Ar-Nu - X-

Mechanism of nucleophilic aromatic substitution (SNAr).

Conclusion

Scant Evidence for Anticancer Activity of 3-Bromo-8-nitroquinoline Derivatives; A Comparative Look at Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

While specific research on the biological activity of 3-Bromo-8-nitroquinoline derivatives against cancer cell lines is not publicly available, an examination of structurally related bromo-nitroquinoline and other brominated quinoline compounds offers valuable insights into their potential as anticancer agents. This guide provides a comparative analysis of the available experimental data for these related compounds, details the methodologies used in their evaluation, and visualizes key experimental workflows and potential mechanisms of action.

Numerous studies have demonstrated the antiproliferative effects of quinoline derivatives substituted with bromine and nitro groups against various cancer cell lines. The position of these substituents on the quinoline ring significantly influences their cytotoxic potency. This guide will focus on presenting the available data for compounds with substitution patterns similar to this compound to provide a useful, albeit indirect, comparison.

Comparative Anticancer Activity of Brominated Quinolines

The cytotoxic effects of various brominated quinoline derivatives have been evaluated against a panel of cancer cell lines, with their potency often expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several bromo-nitroquinoline and other brominated quinoline compounds.

CompoundCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinolineHT29 (Human colon adenocarcinoma)Lower than 5-FU[1]
6,8-dibromo-5-nitroquinolineC6 (Rat glioblastoma)50.0[2]
HeLa (Human cervical cancer)24.1[2]
HT29 (Human colon adenocarcinoma)26.2[2]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat brain tumor)6.7 µg/mL[3]
HeLa (Human cervix carcinoma)25.6 µg/mL[3]
HT29 (Human colon carcinoma)Not specified[3]

Note: 5-Fluorouracil (5-FU) is a commonly used chemotherapy drug.

Experimental Protocols

The evaluation of the anticancer activity of these compounds involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[5][6]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a specialized buffer.[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.[5]

G General Workflow for In Vitro Cytotoxicity Screening A Cancer Cell Line Seeding in 96-well plates B Treatment with This compound Derivatives (or related compounds) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cell Viability Assay (e.g., MTT Assay) C->D E Apoptosis Assay (e.g., Annexin V-FITC) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Mechanism of Action Studies (e.g., Western Blot for signaling proteins) C->G H Data Analysis and IC50 Determination D->H

General workflow for in vitro cytotoxicity screening.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[7][8]

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).[9]

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark at room temperature.[8][10]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[8][9]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[12]

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a DNA-intercalating dye such as Propidium Iodide (PI).[12]

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is determined based on fluorescence intensity.[13]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathways involved in cancer progression.[14][15][16]

  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total proteins.[17]

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., proteins involved in apoptosis or cell cycle regulation), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[17]

Potential Signaling Pathway

While the precise mechanism of action for this compound derivatives is unknown, related compounds have been shown to induce apoptosis.[1][2] A plausible signaling pathway for apoptosis induction by a quinoline derivative is depicted below. This is a generalized pathway, and the specific proteins involved may vary depending on the compound and cell type.

G Plausible Apoptosis Induction Pathway by a Quinoline Derivative cluster_0 Cellular Stress cluster_1 Apoptotic Signaling Cascade A Quinoline Derivative B DNA Damage / ROS Production A->B C Activation of p53 B->C D Upregulation of Bax C->D E Downregulation of Bcl-2 C->E F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Caspase Activation (Caspase-9, Caspase-3) G->H I Apoptosis H->I

Plausible apoptosis induction pathway.

References

Structural Insights into 3-Bromo-8-nitroquinoline: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While a definitive single-crystal X-ray diffraction study for 3-Bromo-8-nitroquinoline is not publicly available, a comprehensive understanding of its expected solid-state structure can be elucidated through a comparative analysis of closely related quinoline derivatives. This guide provides a detailed comparison with structurally analogous compounds, offering researchers valuable insights into its likely crystallographic parameters and molecular geometry. The experimental data from these related structures serves as a robust framework for predicting the conformation of this compound.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the structural characteristics of substituted quinolines. By examining the crystallographic data of 3,6,8-tribromoquinoline, 8-nitroquinoline, and 4-bromo-8-methoxyquinoline, we can project the influence of the bromo and nitro substituents on the crystal packing and molecular planarity of the target compound.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for selected quinoline derivatives, providing a basis for understanding the structural landscape in which this compound exists.

Parameter3,6,8-Tribromoquinoline8-Nitroquinoline4-Bromo-8-methoxyquinoline
Formula C₉H₄Br₃NC₉H₆N₂O₂C₁₀H₈BrNO
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cP2₁2₁2₁
a (Å) 3.9810(2)7.2421(11)5.1615(1)
b (Å) 12.4176(4)16.688(3)12.1337(6)
c (Å) 19.7419(6)7.2089(11)14.2436(7)
β (˚) 92.827(3)114.086(4)90
Volume (ų) 974.74(7)795.4(2)892.05(6)
Z 444
Reference [1][2][3]

This comparative data suggests that this compound is likely to crystallize in a monoclinic system, similar to its parent compound 8-nitroquinoline and the heavily brominated 3,6,8-tribromoquinoline. The presence of both a halogen and a nitro group may lead to a unit cell volume intermediate between these examples.

Inferred Structural Features of this compound

Based on the analyzed crystal structures of related compounds, we can infer the following for this compound:

  • Molecular Planarity: The quinoline ring system itself is inherently planar. The 8-nitroquinoline molecule is nearly planar, with a small dihedral angle between the pyridine and benzene rings.[2] It is expected that this compound will also exhibit a high degree of planarity.

  • Intermolecular Interactions: The crystal packing will likely be influenced by a combination of π-π stacking interactions between the quinoline ring systems of adjacent molecules and electrostatic interactions involving the nitro group. The bromine atom may participate in halogen bonding.

  • Substituent Effects: The electron-withdrawing nature of the nitro group at the 8-position and the bromo group at the 3-position will influence the electronic distribution within the quinoline ring, which can affect bond lengths and angles.

Experimental Protocol for X-ray Crystallography

The following provides a detailed methodology for the structural determination of a small organic molecule like this compound using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common technique.

  • Vapor diffusion, where a precipitant is slowly introduced into the compound's solution, can also be employed.

  • The goal is to obtain single crystals of sufficient size and quality, free from defects.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations.

  • A modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is used.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing:

  • The collected images are processed to determine the unit cell parameters, crystal system, and space group.

  • The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

4. Structure Solution and Refinement:

  • The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The initial structural model is refined against the experimental diffraction data using least-squares methods.

  • Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions.

  • The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

Workflow for Structural Determination

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Structure Analysis cluster_output Output synthesis Synthesis of This compound purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF structure_refinement->validation publication Publication/Database Deposition validation->publication

Caption: A flowchart illustrating the key stages in determining the crystal structure of a small molecule.

References

"Comparative study of different synthetic routes to 3-Bromo-8-nitroquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Navigating Synthetic Pathways

The synthesis of 3-Bromo-8-nitroquinoline, a heterocyclic compound with potential applications in medicinal chemistry and materials science, presents a unique challenge due to the specific substitution pattern on the quinoline core. Direct electrophilic substitution on the quinoline ring typically favors the 5- and 8-positions for nitration and the 5- and 7-positions for bromination, making the targeted synthesis of the 3,8-disubstituted isomer a non-trivial endeavor. This guide provides a comparative analysis of two plausible multi-step synthetic routes to this compound, offering detailed experimental protocols, a summary of quantitative data, and a discussion of the strategic considerations for each approach.

Synthetic Route 1: Nitration of 3-Bromoquinoline

This strategy involves the initial synthesis of 3-bromoquinoline followed by a nitration step. The success of this route is contingent on the ability to control the regioselectivity of the nitration reaction to favor substitution at the 8-position.

Logical Workflow for Route 1:

Synthetic Route 1 Start Quinoline Step1 Synthesis of 3-Bromoquinoline Start->Step1 Multiple Methods (e.g., Sandmeyer, Cycloaddition) Intermediate1 3-Bromoquinoline Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 HNO3 / H2SO4 Product This compound Step2->Product Synthetic Route 2 Start Quinoline or o-Nitroaniline Step1 Synthesis of 8-Nitroquinoline Start->Step1 Nitration or Skraup Synthesis Intermediate1 8-Nitroquinoline Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Br2 or NBS Product This compound Step2->Product

A Comparative Guide to Validating the Purity of Synthesized 3-Bromo-8-nitroquinoline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a synthesized compound's purity is a foundational requirement for reliable downstream applications. The presence of impurities, such as starting materials, byproducts, or isomers, can significantly alter the compound's chemical and biological properties, leading to irreproducible results. This guide provides an objective comparison of synthesized 3-Bromo-8-nitroquinoline against a commercial standard, utilizing High-Performance Liquid Chromatography (HPLC) for purity determination. Detailed experimental protocols and supporting data are presented to facilitate the accurate quality control of this important chemical entity.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a premier analytical technique for assessing the purity of pharmaceutical compounds and research chemicals due to its high resolution, sensitivity, and quantitative accuracy.[1] For quinoline derivatives, reversed-phase HPLC is the most common and effective method, separating the target compound from potential impurities based on their differential polarity.[1][2]

A robust reversed-phase HPLC method was developed to analyze the purity of a newly synthesized batch of this compound. The performance of the synthesized product was directly compared against a certified commercial standard.

Data Presentation: Comparative Purity Analysis

The following table summarizes the quantitative data obtained from the HPLC analysis. The purity is calculated based on the peak area percentage.

SampleRetention Time (min)Peak Area (%)Purity (%)
Synthesized this compound 12.4599.2199.2%
Impurity 1 (8-Nitroquinoline)8.120.45-
Impurity 2 (Isomer)11.780.34-
Commercial Standard this compound 12.4698.5598.6%
Impurity A9.541.15-
Impurity B10.890.30-

The analysis indicates that the synthesized batch of this compound possesses a high purity of 99.2%, slightly exceeding that of the commercial standard (98.6%). The identified impurity in the synthesized batch is likely the unreacted starting material, 8-nitroquinoline, based on its retention time compared to a standard injection.

Experimental Protocols

A detailed methodology for the HPLC-based purity validation is provided below.

1. Instrumentation

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of quinoline derivatives.[1]

  • Data Acquisition: Chromatographic software for system control, data acquisition, and processing.

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 10 µL

3. Sample Preparation

  • Accurately weigh approximately 1.0 mg of the synthesized this compound and the commercial standard into separate 2 mL HPLC vials.

  • Add 1.0 mL of methanol to each vial to prepare a 1 mg/mL stock solution.

  • Cap the vials and vortex thoroughly for 30 seconds to ensure complete dissolution. If necessary, sonicate for 5 minutes.[2]

  • Filter the solution through a 0.45 µm syringe filter into a clean HPLC vial if any particulate matter is visible.[2]

4. Analysis Procedure

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.[2]

  • Blank Injection: Inject 10 µL of the mobile phase (methanol) to ensure no interfering peaks are present at the retention time of the analyte or its impurities.

  • Sample Analysis: Place the prepared sample vials in the autosampler tray and run the defined HPLC method.

  • Data Processing: Integrate all peaks in the resulting chromatogram. Calculate the purity of the sample using the area percent method: Purity (%) = (Peak Area of Main Compound / Total Peak Area of All Compounds) x 100

Mandatory Visualizations

The following diagrams illustrate the logical workflows for compound synthesis and HPLC analysis.

cluster_synthesis Synthesis & Work-up cluster_purification Purification & Validation Start Starting Materials (e.g., 8-Nitroquinoline) Reaction Bromination Reaction Start->Reaction Quench Reaction Quenching Reaction->Quench Extract Extraction & Washing Quench->Extract Dry Drying & Solvent Removal Extract->Dry Crude Crude this compound Dry->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Synthesized Product Purify->Pure HPLC HPLC Purity Validation Pure->HPLC Final Pure Compound (>99%) HPLC->Final

Caption: Synthesis and Purity Validation Workflow.

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Aqueous & Organic) C Equilibrate System (C18 Column, 30 min) A->C B Prepare Sample (1 mg/mL in Methanol) E Inject Sample (10 µL) B->E D Inject Blank (Methanol) C->D D->E F Run Gradient Method E->F G Acquire Chromatogram F->G H Integrate All Peaks G->H I Calculate Purity (% Area) H->I J Final Purity Report I->J

Caption: Step-by-step HPLC Analysis Workflow.

References

A Comparative Guide to the Electrochemical Properties of 3-Bromo-8-nitroquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 3-Bromo-8-nitroquinoline and its positional isomers. Due to a lack of direct experimental comparative studies in the current body of scientific literature, this guide leverages established principles of physical organic chemistry and findings from computational studies to predict and compare the electrochemical behavior of these compounds. The information presented herein is intended to guide researchers in understanding the potential redox characteristics of these molecules, which is crucial for applications in medicinal chemistry, materials science, and drug development.

Introduction: The Role of Substituents in Quinoline Electrochemistry

The electrochemical properties of quinoline derivatives are profoundly influenced by the nature and position of substituents on the aromatic ring system. The presence of electron-withdrawing groups, such as a nitro group (-NO₂) and a bromine atom (-Br), is expected to significantly impact the reduction and oxidation potentials of the quinoline core. The nitro group, being a strong π-acceptor and inductively electron-withdrawing, facilitates the acceptance of electrons, thereby making the molecule easier to reduce (i.e., shifting the reduction potential to more positive values). Similarly, the bromine atom, while possessing lone pairs, exerts a net electron-withdrawing effect through induction, which also contributes to an increased ease of reduction.

The relative positions of these substituents are critical in determining the overall electronic landscape of the molecule and, consequently, its electrochemical behavior. The extent of conjugation and the interplay of inductive and resonance effects, which vary with isomeric form, will lead to distinct electrochemical signatures for each compound.

Theoretical Comparison of Electrochemical Properties

In the absence of direct experimental data, a qualitative comparison of the electrochemical properties of this compound and its isomers can be made based on the electronic effects of the substituents. The primary electrochemical process of interest for nitroaromatic compounds is the reduction of the nitro group.

Key Predicted Trends:

  • Reduction Potentials: All bromo-nitroquinoline isomers are expected to have higher (less negative) reduction potentials compared to unsubstituted quinoline due to the presence of two electron-withdrawing groups. The isomers where the nitro and bromo groups can exert their electron-withdrawing effects more effectively on the π-system of the entire molecule will be easier to reduce. For instance, substituents on the pyridine ring (positions 2, 3, 4) can have a more direct electronic influence on the nitrogen heteroatom compared to substituents on the benzene ring (positions 5, 6, 7, 8).

  • Oxidation Potentials: The oxidation of the quinoline ring system will be more difficult (occur at a more positive potential) in the presence of the bromo and nitro substituents. The relative ease of oxidation among the isomers will depend on the electron density of the aromatic system, with isomers having substituents that less effectively withdraw electron density being easier to oxidize.

Below is a diagram illustrating the conceptual influence of substituent position on the electrochemical potential.

G Conceptual Influence of Substituent Position on Reduction Potential subst Substituent Position effects Electronic Effects (Inductive & Resonance) subst->effects Determines density Electron Density on Quinoline Ring effects->density Modulates more_withdrawing Stronger Net Electron Withdrawal effects->more_withdrawing less_withdrawing Weaker Net Electron Withdrawal effects->less_withdrawing potential Reduction Potential (Ease of Reduction) density->potential Influences lower_density Lower Electron Density density->lower_density higher_density Higher Electron Density density->higher_density easier_reduction Easier to Reduce (More Positive Potential) potential->easier_reduction harder_reduction Harder to Reduce (More Negative Potential) potential->harder_reduction more_withdrawing->lower_density Leads to less_withdrawing->higher_density Leads to lower_density->easier_reduction Results in higher_density->harder_reduction Results in

Caption: Logical relationship of substituent effects on reduction potential.

Data Summary

As previously stated, a direct, side-by-side experimental comparison of the electrochemical properties of this compound and its isomers under identical conditions is not available in the reviewed literature. Researchers are encouraged to perform such studies to provide valuable empirical data to the scientific community.

The following table lists this compound and some of its potential isomers for which electrochemical studies would be of interest.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Predicted Relative Reduction Potential
This compound5341-07-1C₉H₅BrN₂O₂253.05Baseline
3-Bromo-5-nitroquinoline116632-33-8C₉H₅BrN₂O₂253.05Potentially easier to reduce
3-Bromo-6-nitroquinoline7101-95-3C₉H₅BrN₂O₂253.05Similar to baseline
3-Bromo-7-nitroquinoline1354221-07-0C₉H₅BrN₂O₂253.05Similar to baseline
5-Bromo-8-nitroquinoline176967-80-9C₉H₅BrN₂O₂253.05Potentially harder to reduce
6-Bromo-8-nitroquinoline68527-67-3C₉H₅BrN₂O₂253.05Potentially harder to reduce
7-Bromo-8-nitroquinoline88411-82-9C₉H₅BrN₂O₂253.05Potentially harder to reduce

Note: The predicted relative reduction potentials are qualitative and based on general principles of substituent effects. Actual values may vary and require experimental verification.

Experimental Protocols: Cyclic Voltammetry

The following is a generalized protocol for the electrochemical analysis of bromo-nitroquinoline isomers using cyclic voltammetry. This technique is well-suited for determining reduction and oxidation potentials and for probing the reversibility of electron transfer processes.

Objective: To determine the reduction and oxidation potentials of this compound and its isomers.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter (Auxiliary) Electrode (e.g., Platinum wire or graphite rod)

  • Analyte solution (e.g., 1-5 mM of the bromo-nitroquinoline isomer in a suitable solvent)

  • Supporting electrolyte solution (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF₆, or Lithium Perchlorate - LiClO₄ in the chosen solvent)

  • High-purity solvent (e.g., Acetonitrile, Dimethylformamide - DMF, Dichloromethane - DCM)

  • Inert gas (e.g., Nitrogen or Argon) for deaeration

Procedure:

  • Electrode Preparation:

    • Polish the working electrode surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

    • Sonnicate the electrode in the solvent for a few minutes to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Solution Preparation:

    • Prepare a stock solution of the bromo-nitroquinoline isomer in the chosen solvent.

    • Prepare the supporting electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile).

    • In the electrochemical cell, add the supporting electrolyte solution and deoxygenate by purging with an inert gas for at least 15-20 minutes. This is crucial to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the deoxygenated supporting electrolyte solution.

    • Record a background cyclic voltammogram of the supporting electrolyte solution to ensure there are no interfering redox processes in the potential window of interest.

    • Add a known concentration of the bromo-nitroquinoline isomer to the cell to achieve the desired final concentration (e.g., 1 mM).

    • Briefly purge the solution with the inert gas after the addition of the analyte.

    • Set the parameters on the potentiostat software:

      • Initial Potential: A potential where no faradaic reaction is expected to occur.

      • Vertex Potentials (Switching Potentials): Set a potential window that is wide enough to observe the reduction and/or oxidation peaks of interest. For nitroaromatics, the initial scan is typically in the negative direction to observe the reduction.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. This can be varied to investigate the nature of the electron transfer process.

    • Initiate the cyclic voltammetry scan and record the voltammogram (current vs. potential).

    • Perform multiple cycles to check for reproducibility and any changes in the voltammogram that might indicate electrode fouling or follow-up chemical reactions.

    • Repeat the measurements at different scan rates (e.g., 20, 50, 200, 500 mV/s) to obtain information about the kinetics of the electrode process.

  • Data Analysis:

    • From the cyclic voltammogram, determine the peak potentials for reduction (Epc) and oxidation (Epa).

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2 for reversible or quasi-reversible processes. This provides an estimate of the standard reduction potential.

    • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25 °C (where n is the number of electrons transferred).

    • Plot the peak current (Ip) versus the square root of the scan rate (ν¹/²) to determine if the process is diffusion-controlled.

Below is a diagram illustrating the general workflow for a cyclic voltammetry experiment.

G General Workflow for Cyclic Voltammetry start Start prep_electrode 1. Electrode Preparation (Polishing, Cleaning) start->prep_electrode prep_solution 2. Solution Preparation (Analyte + Supporting Electrolyte) prep_electrode->prep_solution deoxygenate 3. Deoxygenation (Inert Gas Purge) prep_solution->deoxygenate assemble_cell 4. Cell Assembly (3-Electrode Setup) deoxygenate->assemble_cell bg_scan 5. Background Scan (Supporting Electrolyte Only) assemble_cell->bg_scan add_analyte 6. Add Analyte bg_scan->add_analyte cv_measurement 7. CV Measurement (Varying Scan Rates) add_analyte->cv_measurement data_analysis 8. Data Analysis (Peak Potentials, Currents) cv_measurement->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for cyclic voltammetry.

Conclusion

While direct experimental comparisons of the electrochemical properties of this compound and its isomers are currently lacking in the scientific literature, theoretical considerations provide a valuable framework for predicting their relative behavior. The presence of both bromo and nitro substituents is expected to render these compounds more susceptible to reduction compared to unsubstituted quinoline. The precise electrochemical potentials will, however, be highly dependent on the specific isomeric arrangement of these functional groups.

This guide serves as a starting point for researchers interested in the electrochemistry of these important heterocyclic compounds. It is our hope that the theoretical predictions and detailed experimental protocols provided herein will stimulate further experimental investigation, leading to a more comprehensive understanding of the structure-property relationships that govern the electrochemical behavior of substituted quinolines. Such knowledge is essential for the rational design of new molecules with tailored redox properties for a wide range of applications.

The Potent Antiproliferative Landscape of Brominated Quinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel and more effective cancer therapeutics, quinoline scaffolds have emerged as a significant area of interest for drug development professionals. The addition of bromine atoms to the quinoline core has been shown to enhance their cytotoxic and antiproliferative activities against a range of cancer cell lines. This guide provides a comparative analysis of the antiproliferative effects of various brominated quinoline derivatives, supported by experimental data from multiple studies.

Comparative Antiproliferative Activity

The in vitro antiproliferative activity of brominated quinolines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of several brominated quinoline derivatives against various human cancer cell lines, alongside common reference drugs for comparison.

Compound ID/NameCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Brominated Methoxyquinolines
3,5,6,7-tetrabromo-8-methoxyquinoline (7)C6Not specified5-FU240.8 - 258.3
HeLaNot specified5-FU240.8 - 258.3
HT29Not specified5-FU240.8 - 258.3
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C615.45-FU240.8 - 258.3
HeLa26.45-FU240.8 - 258.3
HT2915.05-FU240.8 - 258.3
Nitrated Bromoquinoline
6,8-dibromo-5-nitroquinoline (17)C650.05-FU240.8 - 258.3
HeLa24.15-FU240.8 - 258.3
HT2926.25-FU240.8 - 258.3
Brominated 8-Substituted Quinolines
5,7-Dibromo-8-hydroxyquinolineC66.7 - 25.6 µg/mL--
HeLa6.7 - 25.6 µg/mL--
HT296.7 - 25.6 µg/mL--
7-Bromo-8-hydroxyquinolineC66.7 - 25.6 µg/mL--
HeLa6.7 - 25.6 µg/mL--
HT296.7 - 25.6 µg/mL--
Other Brominated Quinolines
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-FluorouracilNot specified
6,8-dibromo-1,2,3,4-tetrahydroquinoline (44)HeLa, HT29, C6Comparable activity--

Experimental Protocols

The assessment of the antiproliferative effects of brominated quinolines relies on a variety of established in vitro assays. Below are detailed methodologies for the key experiments cited in the literature.

Cell Viability and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the brominated quinoline compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plates are incubated to allow the viable cells' mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.[1]

2. BCPE (Bromodeoxyuridine Cell Proliferation ELISA) Assay: This immunoassay measures DNA synthesis as an indicator of cell proliferation.

  • BrdU Labeling: Cells are seeded and treated with the test compounds. During the final hours of incubation, 5-bromo-2'-deoxyuridine (BrdU), a pyrimidine analog, is added to the cell culture medium and is incorporated into the newly synthesized DNA of proliferating cells.

  • Fixation and Denaturation: The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.

  • Antibody Incubation: An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added, which binds to the incorporated BrdU.

  • Substrate Reaction: A substrate for the enzyme is added, resulting in a colored product.

  • Absorbance Measurement: The absorbance of the colored product is measured, which is proportional to the amount of BrdU incorporated and thus to the rate of cell proliferation.

3. SRB (Sulforhodamine B) Assay: This is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT and BCPE assays, cells are seeded and treated with the compounds.

  • Fixation: The cells are fixed with trichloroacetic acid (TCA) to the plate.

  • Staining: The fixed cells are stained with the sulforhodamine B dye, which binds to basic amino acids in cellular proteins.

  • Washing: Unbound dye is removed by washing.

  • Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (around 510 nm).

Cytotoxicity and Apoptosis Assays

1. LDH (Lactate Dehydrogenase) Assay: This assay measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[2][3]

  • Sample Collection: After treating cells with the compounds, the cell culture supernatant is collected.

  • Enzymatic Reaction: The supernatant is mixed with a reaction mixture containing lactate and NAD+. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.

  • Colorimetric Detection: The formation of NADH is coupled to a reaction that produces a colored formazan product.

  • Absorbance Measurement: The absorbance of the colored product is measured, which is proportional to the amount of LDH released and thus to the level of cytotoxicity.

2. DNA Laddering Assay: This technique is used to detect the characteristic fragmentation of DNA that occurs during the late stages of apoptosis.[4][5]

  • DNA Extraction: DNA is extracted from both treated and untreated (control) cells.

  • Agarose Gel Electrophoresis: The extracted DNA is loaded onto an agarose gel and separated by size through electrophoresis.

  • Visualization: The DNA fragments are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments, while healthy cells will show a single high molecular weight band.[4][5]

Mechanisms of Action

Several studies suggest that brominated quinolines exert their antiproliferative effects through multiple mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in DNA replication and repair.

Inhibition of Topoisomerase I

Some brominated quinoline derivatives have been shown to inhibit human topoisomerase I, a critical enzyme that alleviates torsional stress in DNA during replication and transcription.[2][4][5] By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately trigger cell death.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a common mechanism for anticancer agents.[4][5] Evidence from DNA laddering assays suggests that some brominated quinolines can trigger this process in cancer cells.[2][4][5]

cluster_0 Brominated Quinoline Action BQ Brominated Quinoline TopoI Topoisomerase I Inhibition BQ->TopoI DNA_Damage DNA Damage TopoI->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential mechanism of action for brominated quinolines.

Experimental Workflow

The general workflow for screening and evaluating the antiproliferative effects of new chemical entities like brominated quinolines follows a standardized process.

cluster_1 In Vitro Antiproliferative Screening Workflow Start Start: Synthesized Brominated Quinolines Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with Compounds Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BCPE, SRB) Treatment->Proliferation_Assay IC50 IC50 Value Determination Proliferation_Assay->IC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH) IC50->Cytotoxicity_Assay Select Potent Compounds Apoptosis_Assay Apoptosis Assay (e.g., DNA Laddering) IC50->Apoptosis_Assay Select Potent Compounds Mechanism_Study Further Mechanistic Studies Cytotoxicity_Assay->Mechanism_Study Apoptosis_Assay->Mechanism_Study

References

A Comparative Guide to the Computational Modeling of the Electronic Structure of 3-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods for modeling the electronic structure of 3-Bromo-8-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on a comparison of theoretical approaches, contextualized with typical experimental values for similar quinoline derivatives. The objective is to offer a framework for selecting appropriate computational methodologies and to provide the necessary protocols for experimental validation.

Comparison of a Priori Computational Methods

The electronic properties of this compound can be predicted using various quantum chemical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.[1][2] The choice of functional and basis set can significantly influence the results. Below is a comparison of predicted electronic properties from several common DFT methods.

Computational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)Predicted λmax (nm)
B3LYP/6-31G(d)-7.25-3.104.15395
B3LYP/6-31+G(d,p)-7.18-3.223.96410
PBE0/6-311G(d,p)-7.40-2.954.45380
M06-2X/6-311+G(d,p)-7.65-2.804.85365

Note: The data in this table are representative values derived from typical DFT calculations on similar aromatic nitro compounds and are intended for illustrative comparison of the methods.

Contextual Experimental Data for Related Quinolines

CompoundExperimental TechniqueHOMO (eV)LUMO (eV)Energy Gap (eV)Experimental λmax (nm)
8-NitroquinolineCyclic Voltammetry / UV-Vis-6.98-3.513.47350-370
Various Quinoline DerivativesCyclic Voltammetry / UV-Vis-5.5 to -7.5-2.5 to -4.02.0 - 5.0300-450

Note: These values are approximate ranges gathered from studies on various substituted quinolines and serve as a general reference.[3][4]

Experimental Protocols

To validate the computational models, the following experimental procedures are recommended.

UV-Visible Spectroscopy

Objective: To determine the absorption maximum (λmax) corresponding to the principal electronic transitions.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From the stock solution, prepare a dilute solution (e.g., 10 µM).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a reference blank.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). This can be compared with the values predicted by Time-Dependent DFT (TD-DFT) calculations.[1]

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials and estimate the HOMO and LUMO energy levels.

Protocol:

  • Instrumentation: A standard three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) connected to a potentiostat.[5]

  • Sample Preparation: Dissolve the this compound sample in an appropriate solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Measurement: Perform the cyclic voltammetry by scanning the potential from an initial value to a final value and back. The scan rate is typically set between 50 and 200 mV/s.[6]

  • Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red). The HOMO and LUMO energies can be estimated using the following empirical formulas:

    • HOMO (eV) = -[E_ox - E_ref + 4.8]

    • LUMO (eV) = -[E_red - E_ref + 4.8] (where E_ref is the potential of the reference electrode versus the ferrocene/ferrocenium couple).

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of the electronic structure of a molecule like this compound.

G Computational Workflow for Electronic Structure Analysis A Molecular Structure Input (this compound) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Single Point Energy Calculation (Higher Level of Theory) C->D E HOMO/LUMO Energies Energy Gap D->E F TD-DFT Calculation (Excited States) D->F H Analysis of Results E->H G Simulated UV-Vis Spectrum (λmax, Oscillator Strength) F->G G->H

Caption: A flowchart of the computational steps for electronic structure analysis.

Molecular Orbital Energy Level Diagram

This diagram provides a qualitative representation of the frontier molecular orbitals of this compound. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter determining the molecule's electronic and optical properties.[7]

Caption: A representative molecular orbital energy level diagram for this compound.

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-8-nitroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Bromo-8-nitroquinoline

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling hazardous chemical compounds and information from Safety Data Sheets (SDS) of structurally similar molecules.

Hazard Profile and Precautionary Data
Hazard Statement (Anticipated)Description
H302 Harmful if swallowed.[1]
H314 / H315 Causes severe skin burns and eye damage / Causes skin irritation.[1]
H318 Causes serious eye damage.
H410 Very toxic to aquatic life with long lasting effects.[1][3]
Precautionary Statement (Recommended)Description
P260 / P261 Do not breathe dust/fume/gas/mist/vapors/spray.[1][4]
P264 Wash skin thoroughly after handling.[1][4]
P270 Do not eat, drink or smoke when using this product.[1][4]
P273 Avoid release to the environment.[1]
P280 Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][4]
P301 + P310/P312 IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P302 + P352 IF ON SKIN: Wash with plenty of water.[4]
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
P501 Dispose of contents/ container to an approved waste disposal plant.[1][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound to minimize exposure through all potential routes.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[5][6] Change gloves immediately if contaminated.Protects against skin contact, which can cause irritation or burns.[1] Nitrile and neoprene offer broad resistance to a range of chemicals.[6]
Eye & Face Protection Chemical splash goggles that meet ANSI Z.87.1 or EN 166 standards.[2][7] A face shield should be worn over goggles when there is a significant splash hazard.[6][7]Protects against splashes that can cause serious eye damage.[1] Safety glasses are insufficient as they do not provide a seal against splashes.[8]
Body Protection A flame-resistant lab coat (e.g., Nomex) or a chemical-resistant apron over a standard lab coat.[7] Clothing should be buttoned, and shoes must fully cover the feet.[7]Provides a barrier against skin contact from spills and splashes.
Respiratory Protection Use is contingent on a risk assessment. If handling the solid material could generate dust, or if working with solutions outside of a fume hood, a NIOSH-approved respirator is necessary.[2][7]Prevents inhalation of airborne particles or aerosols.[9] Engineering controls like fume hoods are the primary defense.[7]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical to ensure safety and environmental protection.

Operational Protocol: Step-by-Step Guidance
  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[10][11]

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][10]

    • Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.

  • Weighing and Transfer :

    • When weighing the solid, do so in the fume hood on a disposable weigh boat or paper.

    • Use anti-static tools if the powder is fine to prevent dispersal.

    • Close the primary container tightly immediately after dispensing.[4][10]

  • In-Reaction Use :

    • Add the compound to the reaction vessel slowly and in a controlled manner.

    • If the reaction is exothermic, have a cooling bath ready.

    • Keep all containers with the compound sealed when not in immediate use.

  • Post-Handling and Decontamination :

    • Wipe down the designated work area with an appropriate solvent (e.g., ethanol) and then soap and water.

    • Decontaminate all non-disposable equipment that came into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper segregation and disposal of waste are mandatory to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, labeled hazardous waste container.[12]

    • Liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled container for halogenated organic waste.[12] Do not mix with non-halogenated waste streams.[12]

  • Container Labeling :

    • All waste containers must be labeled "Hazardous Waste" and include the full chemical name "this compound".[12]

  • Storage and Pickup :

    • Store waste containers in a designated satellite accumulation area, such as within the fume hood or in secondary containment.[12]

    • Once the container is full, arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[12]

    • Never dispose of this compound down the drain or in regular trash.[4][12]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A 1. Review SDS & Assess Risks B 2. Don Full PPE (Gloves, Goggles, Coat) A->B Proceed if safe C 3. Prepare Fume Hood & Emergency Equipment B->C D 4. Weigh/Dispense Chemical in Hood C->D E 5. Perform Experiment in Hood D->E F 6. Decontaminate Work Area & Tools E->F G 7. Segregate Waste (Halogenated) F->G H 8. Label & Seal Waste Container G->H I 9. Store in Satellite Accumulation Area H->I J 10. EHS Disposal I->J Request Pickup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.